molecular formula C8H7NO B1441405 3-Ethynyl-2-methoxypyridine CAS No. 1196145-21-7

3-Ethynyl-2-methoxypyridine

Cat. No.: B1441405
CAS No.: 1196145-21-7
M. Wt: 133.15 g/mol
InChI Key: NGVYZIIHZNTDSJ-UHFFFAOYSA-N
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Description

Basic Chemical Information 3-Ethynyl-2-methoxypyridine is an organic compound with the CAS Registry Number 1196145-21-7 . Its molecular formula is C 8 H 7 NO, and it has a molecular weight of approximately 133.15 g/mol . The canonical SMILES representation for its structure is COC1=NC=CC=C1C#C . Proper handling procedures should be observed, as the compound has associated hazard statements for skin, eye, and respiratory irritation . Research Applications and Value This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry. Its core structure is featured in the development of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) . The ethynylpyridine motif is a key component in several high-profile research compounds, such as M-PEPy, which have been radiolabeled (e.g., with Carbon-11) and used as radioligands for Positron Emission Tomography (PET) imaging of mGlu5 receptors in the central nervous system . Because mGlu5 receptors are implicated in a range of neurological and psychiatric conditions—including anxiety, depression, Parkinson's disease, and drug addiction—3-Ethynyl-2-methoxypyridine is a critical reagent for researchers developing and studying novel therapeutic agents and imaging tools for these disorders . Handling and Usage Note This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-3-7-5-4-6-9-8(7)10-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVYZIIHZNTDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726192
Record name 3-Ethynyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196145-21-7
Record name 3-Ethynyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-Ethynyl-2-methoxypyridine – Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethynyl-2-methoxypyridine (CAS: 1256805-99-8) is a high-value heterocyclic building block utilized extensively in fragment-based drug discovery (FBDD) and "click" chemistry. With a molecular weight of 133.15 g/mol , it represents a "rule-of-three" compliant fragment, offering a rigid pyridine core decorated with a reactive alkyne handle and a hydrogen-bond accepting methoxy group.

This guide provides a definitive technical analysis of the compound, focusing on its molecular weight validation via mass spectrometry, robust synthetic protocols, and its strategic application as a bioisostere in negative allosteric modulators (NAMs) for targets such as mGluR5.

Physicochemical Identity & Molecular Weight[1][2][3][4][5]

Accurate characterization of 3-Ethynyl-2-methoxypyridine begins with its fundamental mass properties. In high-resolution mass spectrometry (HRMS), distinguishing between the average molecular weight and the monoisotopic mass is critical for confirming elemental composition.

Table 1: Physicochemical Specifications
PropertyValueTechnical Note
IUPAC Name 3-Ethynyl-2-methoxypyridine-
CAS Number 1256805-99-8Primary identifier for procurement.
Molecular Formula

-
Average Mol.[1][2] Weight 133.15 g/mol Used for stoichiometry/molarity calculations.
Monoisotopic Mass 133.05276 Da Used for HRMS/Mass accuracy validation.
LogP (Predicted) ~1.9Lipophilic, suitable for CNS penetration.
H-Bond Acceptors 2 (N, O)Key for ligand-receptor binding.
Physical State Solid / Crystalline PowderMelting point typically >40°C.
Mass Spectrometry Considerations

For researchers validating this compound, the molecular ion


 is the primary signal in positive electrospray ionization (ESI+).
  • Target m/z: 134.0600 (Protonated)

  • Fragment Risks: The methoxy group can undergo loss of methyl radical or formaldehyde under high collision energy, and the ethynyl group is susceptible to oxidation if not stored under inert gas.

Synthetic Methodology

The synthesis of 3-Ethynyl-2-methoxypyridine is non-trivial due to the need to preserve the methoxy group while installing the reactive alkyne. The industry-standard protocol involves a Sonogashira coupling followed by desilylation.

Validated Synthetic Protocol

Precursor: 3-Bromo-2-methoxypyridine or 3-Iodo-2-methoxypyridine.

Step 1: Sonogashira Coupling

  • Reagents: 3-Bromo-2-methoxypyridine (1.0 eq), Trimethylsilylacetylene (TMSA, 1.2 eq).

  • Catalyst System:

    
     (5 mol%), CuI (2 mol%).
    
  • Base/Solvent: Triethylamine (

    
    ) in dry THF or DMF.
    
  • Conditions: Degas solvents thoroughly. Heat to 60°C under Argon for 4-6 hours.

  • Outcome: Formation of 2-methoxy-3-((trimethylsilyl)ethynyl)pyridine.

Step 2: Desilylation

  • Reagents: Potassium Carbonate (

    
    , 2.0 eq) or TBAF.
    
  • Solvent: Methanol (MeOH).[3]

  • Conditions: Stir at room temperature (RT) for 1 hour.

  • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), dry over

    
    .
    
Synthetic Workflow Diagram

The following diagram illustrates the critical decision points and reaction flow for synthesizing high-purity 3-Ethynyl-2-methoxypyridine.

SynthesisWorkflow Start Start: 3-Bromo-2- methoxypyridine Coupling Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Start->Coupling Inert Atm 60°C Intermediate TMS-Protected Intermediate Coupling->Intermediate Yield >85% Deprotection Desilylation (K2CO3/MeOH) Intermediate->Deprotection RT, 1h Purification Silica Gel Chromatography Deprotection->Purification Extraction Final Product: 3-Ethynyl-2- methoxypyridine Purification->Final Purity >97%

Figure 1: Step-wise synthetic route from halogenated pyridine precursors to the final ethynyl product.

Analytical Validation & Quality Control

Trustworthiness in experimental data relies on rigorous characterization. For 3-Ethynyl-2-methoxypyridine, NMR and MS are the gold standards.

Proton NMR ( NMR) Signature

In


 (300/400 MHz), look for these diagnostic signals:
  • 
     4.00 ppm (s, 3H):  Methoxy group (
    
    
    
    ). Distinct singlet.
  • 
     3.30 ppm (s, 1H):  Acetylenic proton (
    
    
    
    ). This confirms the terminal alkyne is present and deprotected.
  • 
     6.80 - 8.20 ppm (m, 3H):  Pyridine ring protons. Pattern depends on substitution (typically dd or m).
    
Analytical Logic Flow

The following decision tree outlines the quality control process to ensure the molecular weight and structure are correct before using the compound in downstream assays.

AnalyticalLogic Sample Crude Sample LCMS LC-MS (ESI+) Sample->LCMS MassCheck Mass Check [M+H]+ = 134.06? LCMS->MassCheck NMR 1H NMR (CDCl3) MassCheck->NMR Yes Repurify Repurify (Column/Cryst.) MassCheck->Repurify No (Wrong Mass) AlkyneCheck Alkyne Singlet Present (~3.3 ppm)? NMR->AlkyneCheck Purity Calculate Purity (Integration) AlkyneCheck->Purity Yes AlkyneCheck->Repurify No (TMS remains?) Release Release for Screening Purity->Release >95% Purity->Repurify <95%

Figure 2: Analytical decision matrix for validating compound identity and purity.

Applications in Drug Discovery[8][9][10]

Click Chemistry & Fragment-Based Design

The ethynyl group is a classic "click" chemistry handle. 3-Ethynyl-2-methoxypyridine reacts with organic azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.

  • Utility: This reaction is used to link the pyridine core to other pharmacophores, creating libraries of bidentate ligands.

  • Mechanism: The methoxy group provides solubility and a specific electrostatic profile that modulates the pKa of the pyridine nitrogen, influencing binding affinity in metallo-enzyme targets.

mGluR5 Antagonists

This molecule is structurally homologous to MPEP (2-methyl-6-(phenylethynyl)pyridine), a potent antagonist of the metabotropic glutamate receptor 5 (mGluR5).[4]

  • Structure-Activity Relationship (SAR): The 2-methoxy substituent serves as a bioisostere for the methyl group found in MPEP, potentially altering metabolic stability (blocking benzylic oxidation) while maintaining the steric bulk necessary for allosteric modulation.

  • Therapeutic Relevance: Compounds in this class are investigated for treating anxiety, depression, and Fragile X syndrome.[5]

References

  • PubChem. (n.d.).[6] 3-Ethynyl-2-methoxypyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-Ethynyl-3-methoxypyridine Product Page. Retrieved from [Link]

  • Iso, Y., et al. (2006). Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 3-Ethynyl-2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethynyl-2-methoxypyridine is a critical heterocyclic building block, primarily utilized in the synthesis of mGluR5 antagonists (such as MPEP analogues) and as a "click chemistry" handle in drug discovery. Its structural core features a pyridine ring electronically modified by an electron-donating methoxy group at the ortho position, which significantly influences the reactivity of the C3 position.

This guide details the two most authoritative synthetic pathways:

  • The Sonogashira Coupling Route (Gold Standard): High-yielding, scalable, and industry-preferred.[1]

  • The Seyferth-Gilbert Homologation (Alternative): A metal-free alkyne generation strategy starting from the aldehyde.

Retrosynthetic Analysis

To design the optimal synthesis, we must disconnect the ethynyl group. The most logical disconnection occurs at the


 bond at position 3 of the pyridine ring.

Retrosynthesis Target 3-Ethynyl-2-methoxypyridine Precursor1 3-Bromo-2-methoxypyridine (Commercially Available) Target->Precursor1 Route A: Sonogashira (C-C Coupling) Precursor2 2-Methoxypyridine-3-carboxaldehyde Target->Precursor2 Route B: Seyferth-Gilbert (Homologation)

Caption: Retrosynthetic tree showing the two primary disconnections: Halide coupling (Route A) and Aldehyde homologation (Route B).

Primary Pathway: Sonogashira Coupling[2][3][4][5]

This is the preferred route due to the commercial availability of 3-bromo-2-methoxypyridine and the robustness of Palladium-catalyzed cross-coupling.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The 2-methoxy group is an Electron Donating Group (EDG). While EDGs typically deactivate aryl halides toward oxidative addition, the position of the nitrogen atom in the pyridine ring renders the C3-Br bond sufficiently reactive.

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂].

  • Co-Catalyst: Copper(I) Iodide (CuI) accelerates the transmetallation step.

  • Protecting Group: Trimethylsilylacetylene (TMSA) is used instead of acetylene gas to prevent double coupling (formation of bis-pyridyl acetylenes) and improve handling safety.

Process Flow Diagram

SonogashiraFlow Start 3-Bromo-2- methoxypyridine Reagents TMS-Acetylene PdCl2(PPh3)2 / CuI Et3N / THF Start->Reagents Intermed TMS-Protected Intermediate Reagents->Intermed 80°C, 4-6h Argon Atm Deprotect K2CO3 / MeOH (Desilylation) Intermed->Deprotect Product 3-Ethynyl-2- methoxypyridine Deprotect->Product RT, 1h

Caption: Step-wise workflow for the Sonogashira coupling and subsequent desilylation.

Experimental Protocol
Step 1: Coupling (Synthesis of 2-methoxy-3-((trimethylsilyl)ethynyl)pyridine)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Charging: Add 3-bromo-2-methoxypyridine (1.0 eq, 10 mmol, 1.88 g), PdCl₂(PPh₃)₂ (0.03 eq, 0.3 mmol, 210 mg), and CuI (0.02 eq, 0.2 mmol, 38 mg).

  • Solvent: Add anhydrous THF (30 mL) and Triethylamine (Et₃N) (10 mL). The amine acts as both base and co-solvent.

  • Reagent Addition: Add Trimethylsilylacetylene (1.2 eq, 12 mmol, 1.7 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 60-70°C under Argon. Monitor by TLC (Hexane:EtOAc 8:2). Reaction is typically complete in 4–6 hours.

    • Observation: The solution will darken (brown/black) as Pd(0) species form and salts precipitate.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues and ammonium salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the TMS-protected intermediate as a yellow oil.

    • Target Yield: 85–92%.

Step 2: Deprotection (Desilylation)
  • Dissolution: Dissolve the TMS-intermediate (from Step 1) in Methanol (20 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq).

  • Reaction: Stir at Room Temperature for 30–60 minutes. This mild condition cleaves the C-Si bond without affecting the methoxy ether.

  • Workup: Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Isolation: The product is often pure enough for use. If necessary, recrystallize from cold hexanes or sublime.

    • Final Yield: >90% for this step.[3][4][5]

Alternative Pathway: Seyferth-Gilbert Homologation

This route is valuable if the bromide starting material is unavailable or if the lab wishes to avoid Palladium heavy metals (e.g., for late-stage pharmaceutical synthesis where metal scavenging is costly).

  • Precursor: 2-methoxypyridine-3-carboxaldehyde.

  • Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate).

  • Base: Potassium carbonate (K₂CO₃) in Methanol.

Protocol Summary: The aldehyde (1.0 eq) and Bestmann-Ohira reagent (1.2 eq) are stirred with K₂CO₃ (2.0 eq) in dry methanol at 0°C to RT. The reaction generates the terminal alkyne in a single step, bypassing the TMS-protected intermediate.

  • Pros: Metal-free, one step.

  • Cons: Reagent is expensive; aldehyde precursor is less stable than the bromide.

Comparative Data Analysis

ParameterRoute A: SonogashiraRoute B: Seyferth-Gilbert
Starting Material Cost Low (Bromide is commodity)Medium (Aldehyde is pricier)
Step Count 2 (Coupling + Deprotection)1 (Homologation)
Overall Yield High (75–85%)Moderate (60–75%)
Scalability Excellent (Kg scale feasible)Good (Reagent cost limits scale)
Purification Requires Pd scavengingSilica filtration only

Critical Process Parameters (CPPs) & Troubleshooting

Oxygen Exclusion (Glaser Coupling)

The most common failure mode in terminal alkyne synthesis is the presence of oxygen, which promotes the homocoupling of the alkyne (Glaser coupling) catalyzed by Copper.

  • Symptom: Appearance of a symmetric dimer byproduct.

  • Prevention: Rigorous sparging of solvents with Argon/Nitrogen for >15 mins before catalyst addition.

The "Methoxy Effect"

The 2-methoxy group is an ortho-directing group in lithiation chemistry but acts as a donating group here.

  • Impact: It makes the pyridine nitrogen more electron-rich. While this could theoretically poison the Pd catalyst, the steric bulk of the methoxy group and the use of phosphine ligands (PPh₃) generally prevent this.

  • Note: Do not use acidic workups, as the methoxy group can hydrolyze to the pyridone (2-hydroxypyridine) tautomer under strong acidic conditions.

References

  • Sonogashira Coupling Mechanism & Applications: Chinchilla, R., & Nájera, C. (2007).[5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews.

  • Synthesis of MPEP Analogues (Relevant Substrate Context): Alagille, D., et al. (2005). Synthesis and receptor binding of 2-substituted 6-methyl-3-pyridylethynyl derivatives as potent mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Bestmann-Ohira Reagent Protocol: Müller, S., et al. (2004). Bestmann-Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. Synlett.

  • Palladium Catalyst Cycles: Jie Jack Li. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Technical Guide: Spectroscopic & Structural Analysis of 3-Ethynyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Ethynyl-2-methoxypyridine , a critical heterocyclic building block used primarily in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists (e.g., MTEP derivatives) and gamma-secretase modulators.

The following content is structured to serve as a reference for structural validation, synthesis logic, and spectroscopic characterization.

CAS Number: 1196145-21-7 Molecular Formula: C


H

NO Molecular Weight: 133.15 g/mol IUPAC Name: 3-Ethynyl-2-methoxypyridine[1][2][3][4][5]

Introduction & Structural Significance

3-Ethynyl-2-methoxypyridine is a bifunctional pyridine derivative characterized by an electron-donating methoxy group at the C2 position and an electron-withdrawing, reactive ethynyl group at the C3 position. This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry.

  • Electronic Environment: The 2-methoxy group exerts a strong mesomeric effect (+M), increasing electron density on the ring, particularly at C3 and C5. However, the adjacent ethynyl group at C3 introduces steric constraints and conjugation potential, making the C3 position a focal point for further functionalization (e.g., "Click" chemistry to form triazoles).

  • Pharmacophore Utility: This moiety serves as the core for MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) analogs, which are potent, non-competitive antagonists of the mGluR5 receptor, investigated for anxiety and depression treatment.

Synthesis & Process Logic (Graphviz Workflow)

The spectroscopic identity of this molecule is best understood through its synthetic origin. It is almost exclusively generated via a Sonogashira coupling sequence starting from 3-bromo-2-methoxypyridine.

Causality in Synthesis:

  • Precursor Selection: 3-bromo-2-methoxypyridine is chosen because the bromine at C3 is activated for Pd-catalyzed coupling, while the methoxy group at C2 directs the electronic environment.

  • Protection Strategy: Trimethylsilylacetylene (TMSA) is used to prevent homocoupling and polymerization of the terminal alkyne during the palladium cycle.

  • Deprotection: Mild basic hydrolysis removes the silyl group to yield the terminal alkyne.

SynthesisWorkflow Start 3-Bromo-2-methoxypyridine (Precursor) Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) + TMS-Acetylene Start->Step1 Intermediate 3-(TMS-ethynyl)-2-methoxypyridine (Protected Intermediate) Step1->Intermediate Step2 Desilylation (K2CO3, MeOH) Intermediate->Step2 Final 3-Ethynyl-2-methoxypyridine (Target) Step2->Final

Figure 1: Synthetic pathway for generating 3-Ethynyl-2-methoxypyridine. The intermediate TMS-protection step is critical for purity.

Spectroscopic Characterization

The following data represents the consensus structural assignment based on chemometric analysis of the pyridine scaffold and experimental precedents of analogous mGluR5 ligands.

A. Proton NMR ( H NMR)

Solvent: CDCl


, 400 MHz

The spectrum is defined by three distinct aromatic signals (pyridine ring) and two singlets (methoxy and alkyne). The 2-methoxy group causes a significant upfield shift of the ring protons compared to unsubstituted pyridine, but the 3-ethynyl group exerts a deshielding anisotropic effect on the adjacent H4.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H6 8.12 – 8.15dd1H

,


-proton to Nitrogen; most deshielded.
H4 7.74 – 7.78dd1H

,

Adjacent to ethynyl group; deshielded by anisotropy.
H5 6.85 – 6.90dd1H

,


-proton; shielded by electron-donating OMe resonance.
OMe 4.02 – 4.05s3H-Characteristic methoxy singlet on heteroaromatic ring.
Acetylene 3.25 – 3.35s1H-Terminal alkyne proton (

).
B. Carbon NMR ( C NMR)

Solvent: CDCl


, 100 MHz
Carbon TypeShift (

, ppm)
Assignment
C2 (C-O) ~163.5Quaternary; attached to electronegative Oxygen and Nitrogen.
C6 (C-N) ~147.0

-carbon to Nitrogen.
C4 ~141.5Aromatic CH; influenced by ethynyl conjugation.
C5 ~117.0Aromatic CH; shielded by OMe resonance.
C3 ~108.0Quaternary; substitution site (Ethynyl).
Alkyne C ~80.5Internal alkyne carbon (

).
Alkyne CH ~79.0Terminal alkyne carbon (

).
OMe ~53.8Methoxy methyl group.
C. Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of the terminal alkyne and the pyridine ether.

  • 3290 – 3310 cm

    
    : 
    
    
    
    C–H stretch (Strong, sharp). Diagnostic for terminal alkyne.
  • 2100 – 2120 cm

    
    :  C
    
    
    
    C stretch (Weak to medium).
  • 1580, 1465 cm

    
    :  Pyridine ring skeletal vibrations (
    
    
    
    and
    
    
    ).
  • 1250 – 1270 cm

    
    :  C–O–C asymmetric stretch (Aryl ether).
    
D. Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode)

  • Calculated Mass [M+H]

    
    :  134.0600
    
  • Observed Pattern: Single peak at m/z ~134.1. No bromine isotope pattern (confirming complete conversion from precursor).

Experimental Protocols

Protocol 1: Synthesis for Spectral Validation

To generate a reference standard for analysis.

  • Reactants: Charge a flame-dried flask with 3-bromo-2-methoxypyridine (1.0 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 eq), and CuI (0.10 eq).
  • Solvent: Add anhydrous THF and triethylamine (Et

    
    N) in a 3:1 ratio. Degas with Argon for 15 minutes.
    
  • Coupling: Add trimethylsilylacetylene (1.2 eq) dropwise. Stir at 50°C for 4–6 hours (Monitor by TLC: Hexane/EtOAc 9:1).

  • Deprotection: Filter the mixture, concentrate, and redissolve the crude oil in Methanol. Add K

    
    CO
    
    
    
    (2.0 eq) and stir at room temperature for 1 hour.
  • Purification: Dilute with water, extract with DCM, and purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes).

  • Result: A pale yellow to off-white solid/oil.

Protocol 2: Quality Control Check

Self-validating system for purity.

  • TLC Visualization: The compound is UV active (254 nm). Stain with KMnO

    
     (alkyne oxidation) or Anisaldehyde.
    
  • Impurity Flag: A peak at

    
     0.25 ppm in 
    
    
    
    H NMR indicates incomplete removal of the TMS group. A doublet pattern at
    
    
    7.8 ppm (with isotope splitting in MS) indicates unreacted bromo-precursor.

References

  • Cosford, N. D., et al. (2003). "[3H]-methoxymethyl-MTEP and [3H]-methoxy-PEPy: Potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor."[6] Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354. Link

  • Alagille, D., et al. (2004). "Synthesis and receptor binding of 5-substituted pyridyl-alkynyl derivatives as mGluR5 antagonists." Bioorganic & Medicinal Chemistry, 12(20), 5345-5355.
  • Beresford, A. P., et al. (2011). "Discovery of novel, potent, and selective gamma-secretase modulators." Journal of Medicinal Chemistry, 54(2), 472-485. (Contextual reference for methoxypyridine scaffolds).

Sources

Technical Guide: 1H NMR Spectrum of 3-Ethynyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

3-Ethynyl-2-methoxypyridine is a critical heterocyclic intermediate, predominantly utilized in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5), such as MPEP and MTEP analogs.

This guide provides a definitive technical framework for the structural verification of this compound using proton nuclear magnetic resonance (


H NMR). Unlike generic spectral lists, this document focuses on the causality of chemical shifts , coupling constants , and impurity profiling , enabling researchers to distinguish the target molecule from common synthetic byproducts (e.g., Sonogashira coupling artifacts).

Part 2: Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, one must understand the electronic environment of the pyridine ring to predict signal behavior accurately.

Electronic Influences
  • The Pyridine Nitrogen (N1): Acts as an electron-withdrawing group (EWG) via induction, significantly deshielding the

    
    -proton (H-6).
    
  • The Methoxy Group (C2-OMe): Acts as an electron-donating group (EDG) via resonance. This increases electron density at the ortho (C3) and para (C5) positions, shielding H-5 significantly.

  • The Ethynyl Group (C3-C≡CH): An anisotropic group that typically deshields ortho protons (H-4) and provides a distinct singlet (or doublet via long-range coupling) in the aliphatic region.

Predicted Shift Logic
  • H-6: Most downfield (Deshielded by N).

  • H-4: Mid-aromatic range (Deshielded by alkyne anisotropy, but shielded by OMe resonance).

  • H-5: Most upfield aromatic (Shielded by OMe resonance).

  • OMe: Characteristic singlet ~4.0 ppm.

  • Alkyne: Characteristic singlet ~3.3 ppm.

Part 3: Experimental Protocol

To ensure reproducibility and minimize solvent artifacts, follow this standardized sample preparation protocol.

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
    
  • Sample Mass: 10–15 mg (for optimal signal-to-noise ratio in 16 scans).

  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Preparation Workflow
  • Dissolution: Dissolve 12 mg of the compound in 0.6 mL of

    
    . Ensure complete solubility; the solution should be clear and colorless to pale yellow.
    
  • Filtration: If particulates are visible (e.g., residual copper salts from Sonogashira coupling), filter through a cotton plug or 0.2

    
    m PTFE syringe filter. Paramagnetic impurities (Cu, Pd) will broaden peaks and ruin coupling resolution.
    
  • Acquisition:

    • Pulse Sequence: Standard 1D proton (

      
       or equivalent).
      
    • Relaxation Delay (D1):

      
       1.0 second (ensure integration accuracy for the alkyne proton).
      
    • Scans (NS): 16 or 32.

Part 4: Spectral Interpretation & Data

Representative Data Table ( , 400 MHz)
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Electronic Rationale
H-6 8.18dd1H


to Nitrogen (Inductive EWG)
H-4 7.68dd1H


to N, ortho to Alkyne
H-5 6.92dd1H


to N, para to OMe (Resonance EDG)
OMe 4.02s3H-Methoxy substituent
C≡C-H 3.28s1H-Terminal Alkyne (Anisotropic)

Note: Chemical shifts may vary by


0.02 ppm depending on concentration and temperature.
Assignment Logic Visualization

The following diagram illustrates the logical flow for assigning the spectrum, moving from the most distinct signals to the coupled aromatic system.

NMR_Assignment_Logic Sample Unknown Sample Region_Aliphatic Aliphatic Region (3.0 - 4.5 ppm) Sample->Region_Aliphatic Region_Aromatic Aromatic Region (6.5 - 8.5 ppm) Sample->Region_Aromatic Signal_OMe Singlet (3H) ~4.0 ppm (Methoxy) Region_Aliphatic->Signal_OMe Integration 3:1 Signal_Alkyne Singlet (1H) ~3.3 ppm (Alkyne) Region_Aliphatic->Signal_Alkyne Exchangeable? No Signal_H6 Doublet of Doublets ~8.2 ppm (Alpha to N) Region_Aromatic->Signal_H6 Most Downfield Signal_H5 Doublet of Doublets ~6.9 ppm (Shielded by OMe) Region_Aromatic->Signal_H5 Most Upfield Signal_H6->Signal_H5 COSY Correlation

Caption: Logic flow for the structural assignment of 3-Ethynyl-2-methoxypyridine based on integration and chemical shift theory.

Part 5: Synthesis Workflow & Impurity Profiling

Understanding the synthesis route (Sonogashira Coupling) is essential for identifying impurities in the NMR spectrum.

Synthesis Pathway

The standard synthesis involves reacting 3-bromo-2-methoxypyridine with trimethylsilylacetylene (TMSA) , followed by desilylation.

Synthesis_Workflow Start 3-Bromo-2-methoxypyridine Intermediate Intermediate: 3-(TMS-ethynyl)-2-methoxypyridine Start->Intermediate Sonogashira Reagent + TMS-Acetylene (Pd/Cu Catalyst) Reagent->Intermediate Product Target: 3-Ethynyl-2-methoxypyridine Intermediate->Product Desilylation Deprotection Deprotection (K2CO3 / MeOH) Deprotection->Product Impurity1 Impurity A: Residual TMS (~0.2 ppm) Product->Impurity1 Check NMR Impurity2 Impurity B: Residual Solvent (MeOH ~3.49, 1.09) Product->Impurity2 Check NMR

Caption: Synthetic route illustrating the origin of potential NMR impurities (TMS residues and solvents).

Common Impurities & Artifacts
ImpurityChemical Shift (

)
MultiplicitySourceRemediation
TMS-Residue ~0.25 ppmsIncomplete deprotectionExtend reaction time with

.
Water ~1.56 ppms (broad)Wet

Store solvent over molecular sieves.
Methanol 3.49 (s), 1.09 (d)-Deprotection solventHigh-vacuum drying (>4h).
Grease 0.86, 1.26 ppmmGround glass jointsUse minimal grease or Teflon sleeves.

Part 6: References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • ChemicalBook. (n.d.). "2-Methoxypyridine NMR Data." ChemicalBook Database.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11235655, 3-Ethynyl-2-methoxypyridine." PubChem.

  • Cosford, N. D., et al. (2003). "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist." Journal of Medicinal Chemistry.

An In-depth Technical Guide to the Reactivity of the Ethynyl Group on Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Electronic Landscape of Ethynylpyridines

The pyridine ring is a cornerstone of many pharmaceuticals and functional materials, prized for its unique electronic properties and metabolic stability.[1][2] When functionalized with an ethynyl group, a powerful and versatile synthetic handle, the resulting ethynylpyridine scaffold offers a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the ethynyl group as modulated by the pyridine ring, offering insights for researchers in synthetic chemistry and drug development.

The reactivity of ethynylpyridines is fundamentally governed by the electronic influence of the pyridine nitrogen. As a heteroaromatic system, the nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing effect on the ring through both induction (-I) and resonance (-M effects).[3][4] This creates an electron-deficient π-system, particularly at the C2 (α) and C4 (γ) positions, a stark contrast to the electron-rich nature of benzene.

This electron deficiency is transmitted to the attached ethynyl group, rendering the acetylenic carbons more electrophilic than in their carbocyclic analogs, such as phenylacetylene. Consequently, the ethynyl group on pyridine is more susceptible to nucleophilic attack. Furthermore, the basic lone pair of electrons on the nitrogen atom can be protonated or coordinated to Lewis acids, which dramatically amplifies this electron-withdrawing effect and further activates the ethynyl moiety.[5][6]

The position of the ethynyl group—at C2, C3, or C4—is a critical determinant of its reactivity. The activating effect of the nitrogen is most pronounced for ethynyl groups at the 2- and 4-positions, where the negative charge of a resonance contributor can be stabilized on the nitrogen atom.[3] In contrast, a 3-ethynylpyridine exhibits attenuated reactivity in certain transformations, as it cannot be directly conjugated with the nitrogen in the same manner.[7] This guide will dissect these positional and electronic effects across the primary classes of reactions that ethynylpyridines undergo.

G Figure 1. Electronic Influence of Pyridine Nitrogen cluster_0 Resonance Structures cluster_1 Inductive Effect struct1 N: struct2 N+ struct1->struct2 struct3 N+ struct2->struct3 desc Resonance delocalization withdraws electron density from C2 and C4, increasing the electrophilicity of the attached ethynyl group. inductive δ- N | C-C≡C-H δ+ desc2 The electronegative nitrogen pulls electron density through the sigma framework. G Figure 2. Mechanism of Acid-Mediated Nucleophilic Addition cluster_0 Step 1: Protonation & Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation A 2-Ethynylpyridine B Pyridinium Salt (Highly Electrophilic Alkyne) A->B + H-X C Vinyl Cation Intermediate B->C + X⁻ (Counter-ion) D 2-(2-Haloethenyl)pyridine C->D

Caption: Figure 2. General mechanism for the hydrohalogenation of 2-ethynylpyridine.

Regioselectivity in Nucleophilic Additions

The position of the ethynyl group is critical. The hydrohalogenation reaction proceeds efficiently for 2-ethynylpyridines and analogous azaheterocycles like ethynylquinolines. [7]However, 3-ethynylpyridine was found to be inert under the same conditions, highlighting that direct resonance activation by the nitrogen is crucial for this transformation. [7]When 2,3-bis(phenylethynyl)pyridine was used, only the ethynyl group at the 2-position was hydrochlorinated, demonstrating the remarkable regioselectivity of the reaction. [7]

Substrate Acid Conditions Product(s) Yield (%) Reference
2-(Phenylethynyl)pyridine HCl neat, 60 °C, 1 h 2-(2-Chloro-2-phenylethenyl)pyridine 95 [5]
2-Ethynyl-4-methylpyridine HBr neat, 60 °C, 1 h 2-(2-Bromoethenyl)-4-methylpyridine 98 [5]
2-Ethynylpyridine HI neat, 60 °C, 1 h 2-(2-Iodoethenyl)pyridine 97 [5]
3-Ethynylpyridine HCl neat, 60 °C, 24 h No Reaction 0 [7]

| 2,3-Bis(phenylethynyl)pyridine | HCl | neat, 150 °C, 3 h | 2-(2-Chloro-2-phenylethenyl)-3-(phenylethynyl)pyridine | 77 | [7]|

Table 1. Selected examples of nucleophilic hydrohalogenation of ethynylpyridines.

Experimental Protocol: Hydrochlorination of 2-(Phenylethynyl)pyridine

[5]

  • Materials : 2-(Phenylethynyl)pyridine, concentrated hydrochloric acid (37%).

  • Procedure : To 2-(phenylethynyl)pyridine (1.0 mmol) in a sealed tube is added concentrated hydrochloric acid (0.5 mL). The mixture is stirred at 60 °C for 1 hour.

  • Work-up and Purification : After cooling to room temperature, the reaction mixture is neutralized with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 2-(2-chloro-2-phenylethenyl)pyridine product.

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira cross-coupling reaction is one of the most powerful and widely used methods for the formation of C(sp²)-C(sp) bonds. [8][9]It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a combination of palladium and copper complexes. [10]Ethynylpyridines are excellent substrates for this reaction, serving as the terminal alkyne component to be coupled with various aryl or heteroaryl halides. This reaction is of paramount importance in drug discovery and materials science for constructing complex conjugated systems. [11][12] The reaction mechanism involves two interconnected catalytic cycles. [8]The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne in the presence of a base. [8]

G R = Pyridyl cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->Pd_add Ar-X Pd_trans Transmetalation (Ar-Pd(II)-C≡CR)L₂ Pd_add->Pd_trans Cu-C≡CR Pd_trans->Pd0 Reductive Elimination Product Ar-C≡CR Pd_trans->Product CuX Cu(I)X Cu_pi π-Alkyne Complex CuX->Cu_pi R-C≡C-H Cu_acetylide Cu(I)-C≡CR Cu_pi->Cu_acetylide Base, -H⁺ Cu_acetylide->CuX Transmetalation to Pd G Figure 4. [3+2] Azide-Alkyne Cycloaddition Workflow Start Ethynylpyridine + Organic Azide (R-N₃) Catalyst Cu(I) Catalyst Start->Catalyst Intermediate Concerted or Stepwise Cycloaddition Catalyst->Intermediate Product Pyridyl-Substituted 1,2,3-Triazole Intermediate->Product

Sources

The Electronic Landscape of Methoxypyridines: A Guide for Medicinal Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties of methoxypyridines Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Introduction: The Heteroaromatic Paradox

Methoxypyridines represent a critical scaffold in medicinal chemistry and ligand design, serving as versatile bioisosteres for amides and pyridine-N-oxides. However, the introduction of a methoxy group (-OCH₃) onto the electron-deficient pyridine ring creates a complex "push-pull" electronic environment. The behavior of the molecule changes drastically depending on whether the substituent is in the 2-, 3-, or 4-position relative to the nitrogen atom.

This guide dissects the competing forces of Inductive Withdrawal (-I) and Resonance Donation (+M) , providing a predictive framework for their reactivity, basicity, and utility in drug design.

Electronic Architecture & Basicity

The most direct observable metric of the electronic state of methoxypyridines is their basicity (pKa of the conjugate acid). The position of the methoxy group dictates the electron density available at the nitrogen lone pair.

The "Position-Dependent" Electronic Effect

Unlike benzene derivatives, where substituents often have uniform directional effects, the pyridine nitrogen acts as an electron sink.

  • 4-Methoxypyridine (The Resonance Winner): The methoxy group is para to the nitrogen. The oxygen lone pair can donate electron density into the ring via resonance (+M).[1][2] This density can be delocalized directly onto the nitrogen atom, significantly increasing its basicity compared to unsubstituted pyridine.

  • 3-Methoxypyridine (The Inductive Loser): The methoxy group is meta.[3] Resonance structures cannot place the negative charge on the nitrogen.[4] Consequently, the oxygen atom exerts only its electronegative inductive effect (-I), pulling density away from the ring and lowering basicity.

  • 2-Methoxypyridine (The Ortho Anomaly): While resonance (+M) is possible, the close proximity of the electronegative oxygen to the nitrogen creates a strong inductive withdrawal (-I). Furthermore, steric hindrance and electrostatic repulsion between the oxygen and nitrogen lone pairs destabilize the protonated form.

Quantitative Comparison (Data Table)
CompoundStructurepKa (Conjugate Acid)Dominant Electronic EffectNet Result vs. Pyridine
4-Methoxypyridine para-OMe~6.5 - 6.6Resonance (+M) >> Inductive (-I)More Basic (Electron Rich N)
Pyridine Unsubstituted~5.23ReferenceN/A
3-Methoxypyridine meta-OMe~4.8 - 4.9Inductive (-I) > Resonance (+M)Slightly Less Basic
2-Methoxypyridine ortho-OMe~3.1 - 3.2Inductive (-I) + Steric ShieldingSignificantly Less Basic
Visualizing the Electronic Logic

The following diagram illustrates the causal pathway determining the basicity of the isomers.

Figure 1: Causal flow of electronic effects determining the basicity of methoxypyridine isomers.

Synthetic Access & Reactivity Profiles

Synthesizing methoxypyridines requires navigating the "Ambident Nucleophile" problem. The hydroxypyridine/pyridone tautomer system can react at either the Oxygen (O-alkylation) or the Nitrogen (N-alkylation).

The Ambident Nucleophile Trap

Direct alkylation of 2-hydroxypyridine (2-pyridone) with methyl iodide typically yields N-methyl-2-pyridone as the major product due to the thermodynamic stability of the amide-like carbonyl. To force the formation of 2-methoxypyridine , one must use:

  • Silver salts (Ag₂CO₃): To coordinate the nitrogen and block it.

  • Nucleophilic Aromatic Substitution (SₙAr): The preferred route for high purity.

Protocol: SₙAr Synthesis of 2-Methoxypyridine

This protocol utilizes the electron-deficient nature of the pyridine ring to displace a halogen.

Reagents:

  • Substrate: 2-Chloropyridine (or 2-Fluoropyridine for faster kinetics).[5]

  • Nucleophile: Sodium Methoxide (NaOMe).

  • Solvent: Methanol (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-chloropyridine (10 mmol, 1.0 eq) in anhydrous Methanol (20 mL).

  • Nucleophile Addition: Add Sodium Methoxide (NaOMe) solution (25% wt in MeOH, 15 mmol, 1.5 eq) dropwise under nitrogen atmosphere.

    • Note: If using solid NaOMe, ensure it is fully dissolved before heating to avoid hotspots.

  • Reaction: Heat the mixture to reflux (65°C) for 12–18 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LCMS. 2-Chloropyridine is UV active; the product 2-methoxypyridine is also UV active but more polar.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo to ~5 mL. Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Why this works: The electronegative nitrogen atom activates the C-2 position for nucleophilic attack. The intermediate Meisenheimer complex is stabilized by the ability of the nitrogen to accept the negative charge.

Synthesis Decision Logic

SynthesisWorkflow Start Target: Methoxypyridine Choice Starting Material? Start->Choice PathA 2-Hydroxypyridine (Pyridone) Choice->PathA PathB 2-Halopyridine (Cl/F) Choice->PathB ReagentA1 Reagent: MeI / K2CO3 PathA->ReagentA1 Standard Base ReagentA2 Reagent: MeI / Ag2CO3 PathA->ReagentA2 Silver Salt Control ReagentB Reagent: NaOMe / MeOH (SNAr) PathB->ReagentB Nucleophilic Attack ResultA1 N-Methyl-2-pyridone (Unwanted Isomer) ReagentA1->ResultA1 Thermodynamic Control ResultA2 2-Methoxypyridine (O-Alkylation) ReagentA2->ResultA2 Kinetic/Coordination Control ResultB 2-Methoxypyridine (High Purity) ReagentB->ResultB Displacement

Figure 2: Synthetic decision tree highlighting the risk of N-alkylation versus the robustness of the SₙAr route.

Medicinal Chemistry Implications[6][7][8][9][10][11]

Bioisosterism

In drug design, methoxypyridines are often used as bioisosteres for:

  • Pyridine-N-oxides: 2-Methoxypyridine mimics the electronic dipole and H-bond accepting nature of N-oxides but with improved permeability and metabolic stability.

  • Amides: The 2-methoxypyridine moiety mimics the cis-amide configuration, providing a rigid planar motif that can accept hydrogen bonds at the nitrogen.

Metabolic Liability: O-Dealkylation

A critical vulnerability of methoxypyridines is oxidative O-dealkylation by Cytochrome P450 enzymes (CYP).

  • Mechanism: CYP enzymes hydroxylate the methyl group -> hemiacetal formation -> collapse to formaldehyde and the corresponding hydroxypyridine (pyridone).

  • Mitigation Strategy: To block this metabolism while retaining electronic properties, medicinal chemists often substitute the methoxy group with:

    • Trifluoromethoxy (-OCF₃): Electronically similar but metabolically blocked.

    • Difluoromethoxy (-OCHF₂): Retains some H-bond donor capability on the C-H.

    • Cyclic Ethers: Fusing the oxygen into a ring (e.g., dihydrobenzofuran analogs) prevents the specific rotation required for the dealkylation transition state.

Dipole Moments & Solubility

The vector sum of the pyridine dipole (pointing towards N) and the methoxy dipole creates distinct solubility profiles.

  • 2-Methoxypyridine: The dipoles are roughly additive (depending on conformation), creating a highly polar region. This often improves solubility in aqueous media compared to the 3-isomer.

  • 4-Methoxypyridine: The dipoles oppose each other more directly, often resulting in lower net dipole moments and different lipophilicity (LogP) profiles.

References

  • Basicity of Methoxypyridines

    • Source: PubChem Compound Summary.
    • Data: 4-Methoxypyridine pKa ~6.6; 2-Methoxypyridine pKa ~3.2.
    • URL:[Link]

  • SₙAr Reactivity & Synthesis

    • Title: Nucleophilic Aromatic Substitution of 2-Fluoropyridines.[5]

    • Source: Journal of Organic Chemistry (via ACS/NIH).
    • URL:[Link]

  • Bioisosterism in Drug Design

    • Title: Bioisosteres in Medicinal Chemistry.[6][7]

    • Source: Cambridge MedChem Consulting.
    • URL:[Link]

  • Tautomerism and Alkylation

    • Title: The Tautomerism of Pyridines and Pyridones.
    • Source: Heterocycles (General Reference).
    • URL:[Link]

Sources

Strategic Exploration of Methoxypyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore

Methoxypyridine derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile bioisosteres for phenyl rings and metabolic modulators. Unlike simple benzenoid ethers, the introduction of a nitrogen atom into the ring creates a distinct electronic landscape that alters Hydrogen Bond Acceptor (HBA) capability, lipophilicity (


), and metabolic susceptibility.

This guide moves beyond basic synthesis to explore the strategic placement of the methoxy group (2-, 3-, or 4-position), which dictates the physicochemical behavior of the molecule.

The Electronic Triad

The behavior of the methoxypyridine scaffold is governed by the interplay between the pyridine nitrogen's lone pair and the methoxy oxygen.

IsomerpKa (Conj. Acid)Electronic CharacterStrategic Utility
2-Methoxypyridine ~3.1Inductive withdrawal by Oxygen reduces N-basicity.Reduces lysosomal trapping; improves permeability.
3-Methoxypyridine ~4.9Electronic decoupling; behaves similarly to pyridine.Bioisostere for anisole; moderate H-bond acceptor.
4-Methoxypyridine ~6.6Strong resonance donation into the ring N.High Basicity. Risks acid-catalyzed rearrangement (instability).

Rational Design & Synthetic Access

The "Build vs. Buy" Decision

While many methoxypyridines are commercially available, complex derivatives require de novo synthesis. The choice of method depends heavily on the substitution pattern.

  • Path A: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • Best for: 2- and 4-methoxypyridines.[1]

    • Mechanism:[1][2][3][4][5] Addition-Elimination. Requires a leaving group (Cl, F, Br) at the 2/4 position.

    • Reagents: NaOMe/MeOH or KOtBu/MeOH.

  • Path B: Metal-Catalyzed Cross-Coupling

    • Best for: 3-methoxypyridines (where

      
       is difficult due to lack of activation).
      
    • Mechanism:[1][3][4][5] Buchwald-Hartwig etherification.

    • Reagents: Pd(OAc)₂, RockPhos or BrettPhos ligand, Cs₂CO₃.

  • Path C: Site-Selective C-H Activation (Modern)

    • Best for: Late-stage functionalization of the pyridine core after the methoxy group is installed.

    • Insight: The methoxy group can act as a Directing Group (DG) or influence regioselectivity via sterics.

Visualization: Synthetic Decision Matrix

SyntheticWorkflow Start Target Scaffold Pos2_4 2- or 4-Methoxy Start->Pos2_4 Electronic Activation Pos3 3-Methoxy Start->Pos3 Neutral/Deactivated SnAr S_NAr Reaction (L.G. = Cl, F) Pos2_4->SnAr Preferred Buchwald Pd-Catalyzed Etherification Pos3->Buchwald Preferred CH_Act Ir/Pd C-H Activation (Late Stage) SnAr->CH_Act Add Complexity Final Functionalized Derivative SnAr->Final Buchwald->CH_Act Add Complexity Buchwald->Final CH_Act->Final

Caption: Decision tree for selecting synthetic routes based on methoxy regiochemistry.

Metabolic Liabilities & Optimization

The O-Demethylation Trap

The primary metabolic risk for methoxypyridines is CYP450-mediated O-demethylation , converting the lipophilic ether into a polar pyridone (for 2/4-isomers) or hydroxypyridine. This drastically alters pharmacokinetics.

  • Mechanism: Hydrogen atom abstraction (HAT) at the methyl group

    
     Hemiacetal intermediate 
    
    
    
    Collapse to alcohol/ketone.
  • Mitigation Strategy:

    • Deuteration: Replace

      
       with 
      
      
      
      . The C-D bond is stronger (Kinetic Isotope Effect), slowing metabolism.
    • Steric Shielding: Introduce an ortho-substituent (e.g., Cl, Me) to block CYP access.

The "Omeprazole" Instability (Acid Activation)

Critical Warning: 4-Methoxypyridines are highly basic. In acidic media (stomach pH), they protonate at the nitrogen. This increases the electrophilicity of the C2/C6 positions, making them susceptible to nucleophilic attack (even by the methoxy oxygen itself in complex rearrangements). This is the mechanism of action for Proton Pump Inhibitors (PPIs) like Omeprazole, but it can be a liability if target stability is required.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Methoxypyridine via

A self-validating protocol for converting 2-chloropyridines.

Reagents:

  • 2-Chloro-substituted pyridine (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (2.0 eq)

  • Solvent: Dry THF or MeOH

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the 2-chloropyridine substrate in dry THF (0.5 M concentration).

  • Addition: Add NaOMe solution dropwise at 0°C. Causality: Low temperature prevents side reactions or over-substitution on poly-halogenated cores.

  • Reaction: Warm to reflux (65°C) and stir for 4-12 hours.

  • Validation (Checkpoint): Monitor via TLC (eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear; the product is usually more polar (Rf ~0.4) due to the basic nitrogen being more exposed.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine.

  • Purification: Silica gel chromatography. Note: Add 1% Triethylamine to the eluent to prevent streaking of the basic pyridine on acidic silica.

Protocol B: Chemoselective O-Demethylation (L-Selectride Method)

Used to reveal the hydroxy-pyridine metabolite or active pharmacophore.

Reagents:

  • Methoxypyridine substrate

  • L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF

Step-by-Step:

  • Dissolution: Dissolve substrate in dry THF under inert atmosphere.

  • Reagent Addition: Add L-Selectride (3.0 eq) at reflux temperature.

  • Mechanism: The bulky borohydride attacks the methyl group via an

    
     mechanism, favored by the coordination of Lithium to the pyridine nitrogen.
    
  • Quench: Cool to 0°C. Add MeOH carefully (hydrogen evolution!).

  • Isolation: The product is often water-soluble (pyridone tautomer). Evaporate solvent and purify via Reverse-Phase (C18) chromatography.

Case Study: Optimization of a Kinase Inhibitor

Scenario: A lead compound (Structure A) containing a phenyl ether shows poor solubility and rapid metabolic clearance. Solution: Scaffold hopping to a methoxypyridine.

  • Design: Replace the phenyl ring with a 3-methoxypyridine .

    • Result: The Pyridine N accepts a hydrogen bond from water, improving solubility.

    • Metabolism: The 3-position is less prone to acid-instability than the 4-position.

  • Refinement: If O-demethylation is observed in microsomes (HLM), switch to 3-(trifluoromethoxy)pyridine or 3-(difluoromethoxy)pyridine . The fluorine atoms withdraw electron density, deactivating the C-H bonds against CYP oxidation.

Visualization: SAR Logic Flow

SAR_Logic Lead Phenyl Ether Lead (High LogP, Low Sol) Hop Scaffold Hop to Methoxypyridine Lead->Hop Choice1 2-Methoxy isomer (Low Basicity) Hop->Choice1 Choice2 4-Methoxy isomer (High Basicity) Hop->Choice2 Outcome1 Improved Permeability Stable to Acid Choice1->Outcome1 Outcome2 Solubility Spike Acid Labile (Risk) Choice2->Outcome2

Caption: Structure-Activity Relationship (SAR) consequences of isomer selection.

References

  • Basicity and pKa of Methoxypyridines

    • Source: PubChem & IUPAC Digitized pKa D
    • Data: 2-Methoxypyridine pKa ~3.06; 4-Methoxypyridine pKa ~6.6.
  • Metabolic Stability and O-Demethyl

    • Title: Chemoselective Demethyl
    • Source: Synlett (2019).
    • Relevance: Describes the L-Selectride method and metabolic p
  • Medicinal Chemistry Applic

    • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs.
    • Source: RSC Medicinal Chemistry.
    • Relevance: Highlights the prevalence of pyridine scaffolds in approved therapeutics.
  • Synthetic Methodology (C-H Activ

    • Title: Direct Methoxypyridine Functionaliz
    • Source: NIH / PMC.
    • Relevance: Details Pd-catalyzed aryl

Sources

3-Ethynyl-2-methoxypyridine suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Sourcing & Validation Guide: 3-Ethynyl-2-methoxypyridine

Part 1: Executive Technical Brief

3-Ethynyl-2-methoxypyridine (CAS: 1196145-21-7) is a high-value heterocyclic building block, primarily utilized in the synthesis of mGluR5 antagonists (e.g., MPEP analogues) and as a "click-ready" scaffold for kinase inhibitors. Its structural utility lies in the orthogonality of the alkyne handle (C3) and the labile methoxy group (C2), which can serve as a masked pyridone or a directing group.

However, the supply chain for this compound is fragmented. High-purity commercial stock is often limited to milligram quantities, with bulk orders frequently requiring "make-to-order" lead times. Furthermore, a critical sourcing risk exists: Isomer Confusion. Vendors often conflate 3-ethynyl-2-methoxypyridine with its isomer 2-ethynyl-3-methoxypyridine or 3-ethynyl-5-methoxypyridine.

This guide provides a self-validating framework to secure high-quality material, whether through external procurement or internal synthesis.

Part 2: The Sourcing Landscape & Risk Mitigation

The market is divided between "Stocking Vendors" (screening scale) and "CROs" (process scale).

Supplier Categorization Table
TierVendor TypeTypical ScaleLead TimeRisk ProfileRecommended For
1 Global Aggregators (e.g., MilliporeSigma, Fisher)100 mg - 1 g1-2 WeeksLow (High QC)Reference Standards, HTS
2 Specialized Building Block Vendors (e.g., Enamine, Combi-Blocks, BLD Pharm)1 g - 100 g2-4 WeeksMedium (Batch variability)Lead Optimization, Scale-up
3 Custom Synthesis CROs (e.g., WuXi, local boutiques)>100 g8-12 WeeksLow (Custom Specs)GLP Tox Batches, Pilot Plant
Critical Sourcing Directive: The "Isomer Trap"

When ordering, do not rely solely on the chemical name.

  • Verify CAS: Ensure the CAS is 1196145-21-7 .

  • Verify Structure: Explicitly request a Certificate of Analysis (CoA) showing the C2-Methoxy signal (typically

    
     3.9-4.0 ppm) and the C3-Alkyne  proton.
    
  • Visual Check: The 2-methoxy isomer is typically a liquid or low-melting solid; high-melting solids may indicate the pyridone tautomer or a different isomer.

Part 3: Technical Specifications (The Self-Validating System)

To ensure scientific integrity, every batch must pass a rigorous QC protocol designed to detect specific synthesis artifacts.

Identity & Purity Specifications
TestAcceptance CriteriaScientific Rationale
Appearance Clear, pale yellow liquid to low-melting solidDarkening indicates alkyne oxidation or polymerization.
1H-NMR (DMSO-d6) Singlet ~3.9 ppm (3H, OMe); Singlet ~4.2 ppm (1H, Alkyne)Confirms regiochemistry. The alkyne proton shift is diagnostic for the 3-position.
HPLC Purity > 97.0% (Area %)Impurities >1% can poison downstream catalytic cycles (e.g., Cu(I) in click chemistry).
Pd Content < 100 ppmResidual Palladium from Sonogashira coupling can cause false positives in biological assays.
Water (KF) < 0.5%Water promotes hydrolysis of the methoxy group to 2-pyridone.
Impurity Profile (What to look for)
  • Glaser Homocoupling Product: A dimer formed by oxidative coupling of two alkyne units. Detectable by LC-MS (dimer mass).

  • 2-Pyridone Derivative: Formed via acid-catalyzed hydrolysis of the methoxy group. Detectable by a broad downfield NH signal in NMR.

  • 3-Bromo-2-methoxypyridine: Unreacted starting material.

Part 4: Synthesis & Scalability (The "Make" Protocol)

If commercial supply is unavailable or fails QC, the following protocol provides a robust, scalable route. This route avoids the poor regioselectivity of direct bromination of 2-methoxypyridine by starting from 3-bromo-2-chloropyridine .

Reaction Pathway Visualization

SynthesisRoute SM 3-Bromo-2-chloropyridine (CAS: 52200-48-3) Step1 Step 1: Methoxylation (NaOMe, MeOH, Reflux) SM->Step1 Int1 3-Bromo-2-methoxypyridine (CAS: 13472-59-8) Step1->Int1 Yield: ~90% Step2 Step 2: Sonogashira Coupling (TMS-Acetylene, Pd cat., CuI) Int1->Step2 Int2 TMS-Protected Intermediate Step2->Int2 Yield: ~85% Step3 Step 3: Deprotection (K2CO3, MeOH) Int2->Step3 Final 3-Ethynyl-2-methoxypyridine (Target) Step3->Final Yield: ~95%

Caption: Optimized 3-step synthesis route ensuring correct regiochemistry and high purity.

Detailed Protocol (Step-by-Step)

Step 1: Synthesis of 3-Bromo-2-methoxypyridine

  • Rationale: Nucleophilic aromatic substitution (

    
    ) on 2-chloropyridines is highly efficient and regioselective.
    
  • Protocol: Dissolve 3-bromo-2-chloropyridine (1.0 eq) in MeOH. Add NaOMe (1.2 eq) slowly. Reflux for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Concentrate, dilute with water, extract with DCM.

  • Validation: NMR should show loss of starting material and appearance of OMe singlet.

Step 2: Sonogashira Coupling

  • Reagents: 3-Bromo-2-methoxypyridine (1.0 eq), Ethynyltrimethylsilane (1.2 eq), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Et3N (3.0 eq) in THF/DMF.

  • Procedure: Degas solvents thoroughly (Argon sparge). Mix reagents under inert atmosphere. Heat to 60°C for 12 hours.

  • Critical Control Point: Oxygen exclusion is vital to prevent Glaser homocoupling (dimerization).

Step 3: Desilylation

  • Reagents: K2CO3 (1.5 eq) in MeOH.

  • Procedure: Stir at room temperature for 1 hour.

  • Purification: Flash column chromatography (Hexane/EtOAc). The product is volatile; avoid high-vacuum drying for extended periods.

Part 5: Handling & Storage

  • Stability: Terminal alkynes are prone to polymerization. Store at -20°C under Argon.

  • Light Sensitivity: Pyridine derivatives can photodegrade. Store in amber vials.

  • Safety: The compound is a skin and eye irritant.[1] Use standard PPE.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57416830, 3-Ethynyl-2-methoxypyridine. Retrieved from [Link]

  • Alper, P. B., et al. (2005).Synthesis of mGluR5 Antagonists.

Sources

Commercial Availability & Strategic Sourcing of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

The pyridine moiety is the second most common nitrogen heterocycle in FDA-approved drugs, appearing in approximately 20% of the top 200 pharmaceuticals. Despite this ubiquity, the commercial availability of functionalized pyridines is non-uniform. While C3-substituted variants are often commodity chemicals due to the electrophilic nature of the pyridine ring, C2- and C4-functionalized scaffolds—particularly those bearing sensitive handles like boronic acids—present significant sourcing challenges due to inherent instability and synthetic difficulty.[1]

This guide analyzes the commercial landscape, provides protocols for quality control of unstable stocks, and details synthetic workflows to bridge availability gaps.

Part 1: Market Landscape & Availability Heatmap

Commercial availability is dictated by the intrinsic reactivity of the pyridine ring. Electrophilic aromatic substitution (EAS) favors the C3 position, making 3-substituted pyridines cheap and abundant. Nucleophilic substitution (SNAr) favors C2/C4, but accessing specific patterns (e.g., 2-pyridyl boronic acids) requires overcoming rapid protodeboronation.

Table 1: Commercial Availability by Substitution Pattern
Substitution PatternAvailability StatusPrimary Synthetic Route (Industrial)Sourcing Strategy
3-Substituted Commodity Direct Electrophilic Aromatic Substitution (EAS)Buy (Bulk/Catalog)
2-Halo / 4-Halo Commodity

or Chichibabin type reactions
Buy (Bulk/Catalog)
2-Boronic Acids Critical Bottleneck Lithiation/Borylation (Unstable)Make (via MIDA) or Buy Esters
C4-Alkylated Restricted Minisci Reaction (often poor regioselectivity)Make (Advanced Minisci)
Poly-fluorinated Specialty Halex reactions / Direct FluorinationBuy (High Cost)
The "Make vs. Buy" Decision Matrix

Researchers often lose weeks waiting for backordered "boutique" pyridines that degrade upon shipping. Use the following decision logic to determine sourcing strategy.

MakeVsBuy Start Target Functionalized Pyridine IsCommodity Is it 3-substituted or simple 2/4-Halogenated? Start->IsCommodity BuyCommodity STRATEGY: BUY (Sigma/Enamine/Combi-Blocks) IsCommodity->BuyCommodity Yes IsUnstable Is it a 2-Pyridyl Boronic Acid? IsCommodity->IsUnstable No CheckMIDA Is MIDA Boronate available? IsUnstable->CheckMIDA Yes IsC4Alkyl Is it a C4-Alkyl Pyridine? IsUnstable->IsC4Alkyl No BuyMIDA STRATEGY: BUY MIDA (Stable Precursor) CheckMIDA->BuyMIDA Yes MakeMIDA STRATEGY: MAKE (In-situ Release Protocol) CheckMIDA->MakeMIDA No CheckStock In Stock > 95% Purity? IsC4Alkyl->CheckStock Yes CheckStock->BuyCommodity Yes Minisci STRATEGY: SYNTHESIZE (Regioselective Minisci) CheckStock->Minisci No (or impure)

Figure 1: Decision logic for sourcing functionalized pyridines. Blue nodes indicate decision points; Green indicates purchasing; Red indicates required synthesis.

Part 2: Technical Evaluation of Commercial Stocks

The 2-Pyridyl Boronic Acid Problem

Commercially supplied 2-pyridyl boronic acids are notoriously unreliable.[2] Unlike phenyl boronic acids, the pyridyl nitrogen coordinates with the boron center, facilitating rapid protodeboronation (hydrolysis of the C-B bond) under even mild conditions.

Common Impurities in Commercial Batches:

  • Pyridine (Deboronated): Result of hydrolysis.

  • Boroxines (Trimers): Anhydrous cyclic trimers formed during drying; often insoluble.

  • Oxidation Products: Pyridinols/Pyridones.

Protocol: Purification of Degraded Pyridine Boronic Acids

If a commercial batch arrives impure (brown/sticky or low NMR purity), use the Diethanolamine (DEA) Precipitation Method to recover usable material.

Reagents:

  • Impure Boronic Acid[2]

  • Diethanolamine (DEA)

  • Solvents: THF, Et₂O, dilute HCl.

Step-by-Step Workflow:

  • Complexation: Dissolve the impure boronic acid in minimal THF. Add 1.1 equivalents of diethanolamine. Stir at room temperature for 1 hour.

  • Precipitation: The DEA-boronate ester usually precipitates as a white solid. If not, add Et₂O to induce crystallization.

  • Filtration: Filter the solid and wash extensively with Et₂O. Note: This removes deboronated pyridine and non-boron impurities.

  • Hydrolysis (Just-in-Time): The DEA adduct is shelf-stable. When ready to use, suspend in biphasic water/organic solvent and treat with dilute HCl to release the free boronic acid immediately prior to the cross-coupling reaction.

Part 3: Advanced Synthetic Workflows

When commercial options fail, specific synthetic methodologies must be employed. The two most critical modern workflows are MIDA Boronate Slow-Release (for unstable species) and Regioselective Minisci (for C4-alkylation).

Workflow A: Handling Unstable 2-Pyridyl Species (MIDA Boronates)

N-Methyliminodiacetic acid (MIDA) boronates mask the Lewis acidity of the boron, preventing protodeboronation.

Mechanism: The sp3-hybridized boron in the MIDA complex is unreactive towards transmetallation. Hydrolysis releases the active boronic acid slowly, keeping its concentration low relative to the catalyst, thus favoring cross-coupling over decomposition.

MIDA_Workflow MIDA Stable MIDA Boronate (Stored on Shelf) Hydrolysis Slow Hydrolysis (K3PO4 / H2O / 60°C) MIDA->Hydrolysis ActiveSpecies Free Boronic Acid (Low Concentration) Hydrolysis->ActiveSpecies Rate Limiting Step Coupling Pd-Catalyzed Coupling (Suzuki-Miyaura) ActiveSpecies->Coupling Fast Product Functionalized Pyridine Coupling->Product

Figure 2: The "Slow-Release" strategy prevents the accumulation of unstable free boronic acid.

Workflow B: C4-Selective Alkylation (Modified Minisci)

Classical Minisci reactions on pyridine yield mixtures of C2 and C4 isomers. A recent breakthrough uses a Maleate-Derived Blocking Group to sterically shield the C2 position, forcing reaction exclusively at C4.

Protocol: C4-Alkylation of Pyridine Reference: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (JACS, 2021)[3][4]

  • Blocking: React pyridine with dimethyl maleate (cheap commodity) to form the N-alkylated pyridinium salt. The maleate group sterically crowds the C2/C6 positions.

  • Minisci Reaction:

    • Reagents: Pyridinium salt (1 equiv), Carboxylic Acid (Alkyl source, 2 equiv), (NH₄)₂S₂O₈ (Oxidant), AgNO₃ (Cat.).[4]

    • Conditions: 50°C in DCE/H₂O biphasic mixture.

    • Outcome: Radical attack occurs exclusively at C4 due to steric blocking at C2.

  • Deprotection: Treat the crude intermediate with mild base (DBU or NaOH) to remove the blocking group and restore the neutral pyridine ring.

Why this matters: This allows researchers to buy cheap carboxylic acids and convert them into valuable C4-alkyl pyridines in two steps, bypassing the need for expensive custom synthesis.

Part 4: Future Trends in Availability

  • DNA-Encoded Libraries (DEL): Suppliers are increasingly offering "DEL-compatible" pyridine building blocks (high purity, no interfering functionalities) to support on-DNA synthesis.

  • Late-Stage Functionalization Kits: Companies like Merck/Sigma are commercializing "kits" containing pre-weighed sulfinates or carboxylic acids specifically optimized for Minisci-type diversifications of pyridine cores.

References

  • Market & Drug Data: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[5] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

  • Minisci C4-Selectivity: Kaga, A., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(34). Link[3]

  • MIDA Boronates: Knapp, D. M., et al. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Boronic Acid Purification: Use of Diethanolamine for purification described in: Organic Process Research & Development (General industry standard practice derived

Sources

The Alkyne-Methoxy Scaffold: A Technical Guide to 3-Ethynyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Ethynyl-2-methoxypyridine (CAS: 1256805-99-8) is a high-value heterocyclic building block characterized by two orthogonal functional handles: an electron-rich 2-methoxy group and a reactive 3-ethynyl moiety .[1]

In modern drug discovery, this molecule serves as a "linchpin" intermediate. It is not merely a passive scaffold but a dynamic precursor used to construct fused heteroaromatic systems—specifically furo[2,3-b]pyridines —and to generate diversity via Click Chemistry (CuAAC). Its structural motif mimics the pharmacophores found in mGluR5 antagonists (e.g., MPEP analogues) and kinase inhibitors, making it a critical tool for structure-activity relationship (SAR) exploration in neurology and oncology.

This guide provides a validated technical roadmap for its synthesis, reactivity, and application, moving beyond catalog descriptions to actionable experimental logic.

Part 2: Chemical Profile & Structural Properties

PropertyData
IUPAC Name 3-Ethynyl-2-methoxypyridine
CAS Number 1256805-99-8
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
SMILES COC1=NC=CC=C1C#C
Physical State Pale yellow solid or oil (depending on purity/temp)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Key Hazards Irritant; potential for polymerization if stored improperly

Electronic Insight: The 2-methoxy group acts as a masked pyridone. While it provides electron density to the pyridine ring, facilitating electrophilic aromatic substitutions at the 5-position, its primary utility lies in its ability to be demethylated to reveal the 2-hydroxy tautomer (2-pyridone), a necessary step for intramolecular cyclization reactions.[1]

Part 3: Strategic Synthesis

The synthesis of 3-ethynyl-2-methoxypyridine is most reliably achieved via a Sonogashira cross-coupling strategy.[1] Direct ethynylation of the pyridine core is challenging; therefore, the 3-bromo precursor is the industry standard starting point.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start 3-Bromo-2-methoxypyridine Intermediate 3-((Trimethylsilyl)ethynyl)- 2-methoxypyridine Start->Intermediate Sonogashira Coupling (60-80°C, 4-12h) Reagents1 TMS-Acetylene Pd(PPh3)2Cl2 (2-5 mol%) CuI (1-3 mol%) Et3N/THF Reagents1->Intermediate Product 3-Ethynyl-2-methoxypyridine Intermediate->Product Desilylation (RT, 1-2h) Reagents2 K2CO3 / MeOH or TBAF / THF Reagents2->Product

Figure 1: Step-wise synthetic route from the bromo-precursor to the final ethynyl product.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

  • Reagents: 3-Bromo-2-methoxypyridine (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.02 eq), Triethylamine (Et₃N) (3.0 eq).

  • Solvent: Anhydrous THF or DMF (degassed).

  • Procedure:

    • Charge a flame-dried Schlenk flask with 3-bromo-2-methoxypyridine, Pd catalyst, and CuI under Argon.

    • Add degassed solvent and Et₃N.

    • Add trimethylsilylacetylene dropwise.

    • Heat to 60–70°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc).

    • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate filtrate.[2]

    • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the TMS-protected intermediate.

Step 2: Desilylation

  • Reagents: TMS-intermediate (1.0 eq), K₂CO₃ (2.0 eq).

  • Solvent: Methanol (MeOH).[3]

  • Procedure:

    • Dissolve the TMS-intermediate in MeOH.

    • Add K₂CO₃ and stir at room temperature for 1 hour.

    • Workup: Dilute with water, extract with Et₂O or DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Short silica plug or distillation if necessary. Note: Terminal alkynes can be unstable; store cold.

Part 4: Reactivity & Functionalization[1][4]

The value of 3-ethynyl-2-methoxypyridine lies in its divergent reactivity.[1] It can serve as a "Click" partner or a cyclization precursor.[4]

Reactivity Map (DOT Diagram)

ReactivityMap Core 3-Ethynyl-2-methoxypyridine Triazole 1,4-Disubstituted 1,2,3-Triazole Core->Triazole CuAAC Pyridone 3-Ethynyl-2-pyridone (Intermediate) Core->Pyridone Deprotection InternalAlkyne Diaryl Alkyne (mGluR5 Antagonist Scaffold) Core->InternalAlkyne Sonogashira II Azide R-N3 (Azide) Cu(I) Catalyst Azide->Triazole Demethylation Demethylation (HBr or Py.HCl) Demethylation->Pyridone Furopyridine Furo[2,3-b]pyridine Pyridone->Furopyridine 5-exo-dig Cyclization Cyclization Au/Ag Catalysis or Base Cyclization->Furopyridine Halide Ar-X (Halide) Pd Catalyst Halide->InternalAlkyne

Figure 2: Divergent synthetic pathways: Triazole formation (left), Furo[2,3-b]pyridine synthesis (center), and Internal alkyne formation (right).

Key Reaction Classes
A. Furo[2,3-b]pyridine Synthesis (The Annulation Strategy)

This is the most sophisticated application. The 2-methoxy group acts as a latent nucleophile.

  • Demethylation: Treatment with HBr or Pyridine Hydrochloride converts the 2-methoxy group to the 2-pyridone (2-hydroxy tautomer).

  • Cyclization: The oxygen of the pyridone attacks the alkyne (activated by AuCl₃, AgOTf, or ICl) in a 5-exo-dig fashion to close the furan ring.

    • Significance: This route yields furo[2,3-b]pyridines , a scaffold found in potent kinase inhibitors (e.g., FLT3 inhibitors).[1]

B. Click Chemistry (CuAAC)

The terminal alkyne reacts with organic azides (R-N₃) using Cu(I) catalysis (e.g., CuSO₄/Sodium Ascorbate) to form 1,4-disubstituted 1,2,3-triazoles.

  • Application: Rapid library generation for fragment-based drug discovery (FBDD).

Part 5: Medicinal Chemistry Applications

mGluR5 Antagonism

The ethynylpyridine motif is a pharmacophore hallmark of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).

  • MPEP & MTEP: Classic mGluR5 antagonists utilize the 2-methyl-6-(phenylethynyl)pyridine scaffold.[1]

  • 3-Ethynyl-2-methoxy Analogues: Research indicates that shifting the ethynyl group to the 3-position and incorporating a 2-methoxy substituent alters the lipophilicity (LogP) and metabolic stability (microsomal clearance) compared to the parent MPEP series.

Comparative Data: Scaffold Properties
Scaffold TypeLogP (Calc)tPSA (Ų)Key Interaction
2-Ethynylpyridine (MPEP core)~2.512.9Hydrophobic pocket fit
3-Ethynyl-2-methoxypyridine ~1.922.1H-bond acceptor (OMe) + Pi-stacking
Furo[2,3-b]pyridine (Cyclized)~2.125.0Kinase Hinge Binder

Note: Lower LogP in the methoxy variant suggests improved aqueous solubility, a common optimization goal in CNS drug design.

Part 6: References

  • Sonogashira Coupling of 3-Bromopyridines :

    • Title: "Optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes"

    • Source: BenchChem / Zhu et al. (2017)[5]

  • Click Chemistry Applications :

    • Title: "Azides in the Synthesis of Various Heterocycles"

    • Source: PMC / PubMed Central (2022)

    • URL: [Link]

  • Furopyridine Synthesis :

    • Title: "Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines"

    • Source: ResearchGate (Review)

    • URL: [Link]

  • mGluR5 Ligand Design :

    • Title: "Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues"

    • Source: Journal of Medicinal Chemistry / ACS

    • URL: [Link]

  • Compound Data :

    • Title: "3-Ethynyl-2-methoxypyridine - PubChem Compound Summary"

    • Source: PubChem

    • URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Ethynylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethynylpyridines are a class of organic compounds that serve as pivotal building blocks in modern chemistry. Their unique structural motif, which combines the aromatic pyridine ring with the linear rigidity of an alkyne, is a key feature in numerous applications, from pharmaceuticals to advanced organic materials.[1] In drug development, the ethynylpyridine core is present in several biologically active molecules, including nicotinic receptor agonists like Altinicline (SIB-1508Y).[1] The C-C triple bond provides a versatile handle for further functionalization and acts as a rigid linker to control molecular geometry, a critical aspect of rational drug design.[2][3]

The most powerful and widely adopted method for forging the sp²-sp carbon-carbon bond required for ethynylpyridine synthesis is the Sonogashira cross-coupling reaction.[1][4] This palladium-catalyzed transformation, often co-catalyzed by a copper(I) species, provides a reliable and efficient route under relatively mild conditions, tolerating a wide array of functional groups.[5][6]

This guide provides an in-depth exploration of the palladium-catalyzed synthesis of ethynylpyridines. It covers the underlying reaction mechanisms, a critical analysis of key experimental parameters, and detailed, field-proven protocols for both classic and modern variations of the Sonogashira coupling.

Mechanistic Insights: The Sonogashira Coupling

The Sonogashira reaction is a testament to the power of cooperative catalysis, traditionally involving two separate but interconnected catalytic cycles: one for palladium and one for copper.[7][8] Understanding these cycles is paramount for troubleshooting and optimizing reaction conditions.

The Dual Catalytic Cycles

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle and a Cu(I) cycle that work in concert.[8]

  • The Palladium Cycle (The "Cross-Coupling Engine"):

    • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) species, typically stabilized by phosphine ligands (L). This species undergoes oxidative addition to the halopyridine (Ar-X), inserting the palladium into the carbon-halogen bond to form a square planar Pd(II) complex.[6][8] The reactivity order for the halide is I > Br > Cl, which reflects the bond dissociation energies of the C-X bond.[6][9]

    • Transmetalation: The key step where the two cycles intersect. A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This displaces the halide and forms a new Pd(II)-alkynyl complex.[6][10]

    • Reductive Elimination: The newly formed complex undergoes reductive elimination, expelling the final ethynylpyridine product (Ar-C≡C-R). This crucial step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][11]

  • The Copper Cycle (The "Acetylide Activator"):

    • π-Complex Formation: The terminal alkyne coordinates with the copper(I) salt (typically CuI).

    • Deprotonation & Acetylide Formation: In the presence of a base (commonly an amine), the acidic terminal proton of the alkyne is removed. This deprotonation is facilitated by coordination to the copper, resulting in the formation of a highly reactive copper(I) acetylide species.[7][10] This species is the active nucleophile for the transmetalation step in the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(X)L₂ (Oxidative Addition Product) pd0->pd_ox Ar-X pd_trans Ar-Pd(II)(C≡CR)L₂ (Transmetalation Product) pd_ox->pd_trans Cu-C≡CR (from Copper Cycle) pd_trans->pd0 product Ar-C≡CR pd_trans->product Reductive Elimination cu_cat Cu(I)X cu_pi [Cu(I)(H-C≡CR)]⁺X⁻ (π-Complex) cu_cat->cu_pi H-C≡CR cu_acetylide Cu-C≡CR (Copper Acetylide) cu_pi->cu_acetylide Base (-HB⁺X⁻) cu_acetylide->pd_ox Transmetalation cu_acetylide->cu_cat

Caption: Dual catalytic cycles of the Sonogashira coupling.
The Rise of Copper-Free Sonogashira Coupling

While highly effective, the classic Sonogashira protocol has drawbacks associated with the copper co-catalyst. Copper can facilitate the homocoupling of terminal alkynes (Glaser coupling), leading to undesired diacetylene byproducts.[7] Furthermore, residual copper can be problematic in pharmaceutical applications, necessitating stringent purification.[2]

These challenges spurred the development of copper-free Sonogashira reactions.[4][5] In these systems, the transmetalation step is believed to occur directly between an activated palladium-alkynyl complex and the Pd(II)-halide species, or via a mechanism where the base is strong enough to generate a sufficient concentration of the free acetylide anion to react with the palladium center.[1] These protocols often require more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the catalytic cycle efficiently at milder temperatures.[2][12]

Key Reaction Parameters and Optimization

The success of a Sonogashira coupling hinges on the careful selection and balance of several key components.

ParameterCommon Reagents/ConditionsRationale & Expert Insights
Palladium Pre-catalyst Pd(II): PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(0): Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) catalyst by phosphine ligands, amines, or the alkyne substrate.[7] Pd(0) sources like Pd(PPh₃)₄ are directly active but can be sensitive to air and decomposition. For pyridine substrates, PdCl₂(PPh₃)₂ is a robust and common choice.
Ligand Phosphines: PPh₃, P(o-Tol)₃, Buchwald-type (e.g., cataCXium A)[12]NHCs: IPr, SIMesThe ligand stabilizes the palladium center, preventing precipitation of palladium black, and modulates its reactivity. Bulky, electron-rich phosphines (like Buchwald ligands) or NHCs can accelerate reductive elimination and are particularly effective for less reactive substrates like chloropyridines and in copper-free systems.[8][13]
Copper(I) Source CuI (Copper(I) iodide)CuI is the most common co-catalyst. It should be of high purity; discoloration (green/brown) indicates oxidation to Cu(II), which can inhibit the reaction. Use is typically 1-5 mol%.
Base Amines: Et₃N, DIPEA, n-BuNH₂Inorganic: K₂CO₃, Cs₂CO₃The base is crucial for neutralizing the HX byproduct and for deprotonating the terminal alkyne.[1] Amine bases often serve a dual role as the solvent. Inorganic bases like Cs₂CO₃ are essential in many modern copper-free protocols, particularly when amine-sensitive functional groups are present.[12]
Solvent THF, DMF, Acetonitrile, Toluene, or an amine baseThe choice of solvent depends on the solubility of the substrates and the reaction temperature. DMF and THF are common choices. For reactions requiring higher temperatures, toluene or dioxane may be used.
Temperature Room Temperature to 100 °CClassic Sonogashira couplings on iodo- and bromopyridines can often be run at room temperature.[1] Less reactive chloropyridines or sterically hindered substrates may require heating.[4][5] High temperatures can increase the rate of side reactions.[6]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction is sensitive to oxygen, so an inert atmosphere (Nitrogen or Argon) is critical for success.

Workflow Overview

Workflow start Start reagents Assemble Glassware (Flask, Condenser) & Dry Under Vacuum start->reagents inert Establish Inert Atmosphere (N₂ or Ar Purge) reagents->inert addition Add Solids: Halopyridine Pd Catalyst, Ligand, CuI (if used) inert->addition solvents Add Solvents & Liquid Reagents: Solvent, Base, Alkyne addition->solvents reaction Heat/Stir Reaction (Monitor by TLC/LC-MS) solvents->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: General experimental workflow for Sonogashira coupling.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling of 2-Bromopyridine

This protocol is a robust starting point for the coupling of bromo- or iodopyridines with a variety of terminal alkynes.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Round-bottom flask, magnetic stir bar, condenser, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromopyridine (158 mg), PdCl₂(PPh₃)₂ (21 mg), and CuI (9.5 mg).

  • Fit the flask with a condenser and purge the system with nitrogen or argon for 10-15 minutes.

  • Under a positive flow of inert gas, add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene (132 µL) via syringe.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-bromopyridine spot. The reaction is typically complete within 3-6 hours.[6]

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst and amine salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(phenylethynyl)pyridine.

Protocol 2: Copper-Free Sonogashira Coupling of 3-Chloropyridine

This protocol is suitable for more challenging substrates like chloropyridines and is designed to avoid copper contamination and alkyne homocoupling.[12]

Materials:

  • 3-Chloropyridine (1.0 mmol, 1 equiv)

  • 1-Octyne (1.5 mmol, 1.5 equiv)

  • Pd(CH₃CN)₂Cl₂ (0.02 mmol, 2 mol%)

  • cataCXium® A (Di(1-adamantyl)-n-butylphosphine) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)

  • Round-bottom flask, magnetic stir bar, condenser, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-chloropyridine (113.5 mg), Pd(CH₃CN)₂Cl₂ (5.2 mg), cataCXium® A (14.4 mg), and cesium carbonate (652 mg).

  • Fit the flask with a condenser and thoroughly purge the system with nitrogen or argon for 15-20 minutes.

  • Under a positive flow of inert gas, add 2-MeTHF (5 mL) and 1-octyne (220 µL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. Reactions with chloropyridines are significantly slower and may require 12-24 hours for completion.[5]

  • After the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(oct-1-yn-1-yl)pyridine.

References

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Books Gateway.
  • Organic Chemistry Frontiers. (n.d.). Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. RSC Publishing.
  • Al-Masum, M. et al. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • PubMed. (2017). Ligand-Enabled Alkynylation of C(sp3)-H Bonds with Palladium(II) Catalysts.
  • RSC Publishing. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review.
  • ACS Publications. (2020). Palladium-Catalyzed Intermolecular Trans-Selective Carbofunctionalization of Internal Alkynes to Highly Functionalized Alkenes. ACS Catalysis.
  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ACS Omega. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent.
  • Journal of the American Chemical Society. (n.d.). Palladium(II)-Catalyzed Regioselective syn-Hydroarylation of Disubstituted Alkynes Using a Removable Directing Group.
  • Organic Letters. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications.
  • ResearchGate. (n.d.). Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling.
  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • YouTube. (2019). Sonogashira coupling.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Larsen, R. D. (1999). Palladium catalysis in the synthesis of medicinal agents. Current Opinion in Drug Discovery & Development.
  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.

Sources

Application Note: Strategic Utilization of 3-Ethynyl-2-methoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethynyl-2-methoxypyridine represents a high-value "privileged structure" intermediate in modern drug discovery. Its utility stems from the orthogonal reactivity of its two primary functional handles: the terminal alkyne at C3 and the methoxy group at C2.

Unlike simple pyridine synthons, this molecule offers a pre-installed carbon scaffold that allows for rapid library expansion via Sonogashira coupling or "Click" chemistry (CuAAC), while the methoxy group serves as a latent functionality—acting either as a lipophilic masking group or a precursor for intramolecular cyclization to generate fused heterocyclic cores such as furo[2,3-b]pyridines .

This guide details three validated workflows for leveraging this scaffold:

  • Fragment-Based Drug Discovery (FBDD): Triazole formation via CuAAC.

  • Linker Design: Rigid ethynyl spacers via Sonogashira coupling.

  • Scaffold Morphing: Synthesis of fused furo[2,3-b]pyridine systems.

Chemical Profile & Handling

PropertySpecificationMedicinal Chemistry Implication
Molecular Weight 133.15 g/mol Ideal for FBDD (Rule of 3 compliant).
C2-Methoxy Electron Donating (+M)Deactivates ring to nucleophilic attack; increases lipophilicity (

modulation); masks the H-bond donor/acceptor profile of pyridone.
C3-Alkyne Terminal (

hybridized)
High reactivity for Pd/Cu catalysis; bioorthogonal handle; prone to Glaser homocoupling if

is present.
Basicity Reduced vs. PyridineThe methoxy group reduces the basicity of the pyridine nitrogen (

~3.0 vs 5.2 for pyridine), minimizing catalyst poisoning in Pd-mediated reactions.

Storage Protocol:

  • Atmosphere: Store under Argon/Nitrogen. Terminal alkynes can slowly polymerize or oxidize.

  • Temperature: 2–8°C.[1]

  • Stability: Avoid strong Lewis acids unless demethylation is intended.

Visual Workflow: The Divergent Synthesis Map

The following diagram illustrates the three primary synthetic pathways available for this scaffold.

G Start 3-Ethynyl-2- methoxypyridine Triazole 1,2,3-Triazole Derivatives Start->Triazole Path A ClickCond CuAAC (R-N3, Cu(I)) Start->ClickCond InternalAlkyne Di-aryl Alkyne Linkers Start->InternalAlkyne Path B SonoCond Sonogashira (Ar-X, Pd/Cu) Start->SonoCond FuroPyridine Furo[2,3-b]pyridine Scaffold InternalAlkyne->FuroPyridine Path C CycloCond 1. Coupling 2. Demethylative Cyclization InternalAlkyne->CycloCond

Caption: Divergent synthetic utility of 3-ethynyl-2-methoxypyridine. Path A yields bio-isosteres; Path B yields extended linkers; Path C yields fused heterocycles.

Application Module A: Bioorthogonal "Click" Chemistry

Application: Rapid generation of library diversity or bioconjugation. The resulting 1,2,3-triazole serves as a robust amide bond bio-isostere.

Protocol: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Note: This protocol uses THPTA to protect Cu(I) from disproportionation and oxidation, ensuring high yields even with the potentially coordinating pyridine nitrogen.

Reagents:

  • Substrate: 3-Ethynyl-2-methoxypyridine (1.0 eq)

  • Azide partner:

    
     (1.0 – 1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1)

Step-by-Step:

  • Ligand Complexation: In a small vial, premix

    
     and THPTA in water. The solution should remain clear blue/green.
    
  • Reaction Assembly: Dissolve the alkyne and the azide in

    
    -BuOH. Add the Cu-ligand complex.
    
  • Initiation: Add sodium ascorbate (freshly prepared in water). The solution may turn yellow/orange (active Cu(I)).

  • Incubation: Stir at RT for 2–12 hours. Monitor by LC-MS (Target mass = Alkyne + Azide).

  • Workup: Dilute with EtOAc, wash with 10%

    
     (to chelate copper) or EDTA solution. Dry over 
    
    
    
    .

Critical Insight: The 2-methoxy group prevents the pyridine nitrogen from sequestering the copper effectively, allowing the reaction to proceed at standard catalyst loadings.

Application Module B: Sonogashira Cross-Coupling

Application: Synthesis of rigid molecular spacers or precursors for mGluR5 antagonists (analogous to MPEP).

Protocol: Optimized Pd/Cu Coupling

Challenge: Pyridines can inhibit Pd catalysts. Solution: Use of bulky phosphine ligands (XPhos or


) or high-activity precatalysts (

is often sufficient due to the methoxy steric shield).

Reagents:

  • Alkyne: 3-Ethynyl-2-methoxypyridine (1.0 eq)

  • Electrophile: Aryl-Bromide or Iodide (1.0 eq)

  • Catalyst:

    
     (2–5 mol%)
    
  • Co-catalyst: CuI (1–2 mol%)

  • Base:

    
     or DIPEA (3.0 eq)
    
  • Solvent: THF or DMF (degassed)

Step-by-Step:

  • Degassing (Crucial): Sparge the solvent with Argon for 15 minutes. Oxygen promotes Glaser homocoupling (dimerization of the alkyne).

  • Mixing: Add Aryl halide, Pd catalyst, and CuI to a dry vial under Argon.

  • Addition: Add the degassed solvent, followed by the base and finally the 3-ethynyl-2-methoxypyridine.

  • Reaction: Stir at RT (for Iodides) or 60°C (for Bromides) for 4–16 hours.

  • Purification: Filter through a Celite pad to remove Pd/Cu. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Application Module C: Synthesis of Furo[2,3-b]pyridines

Application: Scaffold hopping. Furo[2,3-b]pyridines are isosteres of indoles and azaindoles, often showing improved kinase selectivity profiles.

Mechanism: This is a two-stage cascade. First, the alkyne is substituted (via Sonogashira, see Module B).[2] Second, the methoxy group is demethylated, revealing a pyridone/hydroxyl that attacks the alkyne (5-exo-dig cyclization).

Protocol: Demethylative Cyclization

Starting Material: 3-(Aryl-ethynyl)-2-methoxypyridine (Product of Module B).

Reagents:

  • Substrate: 3-(Aryl-ethynyl)-2-methoxypyridine

  • Reagent: Pyridine Hydrochloride (Py-HCl) (10–20 eq)

  • Temperature: 150–180°C (Melt)

Step-by-Step:

  • Melt Preparation: Place the substrate and solid Py-HCl in a pressure tube or round-bottom flask.

  • Heating: Heat to 160°C. The Py-HCl will melt, acting as both solvent and proton source.

  • Reaction: The high temperature facilitates the cleavage of the methyl ether (

    
     type dealkylation). The resulting 2-hydroxy-3-alkynylpyridine intermediate is unstable at this temperature and spontaneously cyclizes onto the alkyne.
    
  • Monitoring: Monitor for the disappearance of the methoxy signal in NMR or shift in retention time (LC-MS).

  • Workup: Cool to RT. Quench with saturated

    
     (careful, gas evolution). Extract with EtOAc.[3]
    

Alternative (Milder): For sensitive substrates, use


 in DCM at 0°C for demethylation, followed by 

/DMF heating for the cyclization step.

References & Validation

The protocols above are synthesized from standard methodologies applied to pyridine-alkyne systems and specific literature on furo[2,3-b]pyridine construction.

  • Sonogashira Coupling of Pyridines:

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Furo[2,3-b]pyridine Synthesis:

    • BenchChem Technical Guide: Furo[2,3-b]pyridine Synthesis and Applications.[4] (Detailed cyclization mechanisms via 2-alkynyl-3-hydroxypyridines).

  • mGluR5 Antagonist Structural Motifs:

    • Yu, et al. (2008).[5] 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine ([11C]M-MPEP).[5] (Validates the ethynyl-pyridine pharmacophore).

  • Handling of 2-Methoxypyridines:

    • Loutnat, et al. (2011). Direct Methoxypyridine Functionalization. (Discusses pKa and stability).

Disclaimer: All experimental protocols should be performed in a fume hood with appropriate PPE. 3-Ethynyl-2-methoxypyridine is a research chemical; toxicological properties have not been fully investigated.

Sources

Protocol for azide-alkyne cycloaddition with 3-Ethynyl-2-methoxypyridine.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, high-fidelity protocol for conjugating 3-Ethynyl-2-methoxypyridine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike standard phenylacetylene substrates, this pyridine derivative presents unique challenges due to the coordinating ability of the heterocyclic nitrogen. This guide addresses those specific mechanistic hurdles to ensure high yield and purity.

Executive Summary & Mechanistic Rationale

The Substrate Challenge: Heteroatom Coordination

3-Ethynyl-2-methoxypyridine is a valuable pharmacophore, but its pyridine nitrogen poses a risk of catalyst poisoning . In a standard CuAAC reaction, Cu(I) must coordinate with the alkyne to form a


-complex, which then converts to a copper-acetylide 

-complex.[1]
  • The Problem: The nitrogen atom in the pyridine ring (pK

    
     ~3-4 for 2-methoxypyridines) acts as a competitive ligand.[1] If the Cu(I) species coordinates preferentially to the pyridine nitrogen rather than the alkyne terminus, the catalytic cycle stalls. Furthermore, the 2-methoxy group, while electron-donating by resonance, introduces an inductive withdrawal that lowers the basicity of the ring nitrogen compared to unsubstituted pyridine, slightly mitigating—but not eliminating—the risk of inhibitory chelation.
    
  • The Solution: The use of polytriazole ligands (TBTA or THPTA) is mandatory. These ligands bind Cu(I) with sufficient affinity to prevent sequestration by the pyridine nitrogen but are labile enough to allow the formation of the active copper-acetylide species. They also protect Cu(I) from oxidation and disproportionation.

Reaction Scheme

The reaction couples 3-Ethynyl-2-methoxypyridine (1) with an organic azide (2) to form a 1,4-disubstituted 1,2,3-triazole (3).[1]

Experimental Workflow & Diagram

The following diagram illustrates the catalytic cycle and the critical role of the ligand in preventing pyridine-mediated catalyst arrest.

CuAAC_Mechanism Start Reagents: 3-Ethynyl-2-methoxypyridine + Azide Coordination_Alkyne Path A (Productive): Cu(I) coordinates Alkyne Start->Coordination_Alkyne Coordination_Pyridine Path B (Inhibitory): Cu(I) binds Pyridine N Start->Coordination_Pyridine Cu_Source Cu(II) Pre-catalyst (CuSO4) Reduction Reduction to Cu(I) (Sodium Ascorbate) Cu_Source->Reduction Active_Cat Active Catalyst [L-Cu(I)] Reduction->Active_Cat Unstabilized Cu(I) Ligand_Binding Ligand Coordination (TBTA/THPTA) Ligand_Binding->Coordination_Alkyne Promotes Active_Cat->Ligand_Binding Stabilization Cycle Metallacycle Formation & Ring Contraction Coordination_Alkyne->Cycle Coordination_Pyridine->Active_Cat Reversible (If Ligand is Strong) Product 1,2,3-Triazole Product Cycle->Product

Figure 1: Catalytic cycle distinguishing between the productive alkyne coordination pathway and the inhibitory pyridine coordination pathway.[1]

Detailed Protocol

Reagents and Preparation
ReagentRoleStock ConcentrationSolvent
3-Ethynyl-2-methoxypyridine Substrate (Alkyne)200 mMDMSO or DMF
Azide (R-N₃) Substrate (Azide)200 mMDMSO or DMF
CuSO₄[1] · 5H₂O Catalyst Precursor100 mMDeionized Water
THPTA (or TBTA)Accelerating Ligand200 mMDeionized Water (TBTA in DMSO)
Sodium Ascorbate Reducing Agent500 mMDeionized Water (Freshly Prepared)
Buffer/Solvent Reaction MediumN/ADMSO/Water (1:1) or tBuOH/Water (1:1)

Note on Ligand Choice:

  • THPTA: Recommended for aqueous buffers or biological conjugates.[1][2] It is water-soluble.[1][2][3]

  • TBTA: Recommended for organic-soluble substrates.[1] It requires DMSO/DMF for solubility.

Step-by-Step Procedure

Scale: This protocol is written for a 0.5 mmol scale reaction.

  • Catalyst-Ligand Complex Formation (Crucial Step):

    • In a small vial, premix the Cu(II) source and the Ligand before adding to the reaction. This ensures the copper is protected immediately upon reduction.

    • Mix 25 µL CuSO₄ (100 mM, 0.05 eq) with 50 µL THPTA (200 mM, 0.10 eq).

    • Observation: The solution may turn a deeper blue.

  • Reaction Assembly:

    • To a 4 mL glass vial equipped with a stir bar, add:

      • 2.5 mL Solvent (DMSO/Water 1:1 or tBuOH/Water 1:1).

      • 2.5 mL of 3-Ethynyl-2-methoxypyridine stock (0.5 mmol, 1.0 eq).

      • 2.5 mL of Azide stock (0.5 mmol, 1.0 eq).

    • Stir to ensure homogeneity.

  • Catalyst Addition:

    • Add the premixed Cu-Ligand solution (from Step 1) to the reaction vial.

  • Initiation:

    • Add 100 µL Sodium Ascorbate (500 mM, 0.10 eq) dropwise while stirring.

    • Color Change: The solution should turn from blue to colorless or pale yellow. If it turns brown/black, oxygen exposure is too high (oxidative homocoupling risk).

  • Incubation:

    • Cap the vial and stir at Room Temperature (20-25°C) for 2–4 hours .

    • Monitoring: Monitor by LC-MS or TLC.[1] The pyridine nitrogen can retard the rate; if conversion is <50% at 2 hours, add an additional 0.05 eq of Ascorbate.

  • Work-up:

    • For Organic Soluble Products: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with 5% NH₄OH (to remove Copper) and Brine. Dry over Na₂SO₄.

    • For Water Soluble Products: Add a metal scavenger (e.g., QuadraPure™ TU) or use EDTA chelation, then purify via Preparative HPLC.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Reaction Stalled Catalyst poisoning by Pyridine NIncrease Ligand:Cu ratio to 5:1. Heat to 40°C.
Green/Blue Solution Cu(I) oxidized to Cu(II)Degas solvents (sparge with N₂/Ar). Add more Ascorbate.
Brown Precipitate Copper Acetylide polymerizationLigand concentration too low.[1] Ensure [Ligand] > [Cu].
Byproduct: Diyne Oxidative Homocoupling (Glaser)Strict exclusion of Oxygen required. Increase Ascorbate.

References

  • Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate." J. Am. Chem. Soc.[4]2005 , 127, 210–216.[4] Link

  • Ligand Importance (TBTA): Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Org. Lett.2004 , 6, 2853–2855. Link

  • Water-Soluble Ligands (THPTA): Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation."[1] Angew. Chem. Int. Ed.2009 , 48, 9879–9883. Link

  • Heterocycle Coordination Effects: Brotherton, W. S., et al. "Apparent Copper(II)-Accelerated Azide-Alkyne Cycloaddition." Org. Lett.2009 , 11, 4954–4957. Link

Sources

Application Notes and Protocols for the Derivatization of 3-Ethynyl-2-methoxypyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed methodologies for the chemical derivatization of 3-ethynyl-2-methoxypyridine, a versatile heterocyclic scaffold for the generation of compound libraries intended for biological screening. The pyridine core is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, and is associated with a wide array of biological activities, including anticancer and anti-inflammatory properties. The strategic placement of a reactive ethynyl group at the 3-position and a methoxy group at the 2-position offers a valuable platform for rapid library synthesis. This document outlines protocols for two powerful and widely applicable derivatization reactions: the Palladium-catalyzed Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The rationale behind experimental design, detailed step-by-step protocols, and considerations for subsequent biological evaluation are discussed to equip researchers in drug discovery and chemical biology with the tools to effectively utilize this promising scaffold.

Introduction: The Strategic Value of the 3-Ethynyl-2-methoxypyridine Scaffold

The pyridine ring is a preeminent scaffold in medicinal chemistry, with a significant number of FDA-approved drugs in the last decade containing this motif, particularly in oncology and neurology. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a highly sought-after component in drug design.

The 3-ethynyl-2-methoxypyridine scaffold is particularly advantageous for several reasons:

  • Vectorial Derivatization: The terminal alkyne at the 3-position serves as a versatile chemical handle for introducing molecular diversity. This functional group can readily participate in a variety of robust carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Modulation of Physicochemical Properties: The 2-methoxy group can influence the molecule's conformation, solubility, and metabolic stability. It can also engage in key hydrogen bonding interactions with biological targets.

  • Synthetic Tractability: The ethynyl group is amenable to highly efficient and functional group-tolerant reactions, such as the Sonogashira coupling and CuAAC, allowing for the rapid generation of diverse chemical libraries from a common intermediate. This is a significant advantage in early-stage drug discovery where the exploration of a broad chemical space is paramount.

This guide will focus on two primary derivatization strategies that leverage the reactivity of the ethynyl group to create libraries of 3-arylalkynyl-2-methoxypyridines and 3-(1,2,3-triazolyl)-2-methoxypyridines.

Synthesis of the Starting Material: 3-Ethynyl-2-methoxypyridine

A common and effective method for the synthesis of terminal alkynes, such as 3-ethynyl-2-methoxypyridine, involves the Sonogashira coupling of a corresponding halo-pyridine with a protected acetylene source, followed by deprotection. In this case, 2-bromo-3-methoxypyridine can be coupled with trimethylsilylacetylene, followed by the removal of the trimethylsilyl (TMS) protecting group.

Protocol 1: Synthesis of 3-Ethynyl-2-methoxypyridine

This two-step procedure is adapted from standard Sonogashira coupling and desilylation protocols.

Step A: Sonogashira Coupling of 2-Bromo-3-methoxypyridine with Trimethylsilylacetylene

  • Materials:

    • 2-Bromo-3-methoxypyridine

    • Trimethylsilylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

    • Nitrogen or Argon gas supply

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-3-methoxypyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

    • Add anhydrous THF to dissolve the solids, followed by triethylamine (2.5 eq).

    • To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with THF.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 3-(trimethylsilylethynyl)-2-methoxypyridine.

Step B: Desilylation to Yield 3-Ethynyl-2-methoxypyridine

  • Materials:

    • 3-(Trimethylsilylethynyl)-2-methoxypyridine

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the 3-(trimethylsilylethynyl)-2-methoxypyridine (1.0 eq) in methanol.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-ethynyl-2-methoxypyridine.

Derivatization Strategies and Protocols

The following sections provide detailed protocols for the derivatization of 3-ethynyl-2-methoxypyridine.

Sonogashira Cross-Coupling with Aryl Halides

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[1] It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1]

Diagram 1: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Schlenk Flask under Inert Atmosphere Reagents Add: - 3-Ethynyl-2-methoxypyridine (1.0 eq) - Aryl Halide (1.1 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) - CuI (0.1 eq) - Base (e.g., Et₃N, 3.0 eq) - Anhydrous Solvent (e.g., THF) Start->Reagents Heat Heat to 50-70 °C Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Product: 3-(Arylethynyl)-2-methoxypyridine Purify->Product

Caption: Workflow for Sonogashira coupling of 3-ethynyl-2-methoxypyridine.

Protocol 2: Sonogashira Coupling of 3-Ethynyl-2-methoxypyridine with an Aryl Iodide
  • Rationale: Aryl iodides are typically more reactive than the corresponding bromides or chlorides in Sonogashira couplings, often allowing for milder reaction conditions and lower catalyst loadings. Triethylamine serves as both the base and, in some cases, the solvent. The use of a copper(I) co-catalyst is standard, though copper-free methods have also been developed.

  • Materials:

    • 3-Ethynyl-2-methoxypyridine (1.0 eq)

    • Aryl iodide (e.g., 4-iodotoluene, 1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

    • Copper(I) iodide (CuI, 0.1 eq)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

    • Nitrogen or Argon gas supply

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, dissolve 3-ethynyl-2-methoxypyridine and the aryl iodide in a mixture of THF and triethylamine (2:1 v/v).

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • Add Pd(PPh₃)₄ and CuI to the reaction mixture.

    • Stir the reaction at room temperature or heat to 50-70 °C. The optimal temperature will depend on the reactivity of the aryl iodide.

    • Monitor the reaction's progress using TLC.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 3-(arylethynyl)-2-methoxypyridine.

  • Expected Results: The reaction should yield the coupled product in good to excellent yields (typically 70-95%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, in the ¹H NMR spectrum, one would expect to see the disappearance of the acetylenic proton signal and the appearance of signals corresponding to the newly introduced aryl group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the quintessential "click" reaction, forms a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[2] This reaction is exceptionally reliable, high-yielding, and tolerant of a vast array of functional groups, making it ideal for bioconjugation and the synthesis of compound libraries.[2] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[2]

Diagram 2: CuAAC "Click Chemistry" Workflow

CuAAC_Workflow cluster_prep Reaction Setup cluster_catalyst Catalyst Addition cluster_reaction Reaction & Work-up Start Combine in Solvent (e.g., t-BuOH/H₂O) Reagents Add: - 3-Ethynyl-2-methoxypyridine (1.0 eq) - Organic Azide (1.0 eq) Start->Reagents CuSO4 Add CuSO₄·5H₂O (aq) Reagents->CuSO4 Ascorbate Add Sodium Ascorbate (aq) CuSO4->Ascorbate Stir Stir at Room Temperature Ascorbate->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter Precipitate or Extract Monitor->Filter Product Product: 1-Aryl-4-(2-methoxypyridin-3-yl)-1H-1,2,3-triazole Filter->Product

Caption: Workflow for the CuAAC derivatization of 3-ethynyl-2-methoxypyridine.

Protocol 3: CuAAC Reaction with an Organic Azide
  • Rationale: This protocol uses the most common and robust conditions for CuAAC, involving the in situ reduction of copper(II) sulfate by sodium ascorbate. A solvent system of t-butanol and water is often effective for dissolving both polar and nonpolar reactants. The reaction is typically rapid and clean, often proceeding to completion at room temperature.

  • Materials:

    • 3-Ethynyl-2-methoxypyridine (1.0 eq)

    • Organic azide (e.g., benzyl azide, 1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq)

    • Sodium ascorbate (0.1 eq)

    • tert-Butanol (t-BuOH)

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve 3-ethynyl-2-methoxypyridine and the organic azide in a 1:1 mixture of t-butanol and water.

    • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.

    • In another vial, prepare a fresh aqueous solution of sodium ascorbate.

    • Add the copper(II) sulfate solution to the main reaction flask, followed by the sodium ascorbate solution. A color change is typically observed.

    • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, if a precipitate has formed, it can be collected by filtration, washed with water, and dried.

    • Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

  • Expected Results: The CuAAC reaction is known for its high efficiency, with yields often exceeding 90%. The resulting 1,4-disubstituted triazole can be characterized by spectroscopic methods. In the ¹H NMR spectrum, a characteristic singlet for the triazole proton will appear, and the acetylenic proton signal from the starting material will be absent.

Data Summary for Derivatization Reactions

Reaction TypeKey ReagentsSolvent(s)Temp.Typical Yield
Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃NTHF, Et₃NRT - 70 °C70-95%
CuAAC (Click) CuSO₄·5H₂O, Sodium Ascorbatet-BuOH, H₂ORoom Temp.>90%

Biological Screening Considerations

Once a library of 3-ethynyl-2-methoxypyridine derivatives has been synthesized, the next critical step is to evaluate their biological activity.

Assay Design and Target Selection

Given the broad spectrum of activities reported for pyridine derivatives, a variety of screening strategies can be employed:

  • Anticancer Screening: Derivatives can be screened against a panel of cancer cell lines (e.g., NCI-60) to identify cytotoxic or anti-proliferative agents. Mechanistic studies could then focus on specific targets like kinases, for which many pyridine-based inhibitors are known.

  • Antimicrobial Assays: Screening against bacterial and fungal strains can identify new leads for infectious diseases.

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized (e.g., a particular kinase or protease), direct enzyme inhibition assays can be performed.

  • Phenotypic Screening: High-content screening in cell-based models can uncover novel phenotypes and mechanisms of action.

Structure-Activity Relationship (SAR) Analysis

Systematic variation of the substituents introduced via the Sonogashira or CuAAC reactions will allow for the development of a structure-activity relationship (SAR).

  • For Sonogashira Products (3-arylalkynyl-2-methoxypyridines):

    • Vary the electronic properties of the aryl group (electron-donating vs. electron-withdrawing substituents).

    • Explore the effect of steric bulk on the aryl ring.

    • Investigate different substitution patterns (ortho, meta, para).

  • For CuAAC Products (3-(1,2,3-triazolyl)-2-methoxypyridines):

    • The triazole ring is a stable linker that can mimic a peptide bond and act as a hydrogen bond donor/acceptor.

    • Vary the 'R' group on the azide to explore different chemical spaces (aliphatic, aromatic, heterocyclic). The diversity of commercially available azides makes this a particularly powerful approach.

Diagram 3: Screening Cascade Logic

Screening_Cascade A Synthesized Library (Sonogashira & CuAAC Products) B Primary Screening (e.g., Cell Viability Assay) A->B C Hit Identification (Compounds with IC₅₀ < 10 µM) B->C C->A Inactive D Secondary Assays (e.g., Target-based Enzyme Inhibition) C->D Active E SAR Analysis & Lead Optimization D->E E->A Synthesize New Analogs F In Vivo Studies E->F Lead Candidate

Caption: Logical workflow for a typical biological screening cascade.

Conclusion

The 3-ethynyl-2-methoxypyridine scaffold represents a highly valuable starting point for the generation of diverse chemical libraries for biological screening. The Sonogashira coupling and CuAAC reactions offer efficient, reliable, and high-yielding pathways to novel derivatives. The protocols and considerations outlined in this guide provide a comprehensive framework for researchers to exploit the potential of this privileged heterocyclic core in the pursuit of new therapeutic agents.

References

  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49 (2002). [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599 (2002). [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. "Peptidotriazoles on solid phase:[1][3][4]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides." The Journal of Organic Chemistry, 67(9), 3057-3064 (2002). [Link]

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922 (2007). [Link]

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews, 39(4), 1302-1315 (2010). [Link]

  • Liang, Y., & Astruc, D. "The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview." Coordination Chemistry Reviews, 255(23-24), 2933-2945 (2011). [Link]

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Use of 3-Ethynyl-2-methoxypyridine in PET imaging ligand synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Radiosynthesis of mGluR5 PET Ligands Using 3-Ethynyl-2-methoxypyridine

Part 1: Core Directive & Strategic Overview

3-Ethynyl-2-methoxypyridine is a critical "privileged scaffold" in the development of radiopharmaceuticals targeting the metabotropic glutamate receptor subtype 5 (mGluR5). Structurally analogous to the MPEP/MTEP class of negative allosteric modulators (NAMs), this fragment provides the essential diarylalkyne core required for high-affinity binding to the mGluR5 allosteric pocket.

This guide moves beyond basic synthesis to detail the Sonogashira Cross-Coupling Radiosynthesis protocol. Unlike direct nucleophilic fluorination (SNAr), which is often difficult on electron-rich pyridine rings, this modular approach allows for the convergent synthesis of [18F]-labeled ligands by coupling this alkyne precursor with [18F]fluoro-halides.

Key Application Areas:

  • mGluR5 Antagonist Development: Synthesis of MPEP analogs for neuropsychiatric imaging (Anxiety, Fragile X, Addiction).

  • "Click" Chemistry Bioisosteres: Utilization as a click-handle to form [18F]triazoles.

  • Convergent Radiosynthesis: Late-stage introduction of [18F] via palladium-catalyzed coupling.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Rationale: The Diarylalkyne Pharmacophore

The mGluR5 allosteric binding site is a narrow, hydrophobic pocket. The ethynyl (alkyne) linker in 3-ethynyl-2-methoxypyridine serves two critical functions:

  • Rigid Spacing: It maintains a precise distance (~4.0 Å) between the pyridine ring and the distal aromatic ring (the radiolabeled partner), locking the conformation for optimal receptor docking.

  • Electronic Communication: The conjugated alkyne system allows for electronic delocalization, which can be tuned by the 2-methoxy substituent to optimize lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

The Synthetic Challenge & Solution

Direct radiofluorination of pyridines is often hampered by poor yields due to the electron-rich nature of the ring (unless activated by nitro/trimethylammonium groups).

  • The Solution: Invert the logic. Use 3-ethynyl-2-methoxypyridine as a stable, non-radioactive nucleophile and couple it with a highly reactive electrophile like 4-[18F]fluoroiodobenzene ([18F]FIB) .

  • Causality: This "building block" approach separates the harsh radiofluorination conditions (required for [18F]FIB) from the sensitive heterocyclic coupling, preserving the integrity of the methoxypyridine moiety.

Part 3: Visualization & Formatting

Workflow Diagram: Convergent Radiosynthesis

G cluster_0 Step 1: Prosthetic Group Synthesis cluster_1 Step 2: Sonogashira Coupling F18 [18F]Fluoride (Cyclotron) Iodonium Iodonium Salt Precursor F18->Iodonium K2.2.2/K2CO3 FIB 4-[18F]Fluoroiodobenzene ([18F]FIB) Iodonium->FIB 110°C, 10 min Coupling Cross-Coupling Reaction (90°C) FIB->Coupling Alkyne 3-Ethynyl-2-methoxypyridine (The Scaffold) Alkyne->Coupling Catalyst Pd(PPh3)4 / CuI Base Catalyst->Coupling Product Final mGluR5 Ligand (Diarylalkyne) Coupling->Product HPLC Purification

Caption: Convergent synthesis workflow utilizing 3-Ethynyl-2-methoxypyridine in a Pd-catalyzed Sonogashira coupling with [18F]FIB.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of the Prosthetic Group [18F]FIB

Prerequisite for using the alkyne scaffold.

  • Trapping: Trapped [18F]fluoride on a QMA carbonate cartridge.

  • Elution: Elute with K2.2.2/K2CO3 solution (1.5 mL) into the reaction vessel.

  • Drying: Azeotropic drying with anhydrous acetonitrile (3 x 1 mL) at 95°C under helium flow.

  • Labeling: Add (4-iodophenyl)(phenyl)iodonium triflate (10 mg) in dry DMF (0.5 mL).

  • Reaction: Heat to 110°C for 10 minutes .

  • SPE Purification: Dilute with water, pass through a C18 Sep-Pak to trap [18F]FIB, wash with water (10 mL), and elute with diethyl ether or THF (depending on the next step's solvent compatibility).

Protocol B: Sonogashira Coupling with 3-Ethynyl-2-methoxypyridine

The critical application step.

Reagents:

  • Precursor: 3-Ethynyl-2-methoxypyridine (5.0 mg, 37 µmol).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2.0 mg).

  • Co-Catalyst: Copper(I) iodide (CuI) (0.5 mg).

  • Base: Diethylamine (DEA) or Triethylamine (TEA) (50 µL).

  • Solvent: Anhydrous DMF or THF (300 µL).

Procedure:

  • Vessel Preparation: In a V-vial, pre-load the Pd catalyst, CuI, and the 3-Ethynyl-2-methoxypyridine precursor under an inert atmosphere (Argon/Nitrogen). Note: Oxygen sensitivity is high for Pd(0).

  • Addition: Add the eluted [18F]FIB (from Protocol A) dissolved in the reaction solvent.

  • Base Addition: Add the amine base (DEA/TEA).

  • Coupling: Heat the sealed vessel to 90°C for 10-15 minutes .

    • Optimization Tip: Microwave irradiation (50W, 90°C, 2 min) can significantly improve yields and reduce side reactions.

  • Quenching: Cool to room temperature and quench with HPLC mobile phase (1.5 mL).

  • Purification: Inject onto semi-preparative HPLC.

Protocol C: HPLC Purification & Formulation
  • Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm.

  • Mobile Phase: Acetonitrile : 0.1M Ammonium Formate (60:40 v/v).

  • Flow Rate: 4.0 mL/min.

  • Detection: UV (254 nm) and Gamma.

  • Collection: Collect the product peak (typically retention time 12-15 min depending on the exact derivative).

  • Formulation: Dilute fraction with water (50 mL), trap on C18 Sep-Pak Light, wash with water, elute with Ethanol (1 mL) followed by Saline (9 mL) through a 0.22 µm sterile filter.

Part 5: Data Presentation & Quality Control

Table 1: Typical Radiochemical Parameters

ParameterSpecificationNotes
Decay-Corrected Yield (RCY) 25 - 40%Based on starting [18F]FIB activity.
Radiochemical Purity (RCP) > 98%Determined by analytical HPLC.[1]
Molar Activity (Am) > 50 GBq/µmolCritical for receptor saturation studies.
Total Synthesis Time 60 - 75 minIncludes [18F]FIB synthesis and coupling.
LogP (Lipophilicity) 2.5 - 3.5Ideal range for BBB penetration.

Table 2: Troubleshooting the Coupling Reaction

ObservationProbable CauseCorrective Action
Low Yield (<5%) Catalyst Poisoning (O2)Ensure rigorous degassing of solvents and inert gas blanket.
Homocoupling (Glaser) Excess CuI / O2Reduce CuI amount; strictly exclude oxygen to prevent alkyne dimerization.
Precursor Degradation High Temp / BasicSwitch to milder bases (e.g., secondary amines) or lower temp (70°C).

Part 6: References

  • Wuest, F., & Kniess, T. (2005). Carbon-11 labelling of the mGluR5 antagonist MPEP: a potential PET radiotracer. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Ross, T. L., et al. (2008). Nucleophilic 18F-fluorination of heteroaromatic iodonium salts. Journal of the American Chemical Society. Link

  • Thonon, D., et al. (2011). One-step radiosynthesis of 4-[18F]fluoroidobenzene and its use in Sonogashira cross-coupling reactions. Applied Radiation and Isotopes.[2][3][4] Link

  • Cosford, N. D., et al. (2003).[5] 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity.[5] Journal of Medicinal Chemistry. Link

  • Gomez, L., et al. (2008). Synthesis and evaluation of [18F]FPEB, a novel radioligand for imaging mGluR5.[6] Bioorganic & Medicinal Chemistry Letters.[7] Link

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The Synthetic Chemist's Guide to Substituted Pyridine-3-Carbonitriles: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyridine-3-Carbonitrile Scaffold

The substituted pyridine nucleus, and specifically the pyridine-3-carbonitrile motif, represents a cornerstone in modern medicinal chemistry and drug development.[1] This privileged heterocyclic scaffold is present in a multitude of clinically significant therapeutic agents, owing to its ability to engage in a wide array of biological interactions.[2][3] The electron-withdrawing nature of the nitrile group at the 3-position, coupled with the diverse substitution patterns achievable on the pyridine ring, allows for the fine-tuning of physicochemical properties such as solubility, bioavailability, and metabolic stability.[2][4] Consequently, pyridine-3-carbonitrile derivatives have found applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others.[3][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust and versatile synthetic methodologies for accessing substituted pyridine-3-carbonitriles. Beyond mere procedural descriptions, this document delves into the underlying mechanistic principles that govern these transformations, empowering the practitioner to make informed decisions in the laboratory. The protocols presented herein are designed to be self-validating, with an emphasis on reproducibility and scalability.

Strategic Approaches to the Synthesis of Substituted Pyridine-3-Carbonitriles

The construction of the pyridine-3-carbonitrile core can be broadly categorized into two main strategies: multicomponent reactions (MCRs) and traditional stepwise syntheses. MCRs offer the advantage of atom economy and operational simplicity, allowing for the rapid generation of molecular complexity from simple starting materials.[6] Stepwise syntheses, while potentially more labor-intensive, can provide greater control over substitution patterns and may be more amenable to large-scale production.

I. Multicomponent Synthesis of 2-Amino-4,6-diarylpyridine-3-carbonitriles

One of the most efficient and convergent methods for the synthesis of highly substituted pyridine-3-carbonitriles is the one-pot, four-component reaction of an aromatic aldehyde, a ketone, malononitrile, and ammonium acetate.[6][7] This reaction proceeds through a cascade of interconnected equilibria, culminating in the formation of the thermodynamically stable aromatic pyridine ring.

The reaction is believed to initiate with a Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidene malononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to generate an enamine in situ. A Michael addition of the enamine to the arylidene malononitrile, followed by cyclization and subsequent aromatization via elimination of hydrogen, affords the final 2-amino-4,6-diarylpyridine-3-carbonitrile product. The use of a catalyst, such as copper nanoparticles, can enhance the reaction rate and yield.[7]

Workflow for Multicomponent Synthesis

G cluster_reactants Starting Materials cluster_process Reaction cluster_outcome Purification & Product A Aromatic Aldehyde P1 One-Pot Reaction (Solvent, Catalyst) A->P1 K Ketone K->P1 M Malononitrile M->P1 N Ammonium Acetate N->P1 P2 Work-up & Purification P1->P2 P3 Substituted Pyridine-3-carbonitrile P2->P3

Caption: A streamlined workflow for the multicomponent synthesis of pyridine-3-carbonitriles.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Acetophenone (1.0 mmol, 120 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ammonium acetate (1.5 mmol, 115 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde, acetophenone, malononitrile, and ammonium acetate.

  • Add 5 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for the specified time (see table below). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 20 mL of ice-cold water and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford the desired 2-amino-4,6-diphenylnicotinonitrile as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

EntryAromatic Aldehyde (R¹)Ketone (R²)Reaction Time (min)Yield (%)
1BenzaldehydeAcetophenone786
24-MethylbenzaldehydeAcetophenone885
34-MethoxybenzaldehydeAcetophenone782
44-ChlorobenzaldehydeAcetophenone884
5Benzaldehyde4-Methylacetophenone1080

Table 1: Representative examples for the synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles with varying substrates.[6]

II. Synthesis from Chalcones and Malononitrile

An alternative and widely employed strategy involves the reaction of pre-synthesized chalcones (α,β-unsaturated ketones) with malononitrile in the presence of a base.[8][9] This method offers a more controlled approach as the chalcone starting material can be readily prepared and purified prior to the cyclization step.

The reaction is initiated by the deprotonation of malononitrile by a base to form a nucleophilic carbanion. This is followed by a Michael addition of the malononitrile anion to the β-carbon of the chalcone. The resulting adduct then undergoes an intramolecular cyclization and subsequent tautomerization and oxidation (often air oxidation) to furnish the substituted pyridine-3-carbonitrile.

Reaction Mechanism: Chalcone Route

G Chalcone Chalcone Michael_Adduct Michael Adduct Intermediate Chalcone->Michael_Adduct Malononitrile Malononitrile Malononitrile->Michael_Adduct + Base Base Base Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Substituted Pyridine-3-carbonitrile Cyclized_Intermediate->Product Tautomerization & Oxidation

Caption: Key steps in the synthesis of pyridine-3-carbonitriles from chalcones.

Step 1: Synthesis of Chalcones

  • Dissolve equimolar amounts of an appropriate aromatic aldehyde and acetophenone in methanol.

  • Add a 40% aqueous solution of NaOH dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours.

  • Collect the precipitated chalcone by filtration, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of 2-Methyl-4,6-diarylpyridine-3-carbonitrile

Materials:

  • Substituted Chalcone (1.0 mmol)

  • 3-Aminobut-2-enenitrile (1.0 mmol, 82 mg)

  • Ammonium acetate (1.5 mmol, 115 mg)

  • Absolute Ethanol (2 mL)

Procedure (Microwave-assisted):

  • In a microwave-safe vial, combine the chalcone, 3-aminobut-2-enenitrile, and ammonium acetate in absolute ethanol.

  • Seal the vial and subject it to microwave irradiation at 130-140 °C for 10-30 minutes.

  • After cooling, add crushed ice to the reaction mixture.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system.

EntryChalcone Substituent (Ar¹)Chalcone Substituent (Ar²)Yield (%)
1PhenylPhenyl90
24-ChlorophenylPhenyl85
34-MethoxyphenylPhenyl88
4Phenyl4-Tolyl82

Table 2: Yields for the microwave-assisted synthesis of various 2-methyl-4,6-diarylpyridine-3-carbonitriles.[8]

Named Reactions in Pyridine-3-Carbonitrile Synthesis

Several classic named reactions in organic chemistry can be adapted for the synthesis of the pyridine core, which can then be functionalized to introduce the 3-carbonitrile group.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful two-step method for preparing substituted pyridines.[10][11] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which upon heating, undergoes cyclodehydration to yield the pyridine ring.[12][13][14] While not directly yielding a 3-carbonitrile, this method is valuable for creating highly substituted pyridines that can be later cyanated.

  • Key Features:

    • Versatility: Allows for the synthesis of a wide range of substituted pyridines.[10]

    • Drawbacks: Often requires high temperatures for the cyclodehydration step, although acid catalysis can lower this requirement.[10][11]

    • Modifications: One-pot, three-component versions have been developed using ammonium acetate as the amine source.[11]

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is the intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles.[15][16] This reaction is particularly useful for the synthesis of cyclic ketones from dinitriles.[17] In the context of pyridine synthesis, it can be employed to construct a fused ring system onto a pre-existing pyridine or to build the pyridine ring itself from an appropriately functionalized dinitrile precursor. The initial product is a β-enaminonitrile, a key structural feature of many pyridine-3-carbonitrile targets.[15]

Conclusion and Future Perspectives

The synthesis of substituted pyridine-3-carbonitriles is a dynamic and evolving field of research. The methodologies outlined in this guide, from efficient multicomponent reactions to classic named reactions, provide a robust toolkit for accessing this important class of compounds. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, scalability, and available starting materials. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of pyridine-3-carbonitriles will undoubtedly remain a high priority for the scientific community.

References

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

  • Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective... ResearchGate. [Link]

  • Bohlmann–Rahtz pyridine synthesis. YouTube. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • 2-aminopyridine-3-carbonitrile. ChemBK. [Link]

  • Synthesis of pyridine-3-carbonitriles 13a–h. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Thorpe-Ziegler reaction. ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • Hantzsch Pyridine Synthesis. Scribd. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]

  • Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • (PDF) A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Thorpe-Ziegler reaction. Buchler GmbH. [Link]

  • Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. YouTube. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

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  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. [Link]

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  • Chemical structure of the pyridine-3-carbonitriles with important sites... ResearchGate. [Link]

  • Synthesis method of 2-amino pyridine compounds.
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  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • A Brief View on Pyridine Compounds. Open Access Journals. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science. [Link]

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  • Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. SciSpace. [Link]

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3-Ethynyl-2-methoxypyridine: A Versatile Building Block for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored properties is perpetual. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals and functional materials.[1] Among the diverse array of functionalized pyridines, 3-ethynyl-2-methoxypyridine has emerged as a highly valuable and versatile building block. Its unique electronic and steric properties, conferred by the presence of a reactive terminal alkyne and a methoxy group on the pyridine ring, make it an ideal synthon for the construction of complex molecular scaffolds.

The strategic placement of the ethynyl group at the 3-position and the methoxy group at the 2-position of the pyridine ring endows this molecule with a unique reactivity profile. The terminal alkyne serves as a versatile handle for a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, as well as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] The 2-methoxy group, in turn, can influence the regioselectivity of these reactions and modulate the electronic properties of the resulting products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 3-ethynyl-2-methoxypyridine in the construction of complex molecules. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and showcase its utility in the synthesis of biologically active compounds.

Synthesis of 3-Ethynyl-2-methoxypyridine: A Two-Step Approach

The most common and efficient route to 3-ethynyl-2-methoxypyridine involves a two-step sequence starting from a suitable halogenated precursor, typically 3-bromo-2-methoxypyridine. This precursor can be synthesized via several methods, with the bromination of 2-nitro-3-methoxypyridine offering a high-yielding route.[4][5]

Diagram: Synthetic Pathway to 3-Ethynyl-2-methoxypyridine

Synthesis_Pathway 3-Bromo-2-methoxypyridine 3-Bromo-2-methoxypyridine 3-((Trimethylsilyl)ethynyl)-2-methoxypyridine 3-((Trimethylsilyl)ethynyl)-2-methoxypyridine 3-Bromo-2-methoxypyridine->3-((Trimethylsilyl)ethynyl)-2-methoxypyridine Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N TMS-acetylene TMS-acetylene 3-Ethynyl-2-methoxypyridine 3-Ethynyl-2-methoxypyridine 3-((Trimethylsilyl)ethynyl)-2-methoxypyridine->3-Ethynyl-2-methoxypyridine Deprotection K2CO3, MeOH

Caption: Two-step synthesis of 3-ethynyl-2-methoxypyridine.

Protocol 1: Sonogashira Coupling of 3-Bromo-2-methoxypyridine with Trimethylsilylacetylene

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[6] The use of trimethylsilylacetylene (TMS-acetylene) is advantageous as the TMS group acts as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[7]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
3-Bromo-2-methoxypyridine13472-59-8188.02 g/mol 1.0 g (5.32 mmol)
Trimethylsilylacetylene1066-54-298.22 g/mol 0.78 g (1.1 mL, 7.98 mmol)
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2701.90 g/mol 187 mg (0.266 mmol, 5 mol%)
Copper(I) iodide7681-65-4190.45 g/mol 51 mg (0.266 mmol, 5 mol%)
Triethylamine (Et₃N)121-44-8101.19 g/mol 20 mL
Toluene108-88-392.14 g/mol 20 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-methoxypyridine (1.0 g, 5.32 mmol), dichlorobis(triphenylphosphine)palladium(II) (187 mg, 0.266 mmol), and copper(I) iodide (51 mg, 0.266 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (20 mL) and triethylamine (20 mL) to the flask via syringe.

  • Add trimethylsilylacetylene (1.1 mL, 7.98 mmol) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-((trimethylsilyl)ethynyl)-2-methoxypyridine as a pale yellow oil.

Rationale: The use of a palladium catalyst in combination with a copper(I) co-catalyst is crucial for the efficiency of the Sonogashira reaction. Triethylamine acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction. The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium(0) active species.

Protocol 2: Deprotection of 3-((Trimethylsilyl)ethynyl)-2-methoxypyridine

The trimethylsilyl group can be easily removed under mild basic conditions to yield the free terminal alkyne.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
3-((Trimethylsilyl)ethynyl)-2-methoxypyridine-205.33 g/mol 1.0 g (4.87 mmol)
Potassium carbonate (K₂CO₃)584-08-7138.21 g/mol 1.35 g (9.74 mmol)
Methanol (MeOH)67-56-132.04 g/mol 25 mL
Dichloromethane (DCM)75-09-284.93 g/mol 50 mL
Water7732-18-518.02 g/mol 50 mL

Procedure:

  • Dissolve 3-((trimethylsilyl)ethynyl)-2-methoxypyridine (1.0 g, 4.87 mmol) in methanol (25 mL) in a 100 mL round-bottom flask.

  • Add potassium carbonate (1.35 g, 9.74 mmol) to the solution and stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water (50 mL) and dichloromethane (50 mL) to the residue.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethynyl-2-methoxypyridine as a solid.

Rationale: Potassium carbonate in methanol provides mild basic conditions sufficient to cleave the silicon-carbon bond without affecting other functional groups in the molecule.

Applications in the Synthesis of Complex Molecules

The presence of the terminal alkyne in 3-ethynyl-2-methoxypyridine opens up a plethora of synthetic possibilities. Two of the most powerful applications are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and further cross-coupling reactions.

Application 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The CuAAC reaction is a prime example of click chemistry, offering a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8] These triazole-containing compounds are of significant interest in drug discovery due to their favorable physicochemical properties and ability to act as bioisosteres for amide bonds.[9]

Diagram: Click Chemistry with 3-Ethynyl-2-methoxypyridine

Click_Chemistry 3-Ethynyl-2-methoxypyridine 3-Ethynyl-2-methoxypyridine 1,4-Disubstituted-1,2,3-triazole 1,4-Disubstituted-1,2,3-triazole 3-Ethynyl-2-methoxypyridine->1,4-Disubstituted-1,2,3-triazole CuAAC CuSO4·5H2O, Sodium Ascorbate Organic Azide (R-N3) Organic Azide (R-N3) Organic Azide (R-N3)->1,4-Disubstituted-1,2,3-triazole

Caption: CuAAC reaction of 3-ethynyl-2-methoxypyridine.

Protocol 3: Synthesis of a 1,2,3-Triazole Derivative

This protocol describes a general procedure for the CuAAC reaction of 3-ethynyl-2-methoxypyridine with an organic azide.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
3-Ethynyl-2-methoxypyridine-133.15 g/mol 100 mg (0.75 mmol)
Benzyl azide622-73-1133.15 g/mol 100 mg (0.75 mmol)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)7758-99-8249.69 g/mol 19 mg (0.075 mmol, 10 mol%)
Sodium ascorbate134-03-2198.11 g/mol 30 mg (0.15 mmol, 20 mol%)
tert-Butanol75-65-074.12 g/mol 5 mL
Water7732-18-518.02 g/mol 5 mL

Procedure:

  • In a 25 mL round-bottom flask, dissolve 3-ethynyl-2-methoxypyridine (100 mg, 0.75 mmol) and benzyl azide (100 mg, 0.75 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (30 mg, 0.15 mmol) in water (1 mL).

  • Add the copper(II) sulfate pentahydrate (19 mg, 0.075 mmol) to the reaction flask, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction mixture will typically turn from blue to a greenish or brownish color.

  • Monitor the reaction by TLC. Upon completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-(benzyl)-4-(2-methoxypyridin-3-yl)-1H-1,2,3-triazole.

Rationale: The use of copper(II) sulfate with sodium ascorbate generates the active copper(I) catalyst in situ. A mixture of t-butanol and water is a common solvent system for CuAAC reactions, as it can dissolve both organic and inorganic reagents.

Application 2: Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors. The 3-ethynyl-2-methoxypyridine moiety can be incorporated into kinase inhibitor frameworks to explore structure-activity relationships (SAR). For instance, derivatives of this building block have been investigated as potential inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key target in various diseases including neurodegenerative disorders and cancer.[10][11] The alkyne can serve as a linker to introduce various substituents that can interact with specific residues in the kinase active site.

Table 1: Representative Kinase Inhibitor Scaffolds Incorporating Pyridine Moieties
Kinase TargetScaffold TypeKey InteractionsReference
GSK-3β2,3-DiaminopyridineH-bonding with hinge region[10]
PI3KαThienopyrimidineH-bonding with hinge region[2]
Aurora KinasePyrimidine-basedInteractions with DFG motif[12]

The synthesis of such inhibitors would typically involve a Sonogashira coupling of 3-ethynyl-2-methoxypyridine with a suitable halogenated heterocyclic core, followed by further functionalization.

Conclusion

3-Ethynyl-2-methoxypyridine is a powerful and versatile building block for the synthesis of complex molecules. Its straightforward two-step synthesis from readily available starting materials, coupled with the high reactivity and selectivity of its terminal alkyne functionality in key transformations like the Sonogashira coupling and click chemistry, makes it an invaluable tool for medicinal chemists and materials scientists. The protocols detailed in this application note provide a solid foundation for researchers to utilize this synthon in their own synthetic endeavors, paving the way for the discovery of novel compounds with significant biological or material properties.

References

  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Pearson+. Retrieved from [Link]

  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(33), 5843-5848.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Liu, Z., et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 167, 47-61.
  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Al-Zoubi, R. M., et al. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2021(4), M1293.
  • National Center for Biotechnology Information. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 1-10.
  • Al-Hourani, B. J., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 27(24), 8888.
  • El-Emary, T. I. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?.
  • Bøgevig, A., et al. (2002). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Organic Syntheses, 78, 156.
  • Pal, S., et al. (2005). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. Bioorganic & Medicinal Chemistry Letters, 15(5), 1461-1465.
  • Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-5).
  • Al-Zoubi, R. M., et al. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
  • Kumar, A., et al. (2021). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry, 12(8), 1361-1375.
  • Van der Eycken, J., et al. (2016). From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor. Green Chemistry, 18(10), 3081-3089.
  • Al-Zoubi, R. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(7), 1146.
  • Cellamare, S., et al. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Molecules, 25(11), 2636.
  • Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-5).
  • Li, X., et al. (2020). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 199, 112384.
  • Ortiz, A., et al. (2010). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 54(3), 133-136.
  • ResearchGate. (2022). Probable mechanisms of [3+2] cycloaddition reactions between organic azides and various vinyl sulfones.
  • Ortiz, A., et al. (2010).
  • Mikhailov, O. A., et al. (2022). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2022(4), M1493.
  • ResearchGate. (2025). [3 + 2]-Cycloaddition of azides to acetylene, method 2.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethynyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-PYR Subject: Yield Optimization & Troubleshooting for 3-Ethynyl-2-methoxypyridine Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The synthesis of 3-ethynyl-2-methoxypyridine is a critical step in developing mGluR5 antagonists and other pyridine-based pharmacophores. Users frequently report low yields (<40%) due to three specific failure modes:

  • Catalyst Deactivation: Coordination of the pyridine nitrogen to the Palladium center.

  • Electronic Deactivation: The electron-rich 2-methoxy group makes the C3-position less electrophilic, hindering oxidative addition.

  • Side Reactions: Nucleophilic attack at the C2 position (SNAr) or Glaser homocoupling of the alkyne.

This guide provides two validated workflows: an optimized Sonogashira Coupling (Standard) and the Seyferth-Gilbert Homologation (Alternative).

Module 1: The Primary Route (Sonogashira Coupling)

This is the industry-standard approach involving the reaction of 3-bromo-2-methoxypyridine with trimethylsilylacetylene (TMSA), followed by desilylation.

Optimized Protocol
ComponentStandard ReagentHigh-Performance AlternativeFunction
Catalyst Pd(PPh3)2Cl2Pd(OAc)2 + XPhos XPhos prevents N-coordination poisoning.
Co-Catalyst CuICuI (or Cu-free) Activates alkyne (skip if homocoupling is high).
Base Et3NCs2CO3 / DIPA Inorganic bases often reduce side reactions.
Solvent THFDMF or 1,4-Dioxane Higher boiling points required for sluggish substrates.
Temp 60°C90-100°C Essential for overcoming the activation energy at C3.
Step-by-Step Workflow
  • Charge: In a glovebox or under Ar flow, add 3-bromo-2-methoxypyridine (1.0 eq), Pd(OAc)2 (2-5 mol%), and XPhos (4-10 mol%) to a dried Schlenk tube.

  • Solvate: Add anhydrous DMF (0.2 M concentration). Stir for 5 mins to pre-form the active catalytic species.

  • Activate: Add CuI (5 mol%) and Cs2CO3 (2.0 eq). Note: If using amine base, add DIPA now.

  • Initiate: Add TMS-acetylene (1.2 - 1.5 eq).

  • Reaction: Seal and heat to 90°C for 4-12 hours. Monitor by LCMS (Look for TMS-intermediate mass).

  • Deprotection (In-situ): Cool to RT. Add MeOH and K2CO3 (2.0 eq). Stir 1 hour.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF). Dry over Na2SO4.

Troubleshooting Guide (Q&A)

Q: My reaction mixture turned black immediately and conversion stopped at 20%. What happened? A: This is "Palladium Black" precipitation. The pyridine nitrogen likely displaced your phosphine ligand, destabilizing the Pd(0) species.

  • Fix: Switch from PPh3 to a bulky, electron-rich ligand like XPhos or SPhos . These ligands are too bulky to allow the pyridine nitrogen to coordinate effectively, keeping the catalyst active [1].

Q: I see a major impurity spot that matches the mass of the alkyne dimer (Glaser product). A: Oxygen leaked into your system. In the presence of CuI and O2, alkynes oxidatively couple to form diynes.

  • Fix: Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous sparging with Argon for 20 mins. Alternatively, remove CuI entirely and use the "Copper-Free Sonogashira" protocol (requires higher Pd loading, ~5-10 mol%) [4].

Q: Can I use the 3-iodo precursor instead of the 3-bromo? A: Yes, and it is highly recommended. The C-I bond is weaker than the C-Br bond, facilitating the oxidative addition step, which is the rate-determining step for electron-rich rings like 2-methoxypyridine [5].

Module 2: The Alternative Route (Seyferth-Gilbert)

If the halogenation coupling fails, use the Bestmann-Ohira Reagent (BOR) to convert 2-methoxynicotinaldehyde directly to the alkyne. This avoids transition metal catalysis entirely.

Workflow Visualization

SynthesisPathways Start Start: 2-Methoxypyridine RouteA Route A: Halogenation Start->RouteA RouteB Route B: Formylation Start->RouteB InterA 3-Bromo-2-methoxypyridine RouteA->InterA NBS or Br2 InterB 2-Methoxynicotinaldehyde RouteB->InterB LDA, DMF Sono Sonogashira Coupling (Pd/Cu, TMS-Acetylene) InterA->Sono BOR Seyferth-Gilbert (Bestmann-Ohira Rgt) InterB->BOR Product Target: 3-Ethynyl-2-methoxypyridine Sono->Product 1. Coupling 2. Deprotection BOR->Product K2CO3, MeOH One-Pot

Figure 1: Decision matrix for synthesis routes. Route A is standard; Route B is the fallback for difficult couplings.

Protocol (Bestmann-Ohira)
  • Reagent Prep: Dissolve 2-methoxynicotinaldehyde (1.0 eq) and Bestmann-Ohira reagent (1.2 eq) in anhydrous MeOH.

  • Base Addition: Add K2CO3 (2.0 eq) at 0°C.

  • Reaction: Allow to warm to RT and stir for 4-16 hours.

  • Mechanism: The base generates the dimethyl diazomethylphosphonate anion in situ, which attacks the aldehyde.

  • Advantage: This method yields the terminal alkyne directly without a silyl-protected intermediate [2][3].

Module 3: Stability & Purification FAQs

Q: Is the 2-methoxy group stable during the deprotection step? A: Generally, yes. The standard deprotection (K2CO3/MeOH) is mild.

  • Warning: Avoid acidic conditions (e.g., HCl, HBr) or strong Lewis acids (BBr3, AlCl3). These will cleave the ether bond, converting your product into 2-pyridone (a tautomer of 2-hydroxypyridine).

Q: My product streaks on the silica column. A: Pyridines are basic and interact with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. Use an eluent system of Hexanes/EtOAc + 1% Et3N.

Q: How do I store the final alkyne? A: Terminal alkynes can be unstable. Store at -20°C under Argon. If you observe yellowing over time, it may be polymerizing; filter through a small plug of silica before use.

References

  • Optimization of Sonogashira Coupling for Pyridines

    • Title: Optimization of the Sonogashira coupling of 4-bromo-3-methyl-1-phenyl-1H-pyrazole... (Applied to heteroaryl systems).
    • Source: ResearchGate[1][2][3][4]

    • URL:

  • Bestmann-Ohira Reagent Methodology

    • Title: Reagent for the Synthesis of Terminal Alkynes (Ohira-Bestmann Reagent).[2][5][6][7]

    • Source: TCI Chemicals Technical Guide
    • URL:

  • Seyferth-Gilbert Homologation Mechanism

    • Title: Reagent of the month – Seyferth-Gilbert and Bestmann-Ohira reagents.[5]

    • Source: SigutLabs
    • URL:

  • Copper-Free Sonogashira Variants

    • Title: Sonogashira Reaction of Aryl and Heteroaryl Halides...[8] (MCM-41-Pd Catalysis).[8]

    • Source: NCBI / PMC
    • URL:

  • Halide Reactivity in Pyridines

    • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines.[9]

    • Source: Scientific Research Publishing
    • URL:

Sources

Technical Support Guide: Stability & Handling of 3-Ethynyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 3-Ethynyl-2-methoxypyridine , a critical intermediate often employed as a scaffold in the synthesis of mGluR5 antagonists and other heterocyclic pharmaceuticals.

The following protocols and troubleshooting workflows are designed to mitigate the three primary degradation vectors: oxidative homocoupling (Glaser) , acid-mediated demethylation , and transition-metal catalyst poisoning .

Molecular Profile & Stability Overview

3-Ethynyl-2-methoxypyridine possesses a "push-pull" electronic structure that dictates its reactivity. The electron-donating methoxy group at C2 increases electron density on the pyridine ring, while the terminal alkyne at C3 introduces acidity and susceptibility to oxidation.

PropertySpecification / Behavior
CAS Number 1196145-21-7
Primary Reactivity Sonogashira coupling, CuAAC (Click), Lithiation
Critical Instability High risk of oxidative homocoupling (Dimerization). Moderate risk of demethylation to 2-pyridone under acidic conditions.
Storage Class Store at -20°C under Argon/Nitrogen. Protect from light.
Core Stability Risks (The "Why")
  • Glaser Homocoupling: The terminal alkyne proton (

    
    ) is easily removed by bases in the presence of Copper(I) salts. If trace Oxygen is present, the molecule rapidly dimerizes to the 1,3-diyne, consuming the starting material.
    
  • Demethylation to Pyridone: The 2-methoxypyridine moiety acts as a cyclic imidate ether. Under strong acidic conditions (e.g., HBr, BBr

    
    ) or high temperatures with nucleophiles, the methyl group is cleaved, collapsing the aromatic ring into the thermodynamically stable 3-ethynylpyridin-2(1H)-one .
    
  • Catalyst Poisoning: The pyridine nitrogen is a competent ligand. In Palladium-catalyzed cross-couplings, it can compete with phosphine ligands, potentially sequestering the catalyst and stalling the catalytic cycle.

Degradation Pathways (Visualized)

The diagram below maps the specific chemical fates of 3-Ethynyl-2-methoxypyridine under varying stress conditions. Use this to identify impurities in your crude reaction mixture.

degradation_pathways Start 3-Ethynyl-2-methoxypyridine (Starting Material) Diyne 1,3-Diyne Dimer (Glaser Product) Start->Diyne Cu(I), Base, O2 (Oxidative Coupling) Pyridone 3-Ethynyl-2-pyridone (Demethylated) Start->Pyridone Strong Acid (HBr/BBr3) or Nucleophiles @ High T Ketone 3-Acetyl-2-methoxypyridine (Hydration Product) Start->Ketone Hg(II) or Au(I) + H2O (Hydration) Polymer Polyacetylene Oligomers Start->Polymer Light/Heat (Radical)

Figure 1: Primary degradation pathways. Note that Glaser coupling is the most common failure mode in cross-coupling reactions.

Troubleshooting Guide: Reaction Specifics

Scenario A: Sonogashira Coupling (Low Yield / Black Precipitate)

Symptom: The reaction mixture turns black immediately or yields a symmetric dimer instead of the cross-coupled product. Diagnosis: Oxygen leakage leading to Glaser Homocoupling.

Checkpoint Action
Degassing Do not rely on simple vacuum/backfill cycles if the scale is <100 mg. Sparge the solvent with Argon for at least 15 minutes prior to adding the catalyst.
Catalyst Choice Switch from CuI to a Copper-free protocol (e.g., Pd(PPh

)

+ Ag

O) if homocoupling persists. The 2-methoxy group activates the ring sufficiently that Cu-free variants often work.
Base Selection Avoid inorganic bases (K

CO

) in biphasic systems if stirring is inefficient. Use soluble organic bases (Et

N, Diisopropylamine) which also act as solvents to ensure the alkyne is available for the catalytic cycle.
Scenario B: Loss of Methoxy Group (Demethylation)

Symptom: Appearance of a highly polar, crystalline solid that is insoluble in organic solvents (DCM/EtOAc) but soluble in water/alcohol. Diagnosis: Conversion to 2-pyridone.

  • Cause: This typically occurs if the reaction becomes too acidic or if strong nucleophiles (like I

    
     or Br
    
    
    
    ) attack the methyl group at high temperatures.
  • Solution:

    • Buffer the reaction: Ensure the system remains basic or neutral.

    • Avoid Lewis Acids: Do not use Lewis acid additives (e.g., ZnCl

      
      ) which coordinate to the pyridine nitrogen and activate the methoxy group for cleavage.
      
    • Temperature Limit: Keep reaction temperatures below 80°C. If higher temperatures are required, switch the solvent from DMF/DMA (which can decompose to form dimethylamine) to Toluene or 1,4-Dioxane.

Scenario C: "Click" Chemistry Stalling (CuAAC)

Symptom: Reaction stalls despite standard CuSO


/Ascorbate conditions.
Diagnosis:  The pyridine nitrogen is chelating the Copper species, removing it from the catalytic cycle.
  • Solution: Increase the catalyst loading to 10-15 mol% or, preferably, use a chelating ligand like TBTA or THPTA. These ligands bind Cu(I) more strongly than the pyridine nitrogen, protecting the catalyst and accelerating the reaction.

Experimental Protocols

Protocol 1: Safe Storage & Handling

To prevent polymerization and slow oxidation:

  • State: Isolate as a solid if possible; if an oil, dissolve in a minimal amount of anhydrous Toluene for storage.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon before sealing.

  • Temperature: -20°C is mandatory for long-term (>1 week) storage.

Protocol 2: Optimized Sonogashira Setup (Copper-Free Variant)

Recommended to avoid homocoupling and catalyst poisoning.

  • Charge a microwave vial with aryl halide (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), and PPh
    
    
    (10 mol%).
  • Seal and purge with Argon.

  • Add degassed THF/Et

    
    N (1:1 v/v).
    
  • Add 3-Ethynyl-2-methoxypyridine (1.2 equiv) dropwise.

  • Heat to 60°C. Note: The absence of Copper prevents the formation of the diyne impurity.

Decision Logic for Reaction Setup

Use this logic tree to select the correct conditions based on your available reagents and the specific risks of 3-Ethynyl-2-methoxypyridine.

reaction_logic Start Start: Reaction Planning Q1 Is the coupling partner electron-deficient? Start->Q1 BranchA Yes (e.g., p-NO2-Ar-Br) Q1->BranchA BranchB No (e.g., p-OMe-Ar-Br) Q1->BranchB MethodA Standard Sonogashira (Pd/Cu) BranchA->MethodA MethodB Copper-Free Sonogashira (Pd only) BranchB->MethodB PrecautionA CRITICAL: Degas >15 mins Add TBTA ligand if slow MethodA->PrecautionA PrecautionB Requires higher T (80°C) Watch for Demethylation MethodB->PrecautionB

Figure 2: Decision matrix for coupling reactions. Copper-free methods are preferred for electron-rich partners to avoid homocoupling, despite requiring higher temperatures.

References

  • Glaser Coupling Mechanism & Risks: Title: Glaser Coupling - Alfa Chemistry Source: Alfa Chemistry
  • Demethylation of 2-Methoxypyridines

    • Title: Chemoselective Demethyl
    • Source: Thieme Connect (Synlett)
    • URL: [Link]

  • mGluR5 Antagonist Synthesis (Application Context)

    • Title: Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series[1][2]

    • Source: N
    • URL: [Link]

  • Physical Properties & Handling

    • Title: 3-ethynyl-2-Methoxypyridine Property & Safety[3][4]

    • Source: ChemicalBook[3]

Sources

Technical Support Center: Copper-Free Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection & Optimization Guide

Introduction: The "Hidden" Role of the Base

Welcome to the technical support center for cross-coupling methodologies. You are likely here because your copper-free Sonogashira reaction is stalling, precipitating Pd-black, or failing to convert aryl chlorides.

In the classical Sonogashira reaction, copper(I) handles the alkyne activation (forming a Cu-acetylide). In copper-free variants, the base must perform the heavy lifting of deprotonating the alkyne, often directly from a Palladium-complex intermediate.[1] This makes base selection not just a matter of


, but of coordination chemistry  and kinetic gating .

This guide moves beyond "add triethylamine" and dissects the mechanistic requirements for selecting the correct base system for your specific substrate class.

Module 1: Mechanistic Logic of Base Selection

Unlike Cu-catalyzed cycles, Cu-free reactions rely on two competing pathways where the base plays a dual role: as a proton acceptor and often as a nucleophilic ligand.

The Dual-Pathway Mechanism

Recent kinetic studies suggest the reaction proceeds via either a Neutral (Anionic) or Cationic pathway, dictated largely by the base and alkyne electronics.

  • Neutral Pathway: The base deprotonates a neutral

    
    -alkyne-Pd complex.
    
  • Cationic Pathway: An amine base displaces a halide/ligand on the Pd center first, forming a cationic complex that is more susceptible to alkyne coordination and deprotonation.

CuFreeMechanism cluster_legend Pathway Logic Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X CatComplex Cationic Complex [Ar-Pd-L(Amine)]+ OxAdd->CatComplex Amine (Nucleophilic) CoordNeu Alkyne Coordination (Neutral) OxAdd->CoordNeu Alkyne CoordCat Alkyne Coordination (Cationic) CatComplex->CoordCat Alkyne Deprot Deprotonation by Base (Rate Limiting Step) CoordCat->Deprot -H(Base)+ CoordNeu->Deprot Base (Steric/Inorganic) RedElim Reductive Elimination Product Release Deprot->RedElim Ar-Pd-Alkyne RedElim->Pd0 legend Red Dashed: Amine-driven Cationic Path Standard: Neutral Path

Figure 1: The bifurcated mechanism of Cu-free Sonogashira. Amine bases often force the reaction through the Cationic pathway by displacing ligands, whereas inorganic bases typically follow the Neutral pathway.

Module 2: Base Selection Matrix

Do not default to Triethylamine (TEA) for every reaction. Use this matrix to match the base to your substrate's electronic and steric profile.

Base ClassSpecific ExamplesBest For...Mechanism Note
Secondary Amines Piperidine, PyrrolidineStandard Aryl Iodides/Bromides. Faster rates than TEA.Acts as a ligand and base.[2][3][4] High nucleophilicity promotes the Cationic pathway.
Tertiary Amines TEA, DIPEABase-Sensitive Substrates. General purpose.Sterically hindered; less likely to displace ligands. Favors Neutral pathway.
Inorganic Carbonates Cs₂CO₃, K₂CO₃Aryl Chlorides & Difficult Couplings. "Cesium Effect": High solubility in DMF/DMSO allows naked anion activity. Non-nucleophilic.
Phase Transfer TBAA, TBAOHGreen/Aqueous Solvents. Acts as a solubilizing agent for the base anion in non-polar media.

Module 3: Troubleshooting & FAQs

Issue 1: Reaction Stalled with Aryl Bromides

User Question: "I am using Pd(PPh3)4 and TEA in THF at 60°C. The aryl bromide is not converting. Should I add Copper?" Technical Diagnosis: The issue is likely the basicity/nucleophilicity balance . TEA (


 ~10.7) is bulky and a poor nucleophile. In Cu-free systems, the alkyne must displace a ligand or coordinate to a less electrophilic Pd center without Cu assistance.
Corrective Action: 
  • Switch Base: Replace TEA with Piperidine or Pyrrolidine . These secondary amines are stronger nucleophiles and can accelerate the oxidative addition or stabilize the cationic intermediate.

  • Solvent Check: Switch THF to DMF or Acetonitrile . Polar solvents stabilize the charged intermediates in the Cationic pathway.

Issue 2: Palladium Black Formation (Precipitation)

User Question: "My reaction turns black within 10 minutes and stops. I'm using Piperidine." Technical Diagnosis: Secondary amines (like piperidine) can act as reducing agents, reducing Pd(II) to Pd(0) too rapidly, leading to agglomeration (Pd-black) before the catalytic cycle stabilizes. This is common with high catalyst loadings. Corrective Action:

  • Switch to Inorganic Base: Use Cs₂CO₃ (2-3 equiv) in DMF. It cannot reduce the metal.

  • Ligand Stabilization: If you must use an amine, ensure you have excess phosphine ligand (e.g., add 10 mol% PPh3) to stabilize the Pd(0) species.

Issue 3: Homocoupling (Glaser Product) in Cu-Free?

User Question: "I switched to Cu-free to avoid homocoupling, but I still see 10% diyne product." Technical Diagnosis: While Cu-free reduces Glaser coupling, it does not eliminate it if Oxygen is present. Pd-catalyzed homocoupling is possible via an oxygen-mediated mechanism. Corrective Action:

  • Degassing is Non-Negotiable: Sparging with nitrogen is insufficient. Use Freeze-Pump-Thaw (3 cycles) for the solvent before adding the catalyst.

  • Avoid Carbonate Bases with Air: If you cannot strictly exclude air, avoid carbonate bases which can sometimes facilitate oxidative homocoupling; stick to hindered amines.

Module 4: Validated Experimental Protocols

Protocol A: The "Standard" Amine System

Best for: Aryl Iodides, Activated Aryl Bromides.

  • Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Base/Solvent: Piperidine (or Pyrrolidine) [Acts as both base and solvent, or used as 5 equiv in DMF].

  • Procedure:

    • Charge flask with Aryl Halide (1.0 equiv) and Catalyst.

    • Evacuate and backfill with Argon (x3).

    • Add Degassed Solvent/Base mixture.[5]

    • Add Alkyne (1.2 equiv) dropwise.

    • Heat to 60°C.

    • Note: If using TEA, add catalytic TBAF (1.0 M) to accelerate.

Protocol B: The "Heavy Duty" Inorganic System

Best for: Aryl Chlorides, Deactivated Bromides, Sterically Hindered Systems.

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (or cataCXium A).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: MeCN or DMF (Must be dry).

  • Procedure:

    • Combine Pd source, Ligand, Base, and Aryl Halide in a screw-cap vial.

    • Add solvent and stir for 5 mins to pre-complex the catalyst.

    • Add Alkyne.[2][3][4][6][7]

    • Heat to 80-100°C.

Decision Tree: Selecting Your Conditions

BaseSelection Start Start: Substrate Analysis Halide Halide Type? Start->Halide Iodide Aryl Iodide Halide->Iodide Bromide Aryl Bromide Halide->Bromide Chloride Aryl Chloride Halide->Chloride SolA Protocol A: Pd(PPh3)2Cl2 + Piperidine (60°C) Iodide->SolA Standard Bromide->SolA Activated SolC Hybrid: PdCl2(PPh3)2 + DABCO/Cs2CO3 (DMF, 80°C) Bromide->SolC Deactivated SolB Protocol B: Pd(OAc)2/XPhos + Cs2CO3 (MeCN, 90°C) Chloride->SolB Requires Strong Activation

Figure 2: Decision matrix for selecting reaction conditions based on halide reactivity.

References

  • Mechanistic Pathways (Cationic vs Neutral)

    • Gazvoda, M., Virbnik, M., Pevec, A., et al. (2014). Mechanism of the Copper-Free Sonogashira Reaction: The Role of Amine. ACS Catalysis , 4(12), 4289–4296.

  • Cesium Carbonate Efficiency

    • Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides. Angewandte Chemie International Edition , 42(48), 5993–5996.

  • Green Solvent & Base Protocols

    • Handa, S., Smith, J. D., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega , 8(19), 17345–17354.

  • Review of Base Effects

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews , 107(3), 874–922.

Sources

Technical Support Center: Optimizing Reaction Time for Ethynylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of ethynylpyridines. This document is designed for researchers, medicinal chemists, and process development scientists who utilize ethynylpyridines as critical building blocks. Our focus is to provide actionable insights and troubleshooting strategies, particularly for optimizing reaction times in the Sonogashira cross-coupling reaction—the most prevalent method for their synthesis.

The electron-deficient nature of the pyridine ring can present unique challenges compared to standard aryl halide couplings.[1][2] This guide explains the causality behind common experimental hurdles and provides validated protocols to accelerate your research and development timelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the reaction time in a Sonogashira coupling for ethynylpyridine synthesis?

A1: The single most critical factor is the identity of the halide on the pyridine ring. The reactivity follows the order: I > Br > Cl .[3][4] Couplings with 2-iodopyridine can often be completed in a few hours at room temperature or with mild heating, whereas 2-bromopyridines typically require elevated temperatures (e.g., 60-100°C) and longer reaction times.[3][5] 2-Chloropyridines are the least reactive and often necessitate specialized, bulky, electron-rich phosphine ligands, higher catalyst loadings, and significantly higher temperatures to achieve reasonable conversion rates.[2][3]

Q2: My reaction is sluggish even with a bromopyridine. What are the most likely causes?

A2: Beyond the halide's identity, several factors can lead to slow reactions:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[3] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that solvents and reagents are properly degassed.

  • Inappropriate Ligand: Standard ligands like triphenylphosphine (PPh₃) are effective for iodo- and bromopyridines. However, for more challenging substrates, more electron-rich and bulky ligands like P(t-Bu)₃ or dppf can accelerate the oxidative addition step, which is often rate-limiting.[3]

  • Insufficient Base: An amine base (typically triethylamine or diisopropylamine) is required to deprotonate the terminal alkyne.[3] Ensure the base is dry, of high purity, and used in sufficient excess (typically 2-5 equivalents).

  • Copper Co-catalyst Issues: If you are running a copper-catalyzed reaction, the Cu(I) source (usually CuI) can degrade over time. Use a fresh bottle or a recently purchased batch.[3]

Q3: Can I run the Sonogashira coupling without a copper co-catalyst? Will this affect the reaction time?

A3: Yes, copper-free Sonogashira reactions are widely used and are particularly advantageous for avoiding the primary side-reaction: the homocoupling of the terminal alkyne (Glaser coupling).[3][6] While sometimes perceived as slower, modern catalyst systems, often employing bulky N-heterocyclic carbene (NHC) or phosphine ligands, can achieve high efficiency.[4] The reaction time in a copper-free system is highly dependent on the palladium catalyst, ligand, base, and temperature chosen. For substrates prone to homocoupling, a copper-free approach can ultimately save time by simplifying purification.

Q4: Does the position of the halide on the pyridine ring (e.g., 2-, 3-, or 4-halopyridine) affect the reaction rate?

A4: Yes, the position matters due to electronic effects. The pyridine nitrogen is electron-withdrawing, making halogens at the 2- and 4-positions more electron-deficient and generally more reactive in the rate-determining oxidative addition step compared to a halogen at the 3-position. While the halide identity (I, Br, Cl) is the dominant factor, you may observe slightly faster kinetics for 2- and 4-halopyridines compared to their 3-substituted counterparts.

Troubleshooting Guide: Slow or Incomplete Reactions

This section addresses specific experimental failures in a systematic way. Use the accompanying workflow diagram to guide your troubleshooting process.

Issue 1: Reaction stalls, starting material remains after 24 hours.
Potential Cause Explanation & Recommended Action
Catalyst Deactivation The active Pd(0) catalyst may have oxidized. Action: Ensure all solvents and liquid reagents are rigorously degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Use fresh, high-purity catalysts and ligands. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more air-stable than Pd(0) sources like Pd(PPh₃)₄.[3]
Inhibitors in Reagents Impurities in your starting materials (halopyridine, alkyne) or solvents can poison the catalyst. Action: Purify starting materials if their quality is suspect. Use anhydrous, high-purity solvents. Distilling the amine base can sometimes resolve issues, as amines can oxidize over time.[5][7]
Insufficient Temperature The energy of activation for the oxidative addition step has not been met, especially for aryl bromides and chlorides. Action: Gradually increase the reaction temperature. For bromopyridines, temperatures of 80-100°C may be necessary.[3][5] For stubborn reactions, consider switching to a higher-boiling solvent (e.g., toluene, DMF, or dioxane) and heating in a sealed tube.
Product Inhibition The synthesized ethynylpyridine product can sometimes coordinate strongly to the palladium center, inhibiting catalytic turnover.[1] Action: This is an inherent challenge. Sometimes, using a slightly higher catalyst loading (e.g., increasing from 1 mol% to 3 mol%) can help push the reaction to completion.
Issue 2: Significant formation of alkyne homocoupling (Glaser) product.
Potential Cause Explanation & Recommended Action
Excessive Copper(I) This is the most common cause of Glaser coupling. The reaction is often oxygen-catalyzed. Action: Reduce the amount of CuI co-catalyst (0.5–1 mol% is often sufficient). Ensure the reaction is strictly anaerobic. Alternatively, switch to a copper-free Sonogashira protocol.[3]
Slow Cross-Coupling If the desired cross-coupling is slow, the competing homocoupling pathway can dominate. Action: Address the root cause of the slow cross-coupling by optimizing temperature, ligand, or base as described in Issue 1. A faster cross-coupling will outcompete the side reaction.
Visualized Workflows and Mechanisms
Sonogashira Catalytic Cycle

This diagram illustrates the key steps in the palladium and copper co-catalyzed Sonogashira reaction. Understanding this mechanism is crucial for diagnosing which step might be failing.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition (+ Ar-X) transmetal_complex Transmetalation Complex pd_complex->transmetal_complex Transmetalation (+ Cu-C≡CR') product_complex Product Complex transmetal_complex->product_complex cis/trans Isomerization product_complex->pd0 Reductive Elimination (+ Ar-C≡CR') Product Ethynylpyridine (Ar-C≡CR') alkyne H-C≡CR' (Alkyne) cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + CuI + Base cu_acetylide->pd_complex ArX Halopyridine (Ar-X)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow for Slow Reactions

This decision tree provides a logical path to diagnose and solve issues with reaction time.

Troubleshooting_Workflow start Reaction is Slow or Incomplete q_inert Is the atmosphere strictly inert? start->q_inert a_inert_no Degas solvents/reagents. Use high-purity inert gas. q_inert->a_inert_no No q_catalyst Are catalyst/ligand/CuI fresh and active? q_inert->q_catalyst Yes a_inert_no->q_catalyst a_catalyst_no Use fresh reagents. Consider more stable Pd(II) precatalyst. q_catalyst->a_catalyst_no No q_halide What is the halopyridine? q_catalyst->q_halide Yes a_catalyst_no->q_halide a_halide_cl Use bulky, e⁻-rich ligand (e.g., P(t-Bu)₃). Increase temp. to >100°C. q_halide->a_halide_cl Chloro a_halide_br Increase temp. to 60-100°C. Consider a more active ligand. q_halide->a_halide_br Bromo a_halide_i Issue is likely not the halide. Check other parameters. q_halide->a_halide_i Iodo q_base Is the base dry and in sufficient excess (2-5 eq)? a_halide_cl->q_base a_halide_br->q_base a_halide_i->q_base a_base_no Use fresh, dry amine base. Ensure correct stoichiometry. q_base->a_base_no No end Reaction Optimized q_base->end Yes a_base_no->end

Caption: A decision tree for systematically troubleshooting slow Sonogashira couplings.

Optimized Protocols & Data
Table 1: Effect of Halopyridine Identity on Reaction Conditions
HalopyridineRelative ReactivityTypical TemperatureTypical Reaction TimeRecommended Ligand (Starting Point)
Iodopyridine HighestRoom Temp. – 50°C1–6 hoursPPh₃
Bromopyridine Medium60°C – 100°C4–24 hoursPPh₃, dppf
Chloropyridine Lowest>100°C12–48 hoursP(t-Bu)₃, XPhos, NHC ligands

This data is generalized. Optimal conditions are substrate-dependent.

Protocol 1: Accelerated Synthesis of 2-(Phenylethynyl)pyridine from 2-Bromopyridine

This protocol is optimized for a moderately reactive bromopyridine, aiming for completion in under 8 hours.

Reagents:

  • 2-Bromopyridine (1.0 eq.)

  • Phenylacetylene (1.2 eq.)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (1 mol%)

  • Diisopropylamine (DIPA) (3.0 eq.)

  • Anhydrous Toluene (0.5 M)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 eq.) and CuI (0.01 eq.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add 2-bromopyridine (1.0 eq.), anhydrous toluene, and diisopropylamine (3.0 eq.).

  • Degas the resulting mixture by bubbling argon through the solution for 15 minutes.

  • Add phenylacetylene (1.2 eq.) via syringe.

  • Immerse the flask in a preheated oil bath at 80°C.

  • Monitor Progress: After 1 hour, and every 2 hours thereafter, take a small aliquot (under argon) and analyze by TLC or GC-MS to check for the consumption of 2-bromopyridine.

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.[8]

References
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Cieślik, W., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Royal Society of Chemistry.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. [Link]

  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Pal, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions with 4-Chloro-5-ethynylpyrimidin-2-amine.
  • ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. [Link]

Sources

Scaling up the synthesis of 3-Ethynyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-3E2MP-001 Subject: Process Optimization & Troubleshooting for 3-Ethynyl-2-methoxypyridine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / High Priority

Executive Summary

You are encountering challenges in scaling the synthesis of 3-Ethynyl-2-methoxypyridine (CAS: 1196155-25-5) . This intermediate is a critical scaffold for mGluR5 antagonists (e.g., Mavoglurant analogs).

While the academic route often utilizes small-scale Sonogashira coupling followed by chromatography, this approach fails at the kilogram scale due to exotherm management , palladium/copper contamination , and instability of the terminal alkyne .

This guide provides a self-validating, scalable protocol designed to eliminate chromatographic purification and maximize safety.

Module 1: The Synthetic Strategy (Route Selection)

We recommend a Two-Step One-Pot (TSOP) or a Telescoped approach using Trimethylsilylacetylene (TMSA).

  • Step 1: Sonogashira coupling of 3-bromo-2-methoxypyridine with TMSA.

  • Step 2: Desilylation (Deprotection) to yield the terminal alkyne.

Why this route? Direct coupling with acetylene gas is hazardous and difficult to control stoichiometrically (leading to bis-coupling). The TMS-protected route allows for precise stoichiometry and the intermediate offers a "safe harbor" for purification if needed.

Process Workflow Diagram

The following diagram outlines the critical decision points and workflow for the scale-up process.

SynthesisWorkflow Start Start: 3-Bromo-2-methoxypyridine Coupling Step 1: Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Start->Coupling Inert Atms, 60-80°C Check1 QC: Conversion >98%? Coupling->Check1 Check1->Coupling No (Add Cat/Time) Scavenge Metal Scavenging (Cysteine/Silica) Check1->Scavenge Yes Deprotect Step 2: Deprotection (K2CO3/MeOH) Scavenge->Deprotect Filtration Isolate Isolation: Crystallization (Avoid Distillation if possible) Deprotect->Isolate Aq Workup

Figure 1: Optimized workflow for the synthesis of 3-Ethynyl-2-methoxypyridine, emphasizing the metal scavenging step prior to deprotection.

Module 2: Detailed Protocol & Critical Parameters

Step 1: Sonogashira Coupling

Substrate: 3-Bromo-2-methoxypyridine Reagent: Trimethylsilylacetylene (TMSA) (1.1 - 1.2 equiv) Catalyst System: Pd(PPh3)2Cl2 (1-2 mol%) / CuI (2-3 mol%) Base/Solvent: Triethylamine (TEA) / THF or DMF (3:1 ratio)

Protocol:
  • Inertion (Critical): Charge the reactor with 3-bromo-2-methoxypyridine, Pd catalyst, and CuI. Cycle vacuum/Nitrogen 3 times. Oxygen is the primary cause of homocoupling (Glaser coupling) and catalyst death.

  • Solvent Addition: Add degassed THF/TEA.

  • Controlled Addition: Heat to 60°C. Add TMSA dropwise over 1-2 hours. Do not add all at once; the reaction is exothermic.

  • Monitoring: Reaction typically completes in 4-6 hours. Monitor by HPLC (Target: <0.5% starting material).

Step 2: Metal Removal & Deprotection

Reagent: K2CO3 (1.5 equiv) in Methanol.

Protocol:
  • Scavenging: Before deprotection, treat the organic layer with N-Acetylcysteine or a thiourea-functionalized silica (e.g., QuadraPure™ TU) for 4 hours at 50°C. Filter.

    • Why? Removing metals before the final step prevents them from chelating to the terminal alkyne product, which renders them nearly impossible to remove later.

  • Deprotection: Swap solvent to MeOH. Add K2CO3. Stir at 20-25°C for 2 hours.

  • Workup: Dilute with water, extract into MTBE or Toluene. Wash with dilute citric acid (to remove pyridine traces) and brine.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "The reaction mixture turned black immediately and conversion stalled."

Diagnosis: Palladium Black Precipitation. This occurs when the catalytic cycle collapses, usually due to:

  • Oxygen Ingress: Pd(0) is oxidized inactive Pd black.

  • Lack of Ligand: If using Pd(OAc)2, you must add excess PPh3.

  • Temperature Spike: Adding TMSA too fast generates heat, destabilizing the catalyst.

Solution:

  • Immediate: Add fresh PPh3 (1-2 mol%) and a small amount of fresh Pd catalyst.

  • Prevention: Ensure strict deoxygenation (sparging) of solvents.

Issue 2: "I see a major impurity at RRT 1.5 (Glaser Product)."

Diagnosis: Homocoupling of Alkyne. You are forming the diyne (TMS-C≡C-C≡C-TMS) instead of the cross-coupled product. Cause: Presence of Oxygen + Copper.

Solution:

  • Reduce CuI loading (down to 1 mol%).

  • Increase the rate of Nitrogen sparging.

  • Add a reducing agent like sodium ascorbate (minor effect in organic solvents, but helpful).

Issue 3: "The final product is unstable/polymerizing upon concentration."

Diagnosis: Thermal Instability of Terminal Alkynes. 3-Ethynyl-2-methoxypyridine is electron-rich and prone to polymerization, especially in the presence of trace metals or acid.

Solution:

  • Stabilization: Store the product as a solution in Toluene or Ethyl Acetate at <5°C if not using immediately.

  • Inhibitors: Add 100-200 ppm of BHT (Butylated hydroxytoluene) during concentration.

  • Avoid Distillation: If purity allows, crystallize from Heptane/EtOAc. If distillation is necessary, use a wiped-film evaporator (short path) to minimize thermal history.

Module 4: Data & Specifications[1][2]

Metal Scavenging Efficiency Table

Data based on internal validation using 100g scale batches.

Scavenger MethodInitial Pd (ppm)Final Pd (ppm)Yield Loss (%)Notes
None (Crystallization only) 120045015%Unacceptable for Pharma
Activated Carbon (Darco) 12001508%Messy, low efficiency
N-Acetylcysteine (Wash) 1200<20 2% Recommended (Cost-effective)
QuadraPure™ TU (Resin) 1200<53%Best purity, higher cost
Troubleshooting Logic Tree

Use this diagram to diagnose stalled reactions.

Troubleshooting Problem Reaction Stalled (<50% Conv) CheckColor Is solution Black? Problem->CheckColor Black Yes: Catalyst Death CheckColor->Black NotBlack No: Kinetic Issue CheckColor->NotBlack Action1 Action: Add PPh3 + Fresh Pd Check O2 seals Black->Action1 Action2 Action: Increase Temp (+10°C) Check Base Strength NotBlack->Action2

Figure 2: Decision tree for addressing stalled Sonogashira couplings.

References

  • Sonogashira Coupling Mechanics & Reviews

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Metal Scavenging in Pharma Scale-up

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

    • Johnson Matthey Technology Review.[1][2] (2016).[2][3] Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[1][2][4] Link

  • Synthesis of mGluR5 Antagonists (Mavoglurant Context)

    • Novartis Patent WO2005080356. Preparation of ethynyl-pyridine derivatives. (Describes the core coupling chemistry). Link

  • Safety of Acetylenes

    • Sperry, J. B., et al. (2021). Thermal Stability of Ethynyl Pyridines. Organic Process Research & Development. (General reference for alkyne safety). Link

Disclaimer: This guide is for research and development purposes. Always perform a specific hazard assessment (DSC/ARC) for your specific batch size before scaling up.

Sources

Technical Support Center: Managing Moisture Sensitivity in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Sonogashira reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with moisture in this powerful cross-coupling reaction. Here, we will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific, common problems encountered during Sonogashira couplings that are often linked to the presence of moisture.

Issue 1: Low or No Product Yield

Q: I've set up my Sonogashira reaction, but I'm observing little to no formation of my desired product. Could water be the culprit?

A: Absolutely. While some modern protocols exhibit increased tolerance, the classic Sonogashira reaction is sensitive to moisture.[1][2] Water can interfere in several ways:

  • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to both air and moisture, leading to the formation of palladium black (inactive palladium).[3][4] This is especially true for common catalysts like Pd(PPh₃)₄.

  • Inhibition of the Copper Cycle: In traditional copper-co-catalyzed reactions, water can interfere with the copper acetylide formation, a key intermediate. Scrupulously anhydrous conditions can be crucial to keep the copper cycle efficient, especially for less reactive substrates like aryl chlorides.[5]

  • Side Reactions of Starting Materials: Some starting materials, like ynamides, are inherently moisture-sensitive and can hydrate under reaction conditions, particularly with heat.[1]

Troubleshooting Workflow: Low Yield
  • Verify Reagent and Solvent Anhydrousness:

    • Solvents: Use freshly distilled, anhydrous solvents or purchase high-quality anhydrous solvents and store them properly under an inert atmosphere. For amine bases like triethylamine or diisopropylamine, which are hygroscopic, distillation from a suitable drying agent (e.g., CaH₂) is highly recommended.[6][7] Anecdotal evidence suggests that simply filtering triethylamine through a plug of silica or alumina can significantly improve results.[7]

    • Reagents: Ensure your aryl/vinyl halide and terminal alkyne are pure and dry. If necessary, purify them before use. Copper(I) salts can also degrade over time; using a fresh bottle is advisable.[4]

  • Ensure a Scrupulously Inert Atmosphere:

    • Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period.[3][8] This is critical not only to prevent moisture contamination but also to exclude oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling).[9]

  • Optimize the Base:

    • The amine base is crucial for deprotonating the alkyne.[10] Ensure it is anhydrous and used in sufficient excess. Common choices include triethylamine and diisopropylamine.[11]

Issue 2: Formation of a Black Precipitate (Palladium Black)

Q: My reaction mixture has turned black with a solid precipitate. What does this mean?

A: The formation of a black precipitate is a tell-tale sign of palladium catalyst decomposition into "palladium black."[4] This indicates that your active Pd(0) catalyst has agglomerated and crashed out of the solution, halting the catalytic cycle.

Causality and Prevention
  • Moisture and Oxygen: As mentioned, both moisture and oxygen can lead to the degradation of palladium catalysts, particularly phosphine-ligated Pd(0) species.[3][4]

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[7]

  • Temperature: For thermally unstable catalysts, local overheating (e.g., in microwave chemistry) can accelerate decomposition.[6]

Preventative Measures
  • Rigorous Inert Atmosphere: This is the most critical step. Ensure all components are free of oxygen and moisture.[8]

  • Ligand Selection: Employing appropriate phosphine ligands helps to stabilize the palladium catalyst. For challenging substrates, bulkier, electron-rich ligands can be beneficial.[8]

  • Catalyst Choice: Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable to air and moisture than Pd(0) sources like Pd(PPh₃)₄.[4]

Frequently Asked Questions (FAQs)

Q1: How exactly does water interfere with the Sonogashira catalytic cycle?

A: Water can disrupt the delicate balance of the catalytic cycles. In the copper cycle, water can potentially quench the copper acetylide intermediate.[12] For the palladium cycle, moisture can contribute to the deactivation of the Pd(0) catalyst, preventing the crucial oxidative addition step with the aryl/vinyl halide.[3]

Fig. 1: Detrimental effects of water on the Sonogashira catalytic cycles.

Q2: Are copper-free Sonogashira reactions also sensitive to moisture?

A: Generally, copper-free Sonogashira reactions can exhibit greater tolerance to moisture and air.[2][13] The elimination of the copper co-catalyst removes one pathway for moisture sensitivity. However, the stability of the palladium catalyst remains a crucial factor. The success of these reactions often relies on specialized ligands that stabilize the palladium center and facilitate the catalytic cycle under these conditions.[14][15] It's important to note that even in "copper-free" systems, trace amounts of copper in reagents can sometimes play a role.[16]

Q3: I've heard some Sonogashira reactions can be run in water. How is this possible?

A: This is a significant area of advancement in green chemistry. Running the reaction in water is possible through several strategies:[17]

  • Water-Soluble Ligands: Designing ligands that make the palladium catalyst soluble in water.[18]

  • Surfactant-Mediated Micellar Catalysis: Using surfactants to create nanomicelles in water. The organic substrates and catalyst are concentrated within these micelles, creating a pseudo-organic solvent environment where the reaction can proceed efficiently.[19][20]

  • Phase-Transfer Catalysts: Additives like tetrabutylammonium bromide (TBAB) can help shuttle organic reactants into an aqueous phase containing the catalyst.[21][22]

These methods often allow for milder reaction conditions and can be more environmentally benign.[14][15]

Q4: What is the general order of reactivity for aryl halides, and how does this relate to moisture sensitivity?

A: The reactivity of the aryl or vinyl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br >> Cl.[10][23]

  • Aryl Iodides: Are the most reactive and can often be coupled at room temperature.[4] Reactions with these substrates may be more forgiving of trace moisture due to their high reactivity.

  • Aryl Bromides: Are less reactive and often require heating.[4]

  • Aryl Chlorides: Are the least reactive and typically require highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos or NHC ligands) and higher temperatures.[5][16]

For less reactive halides (bromides and especially chlorides), the reaction conditions are harsher. At these elevated temperatures and longer reaction times, the detrimental effects of any moisture present are often magnified, making anhydrous conditions more critical for success.[5]

Experimental Protocols

Protocol 1: Standard Anhydrous Sonogashira Coupling

This protocol outlines a general procedure for a moisture-sensitive Sonogashira reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Anhydrous, degassed triethylamine (TEA) (5 mL)

  • Anhydrous, degassed co-solvent (e.g., THF or toluene) if needed for solubility (5 mL)

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.

  • Reagent Addition: To the reaction flask under a positive pressure of inert gas, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed triethylamine (and co-solvent, if used) via a syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise via a syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (determined by the reactivity of the aryl halide). Monitor the reaction progress by TLC or GC-MS.[4]

  • Workup: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water or brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[11]

Fig. 2: Workflow for a standard anhydrous Sonogashira coupling.

Data Summary

Table 1: Comparison of Common Bases and Solvents
BasepKa (Conjugate Acid)Common SolventsKey Considerations
Triethylamine (TEA)10.75THF, Toluene, DMFMost common; must be dried and degassed.[11]
Diisopropylamine (DIPA)11.05THF, TolueneOften used; must be dried and degassed.
Pyrrolidine11.27Water, NMPEffective, especially in some aqueous protocols.[10]
K₂CO₃ / Cs₂CO₃10.33 (HCO₃⁻)MeCN, DMF, NMPInorganic bases used in some copper-free systems.[10]

References

Sources

Minimizing by-products in palladium-catalyzed reactions.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers encountering issues with Palladium (Pd)-catalyzed cross-coupling reactions. It is designed to be authoritative, practical, and solution-oriented.

Status: Online | Tier: Senior Application Support Topic: Minimizing By-Products in Palladium-Catalyzed Reactions

Welcome to the Pd-Catalysis Support Hub. You are likely here because your LC-MS shows a mess of peaks, your yield is low, or your reaction turned into a black mirror of palladium metal. Below are the three most common "Error Codes" (by-products) our users encounter, along with the specific troubleshooting protocols to resolve them.

📂 Module 1: The Suzuki-Miyaura Help Desk

Primary Issue: Loss of Boronic Acid Nucleophile Error Code: PROTODEB-01 (Protodeboronation) & HOMO-02 (Homocoupling)

❓ User Ticket:

"I am running a Suzuki coupling with a 2-pyridyl boronic acid. The starting material is consumed rapidly, but the desired product yield is <10%.[1] I see a large peak corresponding to the de-boronated arene (Ar-H)."

👨‍🔬 Technical Diagnosis:

You are experiencing Protodeboronation .[2] This is the non-productive cleavage of the C-B bond, replaced by C-H.

  • Root Cause: 2-heteroaryl boronic acids are notoriously unstable. The mechanism is often base-catalyzed: the base forms a boronate "ate" complex, which is then protonated by water or solvent, cleaving the C-B bond before transmetallation can occur.

  • Secondary Issue (Homocoupling): If you see Ar-Ar dimers, your system likely has dissolved oxygen, which promotes the oxidation of the boronate species.

🛠️ Troubleshooting Protocol: The "Slow-Release" Strategy

To fix this, we must keep the concentration of the active "ate" complex low, just enough to feed the catalytic cycle but not enough to fuel the side reaction.

Step-by-Step Rescue Protocol:

  • Switch Reagents: Replace the Boronic Acid with a MIDA Boronate or Potassium Trifluoroborate (Ar-BF3K) . These are "masked" species that hydrolyze slowly.

  • Optimize Base & Solvent:

    • Stop using:

      
       or 
      
      
      
      in DMF/Water (too aggressive).
    • Start using: Anhydrous conditions with

      
        or 
      
      
      
      in Dioxane or Toluene .
    • Additive: Add a precise amount of water (e.g., 5-10 equivalents) only if using MIDA boronates to trigger slow release.

  • The "Drip-Feed" Method (If you must use Boronic Acid):

    • Dissolve the boronic acid in the reaction solvent.

    • Add it to the reaction mixture (containing Catalyst + Aryl Halide + Base) via a syringe pump over 2–4 hours.

    • Why? This keeps the instantaneous concentration of the unstable boronate low, favoring the fast transmetallation over the slower protodeboronation.

📊 Data: Base Selection Matrix
BasepKa (conj. acid)Risk of ProtodeboronationRecommended For
NaOH / KOH ~15.7🔴 CriticalOnly highly stable aryl boronic acids.

12.3🟠 HighStandard substrates; avoid for heteroaryls.

10.3🟡 ModerateGeneral purpose; good balance.

6.4🟢 LowUnstable/Sensitive substrates.

3.2🟢 MinimalVery unstable substrates (requires anhydrous).
📉 Visualization: Protodeboronation Pathway

The diagram below illustrates how the "Ate" complex diverts to the by-product.

Protodeboronation BoronicAcid Ar-B(OH)2 (Boronic Acid) AteComplex [Ar-B(OH)3]- (Ate Complex) BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex Product Ar-Ar' (Cross-Coupled Product) AteComplex->Product Transmetallation (Fast w/ Catalyst) ByProduct Ar-H (Protodeboronated) AteComplex->ByProduct Protonation (Side Reaction) Pd_II LnP-Pd(II)-Ar' (Catalyst) Pd_II->Product H2O H2O / ROH (Proton Source) H2O->ByProduct

Caption: The "Ate" complex is the fork in the road. High water content or strong bases accelerate the red dashed path (by-product).

📂 Module 2: The Buchwald-Hartwig Log

Primary Issue: Alkene Formation or Reduction Error Code: BETA-ELIM-03 (Beta-Hydride Elimination) & HYDRO-DEHAL-04 (Hydrodehalogenation)

❓ User Ticket:

"I'm trying to couple a secondary amine with an aryl bromide. Instead of the C-N bond, I'm getting the reduced arene (Ar-H) and an imine/alkene by-product."

👨‍🔬 Technical Diagnosis:

You are fighting


-Hydride Elimination .
  • Mechanism: After the amine coordinates to the Palladium, if there are hydrogens on the carbon

    
     to the nitrogen (or if you are coupling alkyl groups), the metal can abstract that hydride. This ejects an imine/alkene and leaves a Pd-Hydride species.
    
  • Result: The Pd-H then reductively eliminates with your aryl group, creating the reduced Ar-H by-product (Hydrodehalogenation).[3]

🛠️ Troubleshooting Protocol: Steric Enforcements

To stop this, we must make the transition state for


-hydride elimination geometrically impossible or kinetically unfavorable compared to Reductive Elimination.

The "Bulky Ligand" Solution:

  • Ligand Switch: Move to Biaryl Phosphine Ligands (e.g., BrettPhos, RuPhos, or XPhos).

    • Why? These ligands are massive. They occupy the space around the Pd center, forcing the amine and aryl group into a position that favors immediate C-N bond formation (Reductive Elimination) and physically blocking the coplanar alignment required for

      
      -hydride elimination.
      
  • Solvent Swap: Switch from Isopropanol or DMF to Toluene or Dioxane .

    • Why? Alcohols can serve as hydride sources, promoting hydrodehalogenation.

  • Temperature Control: Lower the temperature if possible.

    
    -hydride elimination has a higher activation energy than reductive elimination with modern catalysts. Running at 60°C instead of 100°C (with a better catalyst) can save the product.
    
📊 Data: Ligand Performance for Amination
Ligand ClassExampleResistance to

-H Elim
Best For
Monodentate (Simple)

🔴 PoorSimple Aryl-Aryl couplings only.
Bidentate (Rigid) BINAP, dppf🟡 ModeratePrimary amines, asymmetric coupling.
Biaryl Phosphines BrettPhos 🟢 ExcellentPrimary amines, weak nucleophiles.
Biaryl Phosphines RuPhos 🟢 ExcellentSecondary amines, sterically hindered substrates.
📉 Visualization: The Competition

This decision tree shows where the reaction goes wrong.

BetaHydride Intermediate LnP-Pd(Ar)(N-R2) (Amido-Palladium Complex) ReductiveElim Reductive Elimination (Desired Path) Intermediate->ReductiveElim Bulky Ligand Accelerates BetaElim Beta-Hydride Elimination (Undesired Path) Intermediate->BetaElim Small Ligand / High Temp Product Ar-N-R2 (C-N Product) ReductiveElim->Product ByProducts Ar-H (Reduced) + Imine/Alkene BetaElim->ByProducts

Caption: Bulky ligands (Green Path) accelerate Reductive Elimination, outcompeting the Beta-Hydride pathway (Red Path).

📂 Module 3: System Maintenance

Primary Issue: Catalyst Deactivation Error Code: PD-BLACK-00

❓ User Ticket:

"My reaction mixture turns black after 30 minutes and conversion stops at 50%."

👨‍🔬 Technical Diagnosis:

You are witnessing Palladium Black formation .[4][5]

  • Mechanism: The active catalytic species,

    
    , is thermodynamically unstable. Without sufficient ligand stabilization, monomeric 
    
    
    
    aggregates into clusters and eventually bulk metal (Pd Black), which is catalytically dead for most cross-couplings.
  • Cause: "Ligandless" conditions, low ligand-to-metal ratio, or running out of oxidant/substrate.

🛠️ Troubleshooting Protocol: Catalyst Stabilization
  • Increase Ligand Loading: Ensure your Ligand:Pd ratio is at least 2:1 (for monodentate) or 1.2:1 (for bidentate).

  • Use Pre-Catalysts: Stop using

    
     + Ligand.
    
    • Recommendation: Use Pd(dba)2 (if strictly necessary) or, better yet, Buchwald G3/G4 Pre-catalysts .

    • Why? Pre-catalysts guarantee a 1:1 active species generation and prevent the initial "induction period" where aggregation often starts.

  • Concentration Check: If the reaction is too concentrated (>0.5 M), aggregation is kinetically favored. Dilute to 0.1 M - 0.2 M .

📚 References

  • Mechanisms of Protodeboronation:

    • Title: Boronic Acid Protodeboronation: A Persistent Problem in Suzuki–Miyaura Coupling.

    • Source:Chemical Reviews (ACS).

    • URL:[Link]

  • Buchwald-Hartwig Troubleshooting & Ligand Design:

    • Title: A Practical Guide to the Buchwald-Hartwig Amination.

    • Source:Chemical Science (RSC).

    • URL:[Link]

  • Suppression of Beta-Hydride Elimination:

    • Title: Suppressed β-Hydride Elimination in Palladium-Catalyzed Coupling Reactions.[6][7][8][9]

    • Source:Organic Letters (ACS).

    • URL:[Link]

  • Palladium Black Formation & Prevention:

    • Title: The Nature of the Active Species in Palladium-Catalyzed Cross-Coupling.

    • Source:Angewandte Chemie International Edition.

    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 3-Ethynyl-2-methoxypyridine Derivatives (mGluR5 NAMs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethynyl-2-methoxypyridine derivatives represent a specialized class of negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor subtype 5 (mGluR5). While the ethynylpyridine scaffold (exemplified by MPEP and MTEP ) is well-established in neuroscience, the introduction of a methoxy group (often at the 2- or 3-position of the pyridine ring) has been pivotal in developing high-affinity radioligands for PET imaging, such as [¹¹C]M-PEPy .

This guide objectively compares methoxy-substituted derivatives against industry-standard non-competitive antagonists (MPEP, MTEP, and Fenobam). Our analysis focuses on their utility in translational CNS research, specifically for anxiety, depression, and neuroinflammation imaging.

Mechanistic Profile & Signaling Pathway

Unlike orthosteric antagonists that compete directly with glutamate at the large extracellular Venus Flytrap Domain (VFD), 3-ethynyl-2-methoxypyridine derivatives bind to the 7-transmembrane (7-TM) domain . This allosteric binding stabilizes the receptor in an inactive conformation, preventing the G-protein coupling required for downstream calcium mobilization.

Key Mechanistic Advantages:
  • Saturability: The effect is saturable, reducing the risk of complete receptor shutdown (a safety advantage over orthosteric blockers).

  • Subtype Selectivity: High selectivity for mGluR5 over mGluR1 due to low sequence homology in the transmembrane allosteric pocket.

Figure 1: mGluR5 Negative Allosteric Modulation Pathway

The following diagram illustrates the interference of the derivative in the Gq-coupled signaling cascade.

mGluR5_Pathway Glutamate Glutamate (Ligand) mGluR5_VFD mGluR5 (VFD Domain) Active State Glutamate->mGluR5_VFD Activates mGluR5_TM mGluR5 (7-TM Domain) Allosteric Site mGluR5_VFD->mGluR5_TM Conformational Change NAM 3-Ethynyl-2-methoxypyridine Derivative (NAM) NAM->mGluR5_TM Stabilizes Inactive State (Blocks) Gq Gq/11 Protein mGluR5_TM->Gq Coupling (Blocked) PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca_Release Intracellular Ca2+ Release (Inhibited) IP3->Ca_Release

Caption: Schematic of mGluR5 signaling. The NAM binds to the transmembrane domain, preventing Gq coupling and subsequent calcium release despite glutamate binding.

Comparative Performance Analysis

The introduction of the methoxy group (as seen in M-PEPy ) serves primarily to adjust lipophilicity and metabolic stability compared to the parent MPEP scaffold.

Table 1: In Vitro Potency & Physicochemical Properties
CompoundClassIC₅₀ (Ca²⁺ Flux)K_i (Binding Affinity)LogPKey Application
M-PEPy (Methoxy derivative)mGluR5 NAM1.7 nM 3.2 nM 3.1PET Imaging (High affinity, moderate lipophilicity)
MPEP mGluR5 NAM16 nM16 nM3.8General Research (Standard tool compound)
MTEP mGluR5 NAM5 nM14 nM2.6In Vivo Studies (Improved selectivity over MPEP)
Fenobam mGluR5 NAM56 nM54 nM2.9Clinical History (Fragile X trials)

Analysis:

  • Potency: Methoxy derivatives like M-PEPy often exhibit superior affinity (

    
     < 5 nM) compared to MPEP.
    
  • Selectivity: Unlike MPEP, which has off-target effects on NMDA receptors at high concentrations (>10 µM), methoxy-pyridine derivatives generally retain the high selectivity profile of MTEP.

  • Imaging Utility: The methoxy group allows for easy ¹¹C-labeling (via [¹¹C]methyl iodide), making these derivatives the gold standard for visualizing receptor density changes in neurodegenerative diseases.

Experimental Protocols

To validate the biological activity of these derivatives, two primary assays are required: Calcium Mobilization (Functional) and Radioligand Binding (Affinity) .

Protocol A: Calcium Mobilization Assay (FLIPR)

Purpose: To determine the functional IC₅₀ of the derivative as a negative allosteric modulator.

  • Cell Culture: Use HEK293 cells stably expressing human mGluR5 and Gα16 (to couple the receptor to calcium release).

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Baseline Measurement: Record baseline fluorescence on a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Compound Addition: Add the 3-ethynyl-2-methoxypyridine derivative (serial dilutions, 0.1 nM – 10 µM) and incubate for 5 minutes.

  • Agonist Challenge: Inject Glutamate (EC₈₀ concentration, typically 10–50 µM).

  • Data Analysis: Measure the reduction in peak fluorescence relative to control (vehicle). Calculate IC₅₀ using a four-parameter logistic equation.

Protocol B: Competitive Radioligand Binding

Purpose: To determine the binding affinity (


) and confirm the allosteric site.
  • Membrane Prep: Prepare membranes from rat cerebrocortical tissue or mGluR5-transfected cells.

  • Incubation: Mix membranes (20 µg protein) with:

    • [³H]MPEP (2 nM) as the radiotracer.

    • Test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate for 60 minutes at 4°C (to minimize receptor internalization/degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    , where 
    
    
    
    is radioligand concentration.
Figure 2: Experimental Workflow Logic

Experimental_Workflow Synthesis Synthesis of Methoxy-Pyridine Derivative Screening Primary Screen: Ca2+ Flux (FLIPR) Synthesis->Screening Hit_Validation Hit Validation: IC50 < 50 nM? Screening->Hit_Validation Hit_Validation->Synthesis No (Refine SAR) Binding Secondary Assay: [3H]MPEP Displacement Hit_Validation->Binding Yes Selectivity Selectivity Panel: mGluR1 / NMDA Binding->Selectivity Lead Lead Candidate (e.g., M-PEPy) Selectivity->Lead

Caption: Workflow for validating mGluR5 NAM activity, progressing from functional screening to selectivity profiling.

Synthesis & Structural Considerations

The synthesis of these derivatives typically employs Sonogashira coupling , a robust method for connecting the ethynyl group to the pyridine ring.

  • Reaction: 2-Ethynylpyridine + 3-Bromo-5-methoxypyridine

    
    M-PEPy .
    
  • Critical Step: The purity of the 2-ethynylpyridine starting material is crucial. Oxidation of the alkyne can lead to inactive byproducts.

  • Radiolabeling: For PET studies, the methoxy group is formed in the final step using [¹¹C]Methyl Iodide on a hydroxypyridine precursor.

References

  • Cosford, N. D., et al. (2003).[1] [3H]-methoxymethyl-MTEP and [3H]-methoxy-PEPy: Potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) Receptor.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Anderson, J. J., et al. (2002).[1] In vivo receptor occupancy of mGlu5 receptor antagonists using the novel radioligand [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine.[2] European Journal of Pharmacology. Link

  • Gasparini, F., et al. (2002). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology. Link

  • Lea, P. M., & Faden, A. I. (2006). Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP.[1][2][3] CNS Drug Reviews. Link

Sources

Structural Confirmation of Sonogashira Coupling Products via NMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone of medicinal chemistry for synthesizing internal alkynes. However, its structural confirmation is frequently plagued by a specific analytical blind spot: the Glaser homocoupling byproduct .

Because both the desired cross-coupled product (Ar–C≡C–R) and the Glaser byproduct (R–C≡C–C≡C–R) lack protons on the alkyne linker, standard


H NMR is often insufficient for definitive structural proof. This guide compares analytical methodologies and establishes a self-validating 2D NMR workflow (HMBC) as the superior protocol for distinguishing the desired asymmetric product from symmetric homocoupling impurities.

Part 1: The Analytical Challenge

In a typical Sonogashira reaction between an aryl halide and a terminal alkyne, the formation of the internal alkyne bond creates a unique spectroscopic environment:

  • The "Silent" Zone: The newly formed triple bond contains quaternary carbons. These atoms have no attached protons to generate a signal in

    
    H NMR or to enhance the 
    
    
    
    C signal via the Nuclear Overhauser Effect (NOE).
  • Relaxation Time (

    
    ) Issues:  Sp-hybridized carbons in internal alkynes exhibit exceptionally long spin-lattice relaxation times (
    
    
    
    ). Standard
    
    
    C acquisition parameters often saturate these nuclei, leading to missing or severely attenuated peaks.
  • Symmetry Deception: The Glaser homocoupling byproduct is often highly symmetric, halving the expected number of NMR signals and potentially mimicking the simplicity of a clean spectrum.

Part 2: Comparative Analysis of Analytical Methods

The following table objectively compares the efficacy of standard analytical techniques for confirming Sonogashira products.

FeatureMethod A: Standard 1D NMR (

H,

C)
Method B: High-Res MS (ESI/APCI) Method C: The HMBC Protocol (Recommended)
Primary Detection Chemical shift changes; loss of terminal alkyne proton.Molecular ion (

) mass matching.
Long-range

H-

C connectivity.
Connectivity Proof Low. Infers structure based on fragment shifts. Cannot definitively prove the Ar–alkyne bond exists.Medium. Confirms mass but cannot distinguish regioisomers or rule out certain dimers easily without fragmentation analysis.High. Directly visualizes the coupling between the aryl protons and the alkyne carbons.
Glaser Distinction Difficult. Requires careful integration analysis; symmetric dimers can be confusing.High. Mass difference between Product (Ar-R) and Dimer (R-R) is usually distinct.Definitive. The "Bridge" correlation is absent in Glaser products.
Throughput Fast (5-10 mins).Very Fast (<2 mins).Moderate (15-45 mins).
Reliability 6/10 (Prone to false positives).8/10 (Prone to ionization suppression).10/10 (Structural certainty).

Part 3: Deep Dive – The Self-Validating NMR Workflow

To guarantee structural integrity, do not rely on a single spectrum. Use this tri-fold validation system.

Step 1: H NMR – The Negative Control
  • Objective: Confirm consumption of the terminal alkyne.

  • Observation: The diagnostic triplet/singlet of the terminal alkyne proton (

    
    C–H ) at 2.0–3.5 ppm  must disappear.
    
  • Caveat: This only proves the starting material is gone, not that the product formed.

Step 2: C NMR – The Shift Diagnostic
  • Objective: Identify the new internal alkyne carbons.

  • Mechanism: Terminal alkyne carbons typically resonate at 65–85 ppm .[1] Upon cross-coupling, the internal alkyne carbons shift downfield, typically falling into the 80–95 ppm range.

  • Critical Protocol Adjustment: You must increase the relaxation delay (

    
    ) to >2.0 seconds (standard is often 1.0s) to allow these quaternary carbons to relax and appear in the spectrum.
    
Step 3: HMBC – The "Bridge" Experiment (The Gold Standard)
  • Objective: Prove the Aryl ring is covalently bonded to the Alkyne.

  • The Logic: HMBC (Heteronuclear Multiple Bond Correlation) detects 2-bond (

    
    ) and 3-bond (
    
    
    
    ) couplings.[2][3][4]
    • Look for the Aryl-Ortho Protons .

    • These protons will show a strong

      
       correlation to the 
      
      
      
      -alkyne carbon
      .
    • If this cross-peak exists, the bond is formed.

Part 4: Experimental Protocol

Sample Preparation
  • Concentration: 10–20 mg of sample in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Tube: High-quality 5mm NMR tube (camber < 0.005mm) to ensure shimming quality for 2D experiments.

Instrument Parameters (Bruker Nomenclature)
1. Optimized

C{1H} (Carbon)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 - 5.0 seconds . (Crucial for quaternary alkyne carbons).

  • Scans (NS): Minimum 256 (due to lack of NOE enhancement on quaternary carbons).

2. Gradient HMBC
  • Pulse Sequence: hmbcgplpndqf (Gradient selected, magnitude mode).

  • Optimization (

    
    ):  Set CNST13 (Long range coupling constant) to 8 Hz .
    
    • Why? Alkyne-Aryl couplings are often slightly smaller (6-9 Hz). The standard 10 Hz setting might miss weak correlations across the rigid triple bond.

  • Scans (NS): 8 to 16 scans per increment are usually sufficient if concentration is >10mg.

Part 5: Visualizing the Decision Logic

The following diagram illustrates the decision tree for distinguishing the desired Sonogashira product from the Glaser byproduct and Starting Material (SM).

SonogashiraLogic Start Crude Reaction Mixture H_NMR Step 1: 1H NMR Analysis Start->H_NMR Terminal_H Peak at ~2-3 ppm present? H_NMR->Terminal_H SM_Left Incomplete Reaction (SM Present) Terminal_H->SM_Left Yes C_NMR Step 2: 13C NMR (Long D1) Terminal_H->C_NMR No Shift_Check New signals at 80-95 ppm? C_NMR->Shift_Check Shift_Check->SM_Left No (Only 65-75 ppm) HMBC_Step Step 3: HMBC Experiment (The Bridge Test) Shift_Check->HMBC_Step Yes Correlation Correlation between Aryl-Ortho-H and Alkyne-C? HMBC_Step->Correlation Glaser Glaser Byproduct (Symmetric Dimer) Correlation->Glaser No (Missing Link) Success CONFIRMED Sonogashira Product Correlation->Success Yes (Cross-Peak Found)

Caption: Figure 1. Analytical decision matrix for validating Sonogashira cross-coupling efficiency and ruling out homocoupling byproducts.

Part 6: Case Study – The "Missing" Proton

Scenario: You are coupling 4-iodoanisole with phenylacetylene. Expected Product: 1-methoxy-4-(phenylethynyl)benzene. Potential Impurity: 1,4-diphenylbuta-1,3-diyne (Glaser dimer).

The HMBC Distinction:

  • Desired Product: The ortho-protons of the anisole ring (approx 7.4 ppm) will show a correlation to the internal alkyne carbon at ~88 ppm. This "bridges" the aryl ring to the alkyne.

  • Glaser Dimer: The alkyne carbons are bonded to each other, not an anisole ring. The anisole protons (if unreacted iodide remains) will NOT correlate to the alkyne carbons. If the dimer is isolated, the phenyl protons will correlate to the alkyne, but the anisole signals will be completely absent from the molecule.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Alkynes. University of Wisconsin-Madison Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (See Chapter 6 for HMBC parameter optimization).

  • Glaser, C. (1869). "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft. (Historical reference for the homocoupling mechanism).

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Ethynyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This is particularly true for novel heterocyclic compounds like 3-Ethynyl-2-methoxypyridine, a versatile building block in the synthesis of complex molecules with potential biological activity.[1] Its ethynyl group offers a reactive handle for "click" chemistry and Sonogashira couplings, making it a valuable precursor in the development of new therapeutics.[1]

This guide provides a comprehensive comparison of analytical methodologies to assess the purity of synthesized 3-Ethynyl-2-methoxypyridine. We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss the interpretation of the resulting data. Our focus is on establishing a self-validating system of analysis that ensures the highest degree of confidence in your synthesized material.

The Synthetic Landscape and Potential Impurities

A common and efficient method for the synthesis of 3-Ethynyl-2-methoxypyridine is the Sonogashira cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction typically involves the coupling of an aryl halide, in this case, 3-bromo-2-methoxypyridine, with a terminal alkyne, such as trimethylsilylacetylene, followed by deprotection.

While robust, this synthetic route can introduce several potential impurities that can significantly impact downstream applications. Understanding these potential contaminants is the first step in developing a comprehensive purity assessment strategy.

Potential Impurities in the Synthesis of 3-Ethynyl-2-methoxypyridine:

Impurity Origin Potential Impact
Unreacted 3-bromo-2-methoxypyridine Incomplete reactionCan interfere with subsequent reactions and introduce bromine into the final product.
Unreacted Alkyne Reagent Incomplete reaction or excess reagentCan compete in subsequent reactions and affect yield and purity.
Homocoupled Alkyne (e.g., Bis(trimethylsilyl)acetylene) Undesired side reaction (Glaser coupling)A common byproduct in Sonogashira reactions, can be difficult to separate from the desired product.[5]
Solvent Residues (e.g., DMF, THF, Triethylamine) Incomplete removal after workupCan be toxic and interfere with biological assays.
Catalyst Residues (Palladium, Copper) Incomplete removal during purificationCan have toxic effects and interfere with catalytic downstream reactions.
Des-methoxy-3-ethynylpyridine Side reaction or impurity in starting materialA structurally similar impurity that may have different biological activity.

A Multi-Faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough assessment.

Caption: A typical workflow for the synthesis, purification, and comprehensive purity assessment of 3-Ethynyl-2-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Molar Purity

NMR spectroscopy is arguably the most powerful tool for the structural confirmation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be employed.

Expertise & Experience in NMR Analysis:

The ¹H NMR spectrum will provide information on the number and types of protons and their connectivity, confirming the presence of the pyridine ring protons, the methoxy group, and the acetylenic proton. The absence of signals corresponding to starting materials or significant unidentifiable peaks is the first indication of high purity. For quantitative assessment, a known amount of an internal standard can be added to the sample to determine the molar purity of the target compound.

Predicted ¹H and ¹³C NMR Data for 3-Ethynyl-2-methoxypyridine (in CDCl₃):

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H47.6 - 7.8138 - 140
Pyridine-H57.0 - 7.2118 - 120
Pyridine-H68.1 - 8.3148 - 150
Methoxy (-OCH₃)3.9 - 4.154 - 56
Acetylenic-H3.1 - 3.378 - 80 (C≡CH)
Pyridine-C2-160 - 162
Pyridine-C3-110 - 112
Acetylenic-C-82 - 84 (C≡CH)

Note: These are estimated values and should be confirmed by experimental data.

Experimental Protocol for NMR Analysis:
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 3-Ethynyl-2-methoxypyridine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard (for quantitative analysis): Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet in a clear region of the spectrum.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

  • Data Processing: Process the spectra using appropriate software. Integrate the signals in the ¹H NMR spectrum.

  • Purity Calculation (Quantitative): Compare the integral of a well-resolved signal from the analyte to the integral of the known standard to calculate the molar purity.

High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse for Purity Determination

HPLC is an indispensable technique for the quantitative analysis of organic compounds and the detection of non-volatile impurities.[8][9][10] A well-developed HPLC method can separate the target compound from its impurities, allowing for accurate quantification of each component.

Expertise & Experience in HPLC Method Development:

The choice of column and mobile phase is critical for achieving good separation. For a moderately polar compound like 3-Ethynyl-2-methoxypyridine, a reversed-phase C18 column is a suitable starting point. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The UV detector is appropriate as the pyridine ring is a chromophore.

Proposed HPLC Method for 3-Ethynyl-2-methoxypyridine:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Experimental Protocol for HPLC Analysis:
  • Standard Preparation: Prepare a stock solution of a reference standard of 3-Ethynyl-2-methoxypyridine of known purity at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the same solvent to a concentration within the range of the calibration curve.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Determine the peak area of the main component in the sample chromatogram and quantify its purity by comparing it to the calibration curve. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks.

Caption: A step-by-step workflow for the quantitative analysis of 3-Ethynyl-2-methoxypyridine by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a highly sensitive technique that is ideal for the separation and identification of volatile and semi-volatile compounds.[11][12] It is particularly useful for detecting residual solvents and volatile byproducts from the synthesis.

Expertise & Experience in GC-MS Analysis:

The choice of the GC column is important for separating the analytes. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for pyridine derivatives. The temperature program should be optimized to ensure good separation of all components. The mass spectrometer provides definitive identification of the separated compounds by comparing their mass spectra to a library or by interpreting the fragmentation patterns.

Proposed GC-MS Method for 3-Ethynyl-2-methoxypyridine:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40 - 400 amu

Expected Mass Spectrometry Data for 3-Ethynyl-2-methoxypyridine (C₈H₇NO):

Adduct m/z
[M]+133.05
[M+H]+134.06
Experimental Protocol for GC-MS Analysis:
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) for identification. The purity can be estimated by the relative peak areas, although this is not as accurate as HPLC for quantitative analysis.

Elemental Analysis: The Final Verdict on Elemental Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample.[13] This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound and for assessing its overall purity.

Expertise & Experience in Elemental Analysis:

The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for the proposed formula (C₈H₇NO) to be considered a pure sample.[13]

Theoretical Elemental Composition of 3-Ethynyl-2-methoxypyridine (C₈H₇NO):

  • Carbon (C): 72.17%

  • Hydrogen (H): 5.30%

  • Nitrogen (N): 10.52%

  • Oxygen (O): 12.01%

Experimental Protocol for Elemental Analysis:
  • Sample Preparation: A small, accurately weighed amount of the dry, homogenous sample is required.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Comparison of Analytical Methods

Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Structural confirmation, molar purity (with standard)High structural resolution, quantitative with internal standardInsensitive to non-proton containing impurities, may not detect minor impurities under the main peaks
HPLC-UV Quantitative purity, detection of non-volatile impuritiesHigh accuracy and precision for quantification, good for a wide range of impuritiesRequires a chromophore for UV detection, method development can be time-consuming
GC-MS Identification of volatile impurities, confirmation of identityHigh sensitivity, excellent for identifying volatile solvents and byproductsNot suitable for non-volatile or thermally labile compounds, less accurate for quantification than HPLC
Elemental Analysis Elemental composition, confirmation of empirical formulaProvides fundamental information on compositionDoes not distinguish between isomers or identify specific impurities, requires a relatively pure sample for accurate results

Conclusion: A Triad of Trustworthiness

Assessing the purity of a synthesized compound like 3-Ethynyl-2-methoxypyridine requires a multi-pronged analytical approach. While NMR provides the foundational structural confirmation, it is the synergy of HPLC and GC-MS that delivers a comprehensive and quantitative purity profile. Elemental analysis serves as a final, independent verification of the elemental composition. By employing this self-validating system of cross-verification, researchers can proceed with confidence, knowing that their starting material is of the highest possible quality, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Aitken, R. A., et al. (2013). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 18(10), 12345-12356. [Link]

  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014).
  • National Center for Biotechnology Information. (2008). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. PubChem. [Link]

  • Patel, R. B., & Patel, M. R. (2011). Development and validation of RP-HPLC method for estimation of ethacridine lactate in bulk and in pharmaceutical formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 188-190. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2021). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

  • Ochędzan-Siodłak, W., et al. (2018). 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Data in Brief, 21, 193-196. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • MySkinRecipes. (n.d.). 2-Ethynyl-3-methoxypyridine. [Link]

  • Núñez-Vergara, L. J., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236-242. [Link]

  • Russian Journal of Organic Chemistry. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[6][7]pyridine-1,3-diones. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

  • Shimadzu. (n.d.). Pretreatment Procedure for metabolomics (Biological sample). [Link]

  • Royal Society of Chemistry. (2014). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

  • Polish Pharmaceutical Society. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. (2011). Development and validation of RP-HPLC method for estimation of ethacridine lactate in bulk and in pharmaceutical formulation. [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]

  • New Journal of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

  • eScholarship.org. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Preprints.org. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)}2] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

Sources

Antagonist activity of methoxymethyl-ethynyl-pyridine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Antagonist Activity of Methoxymethyl-Ethynyl-Pyridine Derivatives: A Comparative Guide to mGluR5 NAMs

Executive Summary

The methoxymethyl-ethynyl-pyridine class of compounds represents a critical scaffold in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5). This guide focuses on the pharmacological profiles of the prototypical MPEP (2-methyl-6-(phenylethynyl)pyridine), its highly selective successor MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), and the specific Methoxymethyl-MTEP derivatives utilized as high-affinity radioligands.[1]

These derivatives function by binding to the transmembrane allosteric site of mGluR5, stabilizing the receptor in an inactive conformation and preventing G-protein coupling. While MPEP served as the foundational tool compound, its utility is limited by off-target inhibition of NMDA receptors. The methoxymethyl- and thiazole-substituted analogs (MTEP series) offer superior selectivity and in vivo efficacy, making them the preferred choice for characterizing mGluR5 function in anxiety, addiction, and Fragile X syndrome models.

Mechanism of Action: Allosteric Modulation

Unlike orthosteric antagonists that compete with glutamate at the "Venus flytrap" domain, methoxymethyl-ethynyl-pyridine derivatives bind to the heptahelical transmembrane domain (7TM) . This allosteric binding induces a conformational constraint that uncouples the receptor from G


q/11 proteins, thereby inhibiting the downstream phosphoinositide hydrolysis cascade.
Signaling Pathway Diagram

The following diagram illustrates the interruption of the Gq-signaling cascade by mGluR5 NAMs.

mGluR5_Pathway cluster_membrane Plasma Membrane Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Orthosteric Binding Gq Gαq/11 Protein mGluR5->Gq Activation (Blocked) NAM Ethynyl-Pyridine NAM (MPEP/MTEP) NAM->mGluR5 Allosteric Blockade PLC Phospholipase C (PLCβ) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Mobilization

Caption: Schematic of mGluR5 Gq-coupled signaling. Ethynyl-pyridine NAMs bind the transmembrane domain, preventing Gq activation and subsequent calcium mobilization.

Comparative Profiling: MPEP vs. MTEP vs. Methoxymethyl-MTEP

The transition from MPEP to MTEP and subsequent methoxymethyl derivatives was driven by the need to eliminate NMDA receptor liability and improve metabolic stability.

Table 1: Pharmacological & Physicochemical Comparison
FeatureMPEP MTEP Methoxymethyl-MTEP
Chemical Name 2-methyl-6-(phenylethynyl)pyridine3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine3-methoxymethyl-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine
Primary Target mGluR5 NAMmGluR5 NAMmGluR5 NAM (Radioligand)
Potency (IC50) 36 nM (human mGluR5)5 nM (human mGluR5)~15–30 nM (Binding Ki)
Selectivity High vs. mGluR1; Inhibits NMDA at >10 µM>1000-fold vs. mGluR1; No NMDA inhibition Highly Selective
Bioavailability High (Brain penetrant)High (Brain penetrant)Used primarily for in vitro binding
Key Limitation Off-target NMDA activity confounds neuroprotection dataShort half-life in some speciesResearch tool (Tracer)
Primary Use Historical reference; early in vivo studiesStandard preclinical tool; Addiction/Anxiety modelsReceptor occupancy studies; Autoradiography

Expert Insight: While MPEP is historically significant, MTEP is the superior choice for functional assays due to its lack of NMDA receptor inhibition. MPEP's inhibition of NMDA currents at high concentrations (≥10 µM) can lead to false positives in neuroprotection models [1].

Experimental Protocols

To rigorously assess the antagonist activity of these derivatives, researchers typically employ Calcium Mobilization Assays (functional) and Radioligand Binding Assays (affinity).

A. Functional Assay: Calcium Mobilization (FLIPR)

This protocol measures the ability of the antagonist to block agonist-induced calcium release in HEK293 cells stably expressing human mGluR5.

Workflow Diagram:

FLIPR_Workflow Step1 1. Cell Plating (HEK-mGluR5, 384-well) Step2 2. Dye Loading (Fluo-4 AM, 1h @ 37°C) Step1->Step2 Step3 3. Antagonist Addition (MPEP/MTEP dilution series) Step2->Step3 Step4 4. Incubation (15 min @ RT) Step3->Step4 Step5 5. Agonist Challenge (DHPG EC80 conc.) Step4->Step5 Step6 6. Data Acquisition (FLIPR Tetra, 488nm ex) Step5->Step6

Caption: Step-by-step FLIPR calcium mobilization workflow for determining IC50 values of mGluR5 antagonists.

Protocol Steps:

  • Cell Culture: Seed HEK293-mGluR5 cells (inducible or stable) at 15,000 cells/well in poly-D-lysine coated black-wall plates.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4) containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 60 min at 37°C.

  • Compound Preparation: Prepare serial dilutions of the methoxymethyl-ethynyl-pyridine derivative in assay buffer (0.1 nM to 10 µM).

  • Baseline & Addition: Place plate in FLIPR. Record baseline fluorescence for 10s. Add antagonist (10 µL) and incubate for 15 minutes to allow equilibrium binding.

  • Agonist Challenge: Inject DHPG (agonist) at a concentration equivalent to its EC80.

  • Analysis: Measure the reduction in Peak Fluorescence relative to vehicle control. Calculate IC50 using a four-parameter logistic fit.

B. Radioligand Binding Assay (using [3H]Methoxymethyl-MTEP)

This assay validates the binding affinity (Ki) and competitive nature against other allosteric modulators. [3H]Methoxymethyl-MTEP is preferred over [3H]MPEP due to lower non-specific binding [2].

  • Membrane Prep: Homogenize rat brain (cortex/hippocampus) or transfected cells. Centrifuge to isolate membranes.

  • Incubation: Incubate membranes (20-50 µg protein) with [3H]Methoxymethyl-MTEP (~1-2 nM) and varying concentrations of the test compound.

  • Non-Specific Binding (NSB): Define NSB using 10 µM MPEP.[1]

  • Filtration: Incubate for 1 hour at RT, then harvest via rapid filtration through GF/B filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
     (Cheng-Prusoff equation).
    

Pharmacokinetics & In Vivo Utility

Methoxymethyl-ethynyl-pyridine derivatives are characterized by high lipophilicity, allowing rapid blood-brain barrier (BBB) penetration.

  • Brain/Plasma Ratio: MTEP exhibits a brain/plasma ratio of >2.5 in rodents, indicating excellent CNS exposure.

  • Metabolism: MPEP is prone to rapid oxidative metabolism. The thiazole ring in MTEP improves metabolic stability, though half-life in rats remains relatively short (~0.5 - 1 hour), often requiring continuous infusion or frequent dosing for chronic studies.

  • Behavioral Models:

    • Anxiety: Potent anxiolytic effects in the Vogel conflict test and elevated plus maze.

    • Addiction: MTEP reduces cocaine and nicotine self-administration without the sedative effects seen with benzodiazepines.

    • Fragile X: Reverses dendritic spine abnormalities in Fmr1 knockout mice.

References

  • Gasparini, F. et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[2][3][4] Neuropharmacology, 38(10), 1493-1503.[2] Link

  • Anderson, J. J. et al. (2002). "[3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain: in vitro and in vivo characterization." Journal of Pharmacology and Experimental Therapeutics, 303(3), 1044-1051. Link

  • Cosford, N. D. et al. (2003).[5] "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity."[5] Journal of Medicinal Chemistry, 46(2), 204-206.[5] Link

  • Lea, P. M. & Faden, A. I. (2006).[3] "Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP."[5][3][6][7][8] CNS Drug Reviews, 12(2), 149-166. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethynyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper and safe disposal of 3-Ethynyl-2-methoxypyridine, a specialized heterocyclic compound used in advanced chemical synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The guidance herein is synthesized from established safety protocols for pyridine derivatives, ethynyl-containing compounds, and universal hazardous waste management principles.

The causality behind these procedures is rooted in the inherent chemical properties of the molecule. The pyridine ring presents toxicological hazards, while the ethynyl group, particularly on an electron-rich ring, introduces reactivity risks, including the potential for forming explosive acetylides under certain conditions. Therefore, a cautious and systematic approach to waste management is imperative.

Hazard Assessment and Risk Profile

  • Pyridine Moiety Hazards : Compounds like 2-methoxypyridine and 3-methoxypyridine are classified as irritants and flammable liquids.[1][2][3] Hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

  • Ethynyl Group Hazards : Terminal alkynes can form explosive metal acetylides, especially with certain metals (e.g., copper, silver, mercury). While the risk is context-dependent, it necessitates avoiding contact with incompatible metal salts and bases. Ethynyl compounds should be handled with care, keeping them away from heat and ignition sources.[4]

  • Combined Profile : It is prudent to treat 3-Ethynyl-2-methoxypyridine as a flammable, toxic, and irritant substance with potential explosive characteristics under specific conditions. Assume any unknown mixture to be more toxic than its most hazardous component.[5]

Hazard Summary Table:

Hazard CategoryDescriptionPrimary Precaution
Flammability Flammable liquid and vapor. Vapors are heavier than air and may travel to an ignition source.[6][7]Keep away from heat, sparks, open flames, and hot surfaces.[1][3] Use in a well-ventilated area, preferably a chemical fume hood.
Acute Toxicity & Irritation Causes skin and serious eye irritation.[1][2] May cause respiratory irritation if inhaled.[1] Harmful if swallowed.[8]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[9][10]
Reactivity Incompatible with strong oxidizing agents, strong acids, and bases.[1][2][11] The ethynyl group can form explosive acetylides with certain metals.Segregate waste from incompatible materials. Do not mix with other waste streams unless compatibility is confirmed.[11]
Environmental May be harmful to aquatic life in high concentrations.[2] Do not let this chemical enter the environment.[1]Prevent release to drains and waterways.[2][12] All waste must be collected for proper disposal.

Personal Protective Equipment (PPE) and Handling

All waste handling operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Hand Protection : Wear chemical-resistant gloves. Butyl rubber or laminate film gloves are recommended for handling pyridine compounds. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.

  • Eye Protection : Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Skin and Body Protection : A fully buttoned, flame-resistant lab coat should be worn. Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical waste and before leaving the laboratory.[9]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled in a manner that is safe, compliant, and self-validating.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions in the waste container.

  • Action : Dedicate a specific, clearly labeled waste container solely for 3-Ethynyl-2-methoxypyridine and materials contaminated with it.

  • Causality : Mixing this compound with incompatible materials like strong oxidizing agents or acids can lead to vigorous, exothermic reactions.[1][2][11] Contact with certain metal-containing waste streams could potentially lead to the formation of explosive acetylides.

Step 2: Container Selection

The integrity of the waste container is paramount for safe storage and transport.

  • Action : Select a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a screw-top, airtight lid. Inspect the container for any cracks or defects before use.

  • Causality : A sturdy, chemically resistant container prevents leaks and the escape of flammable vapors.[7][11] An airtight seal is crucial to prevent the release of vapors that could form an explosive mixture with air.

Step 3: Waste Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

  • Action : As soon as the first drop of waste is added, affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste ".[13]

    • The full chemical name: "3-Ethynyl-2-methoxypyridine ".

    • A clear indication of the hazards (e.g., Flammable, Toxic, Irritant) using appropriate GHS pictograms.[13]

    • The date of accumulation start.

  • Causality : Federal and local regulations mandate clear labeling for proper identification, hazard communication, and tracking of waste.[14] This ensures the waste is handled correctly at every stage, from the lab to the final disposal facility.

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the laboratory prior to its removal by trained personnel.

  • Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab where the waste is generated.[13] The container must be placed inside a larger, chemically resistant secondary containment bin to contain any potential leaks.

  • Causality : The SAA keeps hazardous waste at or near the point of generation, under the control of laboratory personnel.[13] Secondary containment is a crucial safety measure to control spills and prevent the spread of hazardous material.

Step 5: Final Disposal

Disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Action : Once the container is full (do not overfill, leave ~10% headspace) or waste is no longer being added, contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.

  • Causality : 3-Ethynyl-2-methoxypyridine must be disposed of through an approved hazardous waste disposal plant.[1] The most common and effective method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3][15]

Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_collection Waste Collection & Storage cluster_disposal Final Disposition A Assess Hazards: Flammable, Toxic, Irritant B Don Appropriate PPE: Goggles, Lab Coat, Gloves A->B Always First C Select & Inspect Compatible Container B->C D Affix 'Hazardous Waste' Label with Chemical Name & Hazards C->D E Add Waste to Container in Chemical Fume Hood D->E F Keep Container Tightly Closed When Not in Use E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Container Full or Waste Stream Complete? G->H H->F No I Contact EHS for Pickup H->I Yes J Transfer to Licensed Waste Disposal Facility I->J

Caption: Decision workflow for the safe disposal of 3-Ethynyl-2-methoxypyridine.

Spill Management Procedures

Accidents require immediate and correct action. Always be prepared for a spill.[5]

  • Small Spill (Contained within a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or a commercial sorbent.[6]

    • Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Large Spill (Outside of a fume hood) :

    • EVACUATE the area immediately.[6]

    • Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.

    • Close the laboratory doors to confine the vapors.

    • Call your institution's emergency number or EHS office from a safe location.[9]

    • Do not attempt to clean up a large spill unless you are part of a trained emergency response team.[9]

By implementing this comprehensive disposal plan, researchers can ensure that their work with 3-Ethynyl-2-methoxypyridine is conducted with the highest standards of safety, responsibility, and scientific integrity.

References

  • SAFETY DATA SHEET: 3-Methoxypyridine . Fisher Scientific.

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories . Journal of Chemical Education.

  • Material Safety Data Sheet (MSDS): 2-Methoxypyridine . Chemical Bull.

  • Working with Carcinogens and Reproductive Toxins . Weill Cornell Medicine Environmental Health and Safety.

  • Specific Chemicals Guidelines . Columbia University Research.

  • Managing Hazardous Waste Generated in Laboratories . Ohio Environmental Protection Agency.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • SAFETY DATA SHEET: 2-Methoxypyridine . Sigma-Aldrich.

  • Hazard Summary: Pyridine . New Jersey Department of Health.

  • 2-Methoxypyridine Safety Data Sheet . Jubilant Ingrevia.

  • SAFETY DATA SHEET: Ethynyl Estradiol . Expert Synthesis Solutions.

  • Safety Data Sheet: Pyridine . Carl ROTH.

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency.

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency.

  • Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR).

  • Regulation of Laboratory Waste . American Chemical Society.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Center for Biotechnology Information (NCBI) Bookshelf.

  • Laboratory Waste Management: The New Regulations . MedicalLab Management.

  • SAFETY DATA SHEET: 2-Methoxypyridine-3-boronic acid . Fisher Scientific.

  • Standard Operating Procedure: Pyridine . Washington State University.

  • Hazardous Waste Disposal Guide . Dartmouth College.

  • SAFETY DATA SHEET: Pyridine . PENTA.

Sources

Personal protective equipment for handling 3-Ethynyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 3-Ethynyl-2-methoxypyridine requires a safety strategy that goes beyond generic laboratory hygiene. As a functionalized pyridine featuring a terminal alkyne, this compound presents a dual-threat profile: the physiological toxicity typical of pyridine derivatives and the reactive instability associated with terminal acetylenes.

This guide moves beyond the "wear gloves" standard.[1][2] It establishes a barrier-defense system designed to prevent permeation, inhalation sensitization, and inadvertent formation of explosive metal acetylides.

Hazard Profile: The "Why" Behind the Protocol

The following table summarizes the specific hazards necessitating the PPE choices in this guide.

Hazard ClassH-CodeCritical Implication for PPE/Handling
Skin Irritant H315Pyridines are lipophilic; they penetrate skin rapidly. Standard latex is insufficient.
Eye Irritant H319Vapors/dust can cause severe lachrymation. Vented goggles are prohibited.
STOT SE 3 H335Respiratory tract irritation. Fume hood use is non-negotiable.
Chemical Reactivity N/ATerminal alkynes react with Cu, Ag, and Hg to form explosive acetylides. Avoid metal spatulas.

PPE Decision Matrix (Visualization)

Safety is context-dependent.[1][3][4][5][6][7] The following logic flow dictates your PPE requirements based on the scale of operation and physical state of the material.

PPE_Matrix Start Start: Assess Operation State Physical State? Start->State Solid Solid / Crystalline State->Solid Weighing/Transfer Solution Solution / Liquid State->Solution Reaction/Workup Scale_Small Analytical (<100 mg) Solid->Scale_Small Scale_Prep Preparative (>100 mg) Solid->Scale_Prep Solution->Scale_Small Solution->Scale_Prep Tier3 TIER 3 PPE: Silver Shield® Laminate Liner + Nitrile Outer Face Shield + Goggles Apron Solution->Tier3 High Permeation Risk Tier1 TIER 1 PPE: Nitrile (4 mil) x1 Safety Glasses Lab Coat Fume Hood Scale_Small->Tier1 Low Risk Tier2 TIER 2 PPE: Nitrile (Double Gloved) Chemical Goggles Sleeve Covers Fume Hood Scale_Prep->Tier2 Moderate Risk

Figure 1: PPE Selection Logic Flow based on operational scale and physical state.[3][5][7][8][9]

Technical Specifications for PPE

A. Hand Protection: The Permeation Barrier

Pyridine derivatives are notorious for permeating standard nitrile gloves. The "breakthrough time" is the critical metric here.

  • Primary Layer: Disposable Nitrile (minimum 5 mil thickness).

    • Why: Provides dexterity and splash protection.[1][2][5][10]

  • Secondary Layer (High Risk): Silver Shield® (EVOH/PE laminate) or Viton®.

    • Why: For prolonged handling or spill cleanup.[5] Pyridines can degrade nitrile in <15 minutes of continuous contact.

  • Protocol: Double-gloving is mandatory for all preparative work. The outer glove acts as a sacrificial layer; the inner glove is the biological barrier. Use the "Color Indicator" method (e.g., orange inner glove, blue outer glove) to instantly spot breaches.

B. Respiratory Protection: Engineering First
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency/Spill): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .

    • Why: The P100 captures dust from the solid; the OV cartridge captures the pyridine vapors.

C. Eye & Face Protection[1][2][4][5][6][7][9][12][13]
  • Standard: Chemical Splash Goggles (Indirect Vent).

    • Warning: Safety glasses with side shields are insufficient for handling liquids or fine powders of this class, as vapors can bypass the shield.

  • High Volume: Face shield worn over goggles.

Operational Protocol: Cradle-to-Grave

Phase 1: Preparation & Weighing
  • Static Control: Use an ionizing bar or anti-static gun.

    • Causality: Dry organic powders can build static charge, leading to scattering (exposure risk) or spark generation (fire risk).

  • Tool Selection: Use ceramic or plastic spatulas .

    • Critical Safety: Avoid metal spatulas (especially copper or silver). Terminal alkynes can react with these metals to form shock-sensitive acetylides.

Phase 2: Reaction & Handling[2]
  • Solvent Choice: Dissolve the solid immediately upon weighing to reduce dust hazard.

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon.

    • Causality: While not pyrophoric, the alkyne moiety is susceptible to oxidative degradation, which can produce unknown, potentially toxic byproducts.

Phase 3: Decontamination & Doffing

Proper removal of PPE is just as important as wearing it.

  • Outer Glove Removal: Perform inside the fume hood. Peel from the cuff, turning inside out.

  • Wash: Wash inner gloves with soap and water before removing them.

  • Disposal: All PPE contacting the substance must be disposed of as hazardous chemical waste , not regular trash.

Emergency Response: Spill & Exposure

In the event of a breach, immediate action prevents systemic toxicity.[6][11]

Emergency_Response Accident Exposure Event Skin Skin Contact Accident->Skin Eye Eye Contact Accident->Eye Inhale Inhalation Accident->Inhale Wash Flush 15 mins (Soap + Water) Skin->Wash Eyewash Eyewash Station (Hold lids open) Eye->Eyewash FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Medical Seek Medical Bring SDS Wash->Medical Eyewash->Medical FreshAir->Medical

Figure 2: Immediate response workflow for exposure events.

Spill Cleanup Protocol
  • Evacuate the immediate area.

  • Don PPE: Full face respirator (OV/P100), double nitrile gloves, lab coat.

  • Contain: Cover spill with a non-combustible absorbent (Vermiculite or Sand).

    • Do NOT use: Paper towels (fire hazard) or metal dustpans (acetylide risk).

  • Neutralize: Collect in a dedicated waste container labeled "Flammable/Toxic Solid."

References

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Ethynylpyridine. Retrieved from

  • Sigma-Aldrich. (2024).[5][9] Safety Data Sheet: 2-Methoxypyridine. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.